Product packaging for 4-Oxopentanoyl chloride(Cat. No.:CAS No. 1490-24-0)

4-Oxopentanoyl chloride

Cat. No.: B178346
CAS No.: 1490-24-0
M. Wt: 134.56 g/mol
InChI Key: KXMMTHCAUCFZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Oxopentanoyl chloride, commonly known as levulinic acid chloride, is a bifunctional compound of significant interest in sustainable chemistry and pharmaceutical research. Its high reactivity, stemming from the acyl chloride group adjacent to a ketone, makes it a versatile building block for deriving value from biomass platforms. A primary application of this compound is in the synthesis of γ-valerolactone (GVL) precursors. GVL is a major biomass-derived molecule with applications as a green solvent, fuel additive, and precursor to sustainable polymers like nylon . Furthermore, its structure serves as a key intermediate for accessing 5-methylpyrrolidin-2-one derivatives, which are valuable scaffolds found in various pharmaceuticals and agrochemicals . In medicinal chemistry, the acid chloride functionality of this compound is exploited to form amide bonds, a critical reaction in drug discovery. This is exemplified in the synthesis of complex molecules such as chloride-substituted Ramalin derivatives, which are being investigated for their multi-target potential in treating neurodegenerative conditions like Alzheimer's disease . The compound's role in facilitating the introduction of lipophilic chloride groups can enhance the molecular properties of drug candidates, potentially improving their ability to cross the blood-brain barrier . As a reagent, this compound is integral to developing efficient catalytic systems for transforming renewable biomass, such as glucose, into high-value chemical commodities, thereby supporting the transition towards a circular bioeconomy . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClO2 B178346 4-Oxopentanoyl chloride CAS No. 1490-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxopentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-4(7)2-3-5(6)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMMTHCAUCFZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Oxopentanoyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1490-24-0

Abstract: 4-Oxopentanoyl chloride, also known as levulinoyl chloride, is a versatile bifunctional molecule with the chemical formula C₅H₇ClO₂.[1][2] Its structure, containing both a reactive acyl chloride and a ketone functional group, makes it a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of its chemical and physical properties, common synthesis protocols, key chemical reactions, and its applications, particularly in the fields of sustainable chemistry and drug development. For researchers, scientists, and professionals in drug development, this document outlines the utility of this compound as a key building block and linker molecule.

Chemical and Physical Properties

This compound is a derivative of levulinic acid, a prominent biomass-derived platform chemical.[3][4][5] The presence of two distinct reactive sites allows for orthogonal chemical modifications, enabling the efficient construction of complex molecular architectures.[3]

PropertyValueReference(s)
CAS Number 1490-24-0[1][6][7][8][9]
Molecular Formula C₅H₇ClO₂[1][2][6][7][8][10]
Molecular Weight 134.56 g/mol [1][2][7]
IUPAC Name This compound[1][2]
Synonyms Levulinic acid chloride, 4-oxo-pentoyl chloride, Levulinyl chloride[2][9][10]
SMILES CC(=O)CCC(=O)Cl[1][2][6]
Density Data not readily available
Boiling Point Data not readily available
Melting Point Data not readily available
Topological Polar Surface Area 34.1 Ų[2][10]
Complexity 109[2][10]

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the chlorination of its parent carboxylic acid, levulinic acid.[3] Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes the conversion of levulinic acid to this compound using thionyl chloride. This method is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[3]

Materials:

  • Levulinic acid (1.0 eq)

  • Thionyl chloride (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or no solvent)

  • Reaction flask with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl and SO₂)

Procedure:

  • In a clean, dry reaction flask, combine levulinic acid and the chosen anhydrous solvent (if any).

  • Slowly add thionyl chloride to the mixture at room temperature with stirring. The addition is often done dropwise as the reaction can be exothermic.

  • After the addition is complete, gently heat the reaction mixture to reflux (typically 40-80°C, depending on the solvent) and maintain for 1-3 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by taking small aliquots and analyzing via techniques like IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation, often under reduced pressure.

  • The crude this compound can be purified further by fractional distillation under vacuum to yield the pure product.

G cluster_workflow Synthesis Workflow of this compound levulinic_acid Levulinic Acid (4-Oxopentanoic Acid) reaction Chlorination Reaction (Reflux, 1-3h) levulinic_acid->reaction Reacts with thionyl_chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride thionyl_chloride->reaction purification Purification (Distillation under vacuum) reaction->purification Crude product product This compound purification->product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a highly useful synthetic intermediate.[3] The acyl chloride is a potent electrophile, while the ketone carbonyl can undergo a variety of condensation and addition reactions.[3]

Nucleophilic Acyl Substitution

The acyl chloride group readily reacts with a wide range of nucleophiles to form various levulinate derivatives.[3] This is a cornerstone reaction in its application.

  • With alcohols: Forms esters.

  • With amines: Forms amides. This is a critical reaction in drug discovery for creating peptide bonds or linking molecules.[3]

  • With water: Hydrolyzes back to levulinic acid.

Ketone Group Reactions

The ketone at the 4-position can participate in reactions typical of carbonyl compounds, such as:

  • Reductive amination: To form amines.

  • Ketalization: To protect the ketone group, allowing for selective reaction at the acyl chloride site.

  • Condensation reactions: The 1,4-dicarbonyl nature is ideal for synthesizing five- and six-membered heterocyclic compounds, which are common scaffolds in pharmaceuticals.[3]

G cluster_reactivity Key Reactivity Pathways cluster_acyl Acyl Chloride Reactions cluster_ketone Ketone Reactions start This compound acyl_sub Nucleophilic Acyl Substitution start->acyl_sub Site 1: Acyl Chloride ketone_react Carbonyl Chemistry start->ketone_react Site 2: Ketone ester Ester Formation (with Alcohols) acyl_sub->ester amide Amide Formation (with Amines) acyl_sub->amide heterocycle Heterocycle Synthesis (e.g., Paal-Knorr) ketone_react->heterocycle protection Ketal Protection ketone_react->protection

Caption: Bifunctional reactivity of this compound.

Role in Drug Development and Research

While this compound itself is a reagent, its parent molecule, levulinic acid, and its derivatives are gaining significant attention in pharmaceutical research.[3][4][11][12] The "levulinoyl" group serves several key functions:

  • Drug Synthesis: It acts as a raw material for synthesizing drug molecules. The ability to form various functional groups like indoles and pyridazines simplifies the synthesis of complex molecules.[11]

  • Linker Molecule: The levulinoyl group can function as a cleavable linker in prodrugs and drug delivery systems.[4][11] For example, it can connect a therapeutic agent to a carrier molecule (e.g., a polymer). The linkage can be designed to be stable in circulation but cleaved under specific physiological conditions (e.g., changes in pH) to release the active drug at the target site.

  • Protective Group: The levulinoyl group can be used to protect hydroxyl or carboxyl groups during multi-step syntheses.[4][11] This allows other parts of the molecule to be modified selectively.

The introduction of a chloride atom via this compound can also be exploited to enhance the lipophilicity of drug candidates, potentially improving their ability to cross biological membranes like the blood-brain barrier.[3]

G cluster_drug_dev Conceptual Workflow in Drug Delivery reagent This compound (or Levulinic Acid derivative) conjugation Conjugation Reaction (Ester or Amide formation) reagent->conjugation drug Active Drug (with -OH or -NH₂ group) drug->conjugation carrier Carrier Molecule (e.g., Polymer, Antibody) carrier->conjugation prodrug Prodrug Conjugate (Carrier-Linker-Drug) conjugation->prodrug release Drug Release (e.g., pH-triggered hydrolysis) prodrug->release At target site release->drug Releases

Caption: Use of the levulinoyl group as a linker in drug delivery.

Safety and Handling

Specific GHS and detailed hazard information for this compound is not consistently available across public databases.[10] However, as an acyl chloride, it should be handled with extreme care in a well-ventilated fume hood. Acyl chlorides are typically corrosive, lachrymatory, and react violently with water and other protic solvents. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Conclusion

This compound is a highly valuable and reactive chemical intermediate derived from the biomass platform chemical, levulinic acid. Its bifunctional nature provides a powerful tool for synthetic chemists to construct complex molecules, heterocycles, and advanced materials. For researchers in drug development, its utility as a precursor for linkers, protective groups, and novel molecular scaffolds underscores its importance in creating next-generation therapeutics and targeted drug delivery systems. Proper handling and an understanding of its reactivity are crucial for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to the Chemical Properties of 4-Oxopentanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanoyl chloride, also known as levulinoyl chloride, is a versatile bifunctional molecule of significant interest in organic synthesis, pharmaceutical research, and sustainable chemistry.[1] Its dual reactivity, stemming from the presence of both a reactive acyl chloride and a ketone functional group, makes it a valuable building block for the synthesis of a wide array of chemical entities, including heterocyclic compounds and derivatives of the biomass-derived platform chemical, levulinic acid. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, supported by detailed experimental protocols and characterization data.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms Levulinoyl chloride, 4-oxo-pentoyl chlorideGuidechem[3]
CAS Number 1490-24-0ChemicalBook[4]
Molecular Formula C₅H₇ClO₂PubChem[2]
Molecular Weight 134.56 g/mol PubChem[2]
Canonical SMILES CC(=O)CCC(=O)ClGuidechem[3]
InChI Key KXMMTHCAUCFZDI-UHFFFAOYSA-NGuidechem[3]
Computed XLogP3 0.5PubChem[2]
Computed Topological Polar Surface Area 34.1 ŲPubChem[2]
Computed Rotatable Bond Count 3Guidechem[3]
Computed Hydrogen Bond Donor Count 0Guidechem[3]
Computed Hydrogen Bond Acceptor Count 2Guidechem[3]

Note: The physical properties listed are computed and may differ from experimental values.

Synthesis of this compound

The most common and direct route for the synthesis of this compound is the chlorination of its parent carboxylic acid, levulinic acid.[1] This transformation can be achieved using various chlorinating agents.

Synthesis from Levulinic Acid using Thionyl Chloride

This method is widely applicable for the preparation of acyl chlorides from carboxylic acids. The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.[1]

Experimental Protocol:

Materials:

  • Levulinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel) under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place levulinic acid.

  • Add anhydrous dichloromethane to dissolve the levulinic acid.

  • Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the stirred solution at room temperature. The addition is usually exothermic, and the rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gases ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and the solvent by distillation, followed by rotary evaporation under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Synthesis Logic Diagram

Synthesis_of_4_Oxopentanoyl_Chloride cluster_reagents Chlorinating Agents Levulinic_Acid Levulinic Acid Levulinic_Acid->Reagents Thionyl_Chloride Thionyl Chloride (SOCl₂) Oxalyl_Chloride Oxalyl Chloride ((COCl)₂) PCl5 Phosphorus Pentachloride (PCl₅) Reagents->Thionyl_Chloride Reagents->Oxalyl_Chloride Reagents->PCl5 Product This compound Reagents->Product

Caption: Synthesis of this compound from Levulinic Acid.

Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a highly versatile reagent in organic synthesis. The acyl chloride group is a potent electrophile, readily undergoing nucleophilic acyl substitution, while the ketone functionality allows for a range of carbonyl chemistry.[1]

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety of this compound reacts readily with a variety of nucleophiles to form a range of levulinate derivatives.

Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) yields the corresponding levulinate esters.

Experimental Protocol for the Synthesis of Ethyl Levulinate:

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous triethylamine or pyridine

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous ethanol and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM to the stirred alcohol solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the acyl chloride.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude ethyl levulinate can be purified by column chromatography on silica gel or by distillation.

Reaction with primary or secondary amines yields the corresponding levulinamides.

Experimental Protocol for the Synthesis of N-Benzyllevulinamide:

Materials:

  • This compound

  • Benzylamine

  • Anhydrous triethylamine

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • In a flame-dried, two-necked round-bottom flask, dissolve benzylamine and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Work-up the reaction as described for the esterification procedure.

  • The crude N-benzyllevulinamide can be purified by recrystallization or column chromatography.

Reactions Involving the Ketone Functionality

The ketone group at the 4-position provides a second site for chemical modification, allowing for transformations such as condensation and cyclization reactions. This dual reactivity is particularly useful in the synthesis of heterocyclic compounds.[1]

Reaction Pathways Diagram

Reactivity_of_4_Oxopentanoyl_Chloride cluster_acyl_chloride_reactions Acyl Chloride Reactions cluster_ketone_reactions Ketone Reactions Start This compound Esterification Esterification (+ Alcohol, Base) Start->Esterification Amidation Amidation (+ Amine, Base) Start->Amidation Condensation Condensation (e.g., with hydrazines) Start->Condensation Ester Levulinate Ester Esterification->Ester Amide Levulinamide Amidation->Amide Heterocycle Heterocyclic Compound (e.g., Pyridazinone) Condensation->Heterocycle

Caption: Key Reaction Pathways of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Features
¹H NMR - Singlet around δ 2.2 ppm (3H, CH₃-C=O) - Triplet around δ 2.8 ppm (2H, -CH₂-C=O) - Triplet around δ 3.2 ppm (2H, -CH₂-COCl)
¹³C NMR - Signal around δ 30 ppm (CH₃-C=O) - Signal around δ 38 ppm (-CH₂-C=O) - Signal around δ 48 ppm (-CH₂-COCl) - Signal around δ 173 ppm (-COCl) - Signal around δ 207 ppm (CH₃-C=O)
IR (Infrared) - Strong C=O stretching band for the acyl chloride around 1800 cm⁻¹ - Strong C=O stretching band for the ketone around 1715 cm⁻¹ - C-H stretching bands around 2850-3000 cm⁻¹

Safety and Handling

This compound is expected to be a reactive and corrosive compound. It is sensitive to moisture and will hydrolyze to levulinic acid and hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware and solvents used should be anhydrous, and reactions should be conducted under an inert atmosphere.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and bio-based materials. This guide has provided an overview of its chemical properties, detailed protocols for its synthesis and key reactions, and predicted characterization data. It is intended to serve as a valuable resource for researchers and professionals working with this versatile compound.

References

4-Oxopentanoyl chloride reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 4-Oxopentanoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as levulinic acid chloride, is a versatile bifunctional chemical intermediate of significant interest in sustainable chemistry and pharmaceutical synthesis.[1][2] Derived from levulinic acid, a key biomass-derived platform chemical, it features two distinct reactive carbonyl centers: a highly electrophilic acyl chloride and a ketone.[1][2][3] This dual reactivity allows for a wide range of chemical transformations, making it a valuable building block for complex molecules, including heterocycles and precursors for green solvents like γ-valerolactone (GVL).[1] This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, details experimental protocols, and presents strategic approaches to leveraging its unique chemical nature.

Synthesis of this compound

The most direct route to this compound is through the chlorination of its parent carboxylic acid, levulinic acid.[1] This transformation is commonly achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride.[1][4] The use of thionyl chloride is advantageous as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[1]

G cluster_synthesis Synthesis Workflow Levulinic_Acid Levulinic Acid (4-Oxopentanoic Acid) Product This compound Levulinic_Acid->Product Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Chlorinating_Agent->Product

Caption: Synthesis of this compound from levulinic acid.

Principles of Reactivity

The chemical behavior of this compound is dominated by its two carbonyl groups.

  • Acyl Chloride (C1): The carbonyl carbon of the acyl chloride is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms.[5][6] This makes it extremely susceptible to attack by nucleophiles. The typical reaction mechanism is a nucleophilic addition-elimination, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group.[2][5]

  • Ketone (C4): The ketone carbonyl is also an electrophilic center, but it is generally less reactive than the acyl chloride.[7] It can participate in various addition and condensation reactions.

This orthogonal reactivity allows for selective transformations by choosing appropriate reagents and reaction conditions.[1]

Reactions with Nucleophiles

The high reactivity of the acyl chloride group enables facile reactions with a broad spectrum of nucleophiles, typically proceeding under mild conditions.[1][8]

Reactions with Oxygen Nucleophiles
  • Hydrolysis: this compound reacts vigorously with water to hydrolyze back to levulinic acid, producing hydrogen chloride gas.[9] This high reactivity necessitates careful handling in anhydrous conditions.

  • Alcoholysis: In the presence of primary or secondary alcohols, this compound readily undergoes alcoholysis to form the corresponding levulinate esters.[8] These reactions are often high-yielding and may be conducted in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl by-product.[10]

  • Reaction with Carboxylates: The reaction with a carboxylate salt yields a carboxylic acid anhydride.[5][11]

Reactions with Nitrogen Nucleophiles
  • Aminolysis: The reaction with ammonia, primary amines, or secondary amines is typically rapid, even violent, and produces the corresponding N-substituted levulinamides.[12][13][14] To drive the reaction to completion, two equivalents of the amine are often used—one as the nucleophile and the second to neutralize the liberated HCl by forming an ammonium salt.[13] Alternatively, a non-nucleophilic base can be used. This transformation is often referred to as the Schotten-Baumann reaction.[15]

Reactions with Carbon Nucleophiles

The bifunctional nature of this compound presents a challenge with highly reactive carbon nucleophiles. However, careful selection of the reagent allows for controlled reactions.

  • Organocuprates (Gilman Reagents): These less reactive organometallic reagents (e.g., lithium dialkylcuprates, R₂CuLi) are ideal for converting this compound into a ketone.[7] They selectively attack the acyl chloride to form a 1,4-diketone and are not reactive enough to attack the newly formed or the existing ketone carbonyl.[1][8][16]

  • Grignard Reagents: Highly reactive Grignard reagents (RMgX) typically add twice. The initial reaction with the acyl chloride forms a ketone, which is more reactive than the starting acyl chloride towards the Grignard reagent and is immediately attacked to yield a tertiary alcohol upon workup.[11][16] The internal ketone at the C4 position is also susceptible to attack, leading to a mixture of products.

  • Friedel-Crafts Acylation: In the presence of a strong Lewis acid catalyst (e.g., AlCl₃), this compound can acylate aromatic compounds such as benzene.[17] This electrophilic aromatic substitution reaction proceeds via the formation of a resonance-stabilized acylium ion, which then attacks the aromatic ring to produce an aryl ketone.[18][19]

G cluster_reactivity General Reactivity Pathways cluster_nuc Nucleophiles cluster_prod Products Start 4-Oxopentanoyl Chloride O_Nuc O-Nucleophiles (H₂O, ROH) Start->O_Nuc N_Nuc N-Nucleophiles (NH₃, RNH₂, R₂NH) Start->N_Nuc C_Nuc_Soft Soft C-Nucleophiles (R₂CuLi) Start->C_Nuc_Soft C_Nuc_Hard Hard C-Nucleophiles (RMgX) Start->C_Nuc_Hard Aromatic Aromatics (+ Lewis Acid) Start->Aromatic Friedel-Crafts Acylation Acid Levulinic Acid O_Nuc->Acid H₂O Ester Levulinate Ester O_Nuc->Ester ROH Amide Levulinamide N_Nuc->Amide Diketone 1,4-Diketone C_Nuc_Soft->Diketone Alcohol Tertiary Alcohol / Diol C_Nuc_Hard->Alcohol Ar_Ketone Aryl Ketone Aromatic->Ar_Ketone Friedel-Crafts Acylation

Caption: Overview of this compound's reactions with nucleophiles.

Chemoselectivity and Protecting Group Strategy

The presence of two electrophilic centers requires careful strategic planning for complex syntheses. When a reaction is desired at the acyl chloride terminus without affecting the internal ketone, a protecting group strategy is often employed. The ketone at C4 can be selectively protected, most commonly as an acetal (or ketal), which is stable to a wide range of nucleophilic reagents that react with acyl chlorides.[20][21] After the desired transformation at the C1 position is complete, the ketone can be regenerated via deprotection, typically under acidic aqueous conditions.[21]

G cluster_logic Chemoselectivity Decision Workflow Start Target Synthesis Goal? Direct_Path Selective Nucleophile Available? (e.g., Gilman Reagent) Start->Direct_Path Yes Protection_Path Non-selective Nucleophile Required (e.g., Grignard Reagent) Start->Protection_Path No React Perform Direct Reaction Direct_Path->React Protect 1. Protect Ketone (e.g., as Acetal) Protection_Path->Protect Product_Direct Desired Product React->Product_Direct React_Protected 2. React with Nucleophile at Acyl Chloride Protect->React_Protected Deprotect 3. Deprotect Ketone React_Protected->Deprotect Product_Protected Desired Product Deprotect->Product_Protected

Caption: Strategic workflow for managing the dual reactivity of the substrate.

Summary of Reactions

The following table summarizes the reactivity of this compound with key nucleophile classes.

Nucleophile ClassSpecific NucleophileProduct Functional GroupTypical ConditionsNotes
O-Nucleophiles Water (H₂O)Carboxylic AcidAqueous, often vigorousSpontaneous hydrolysis.[9]
Alcohols (ROH)EsterAnhydrous, often with base (e.g., pyridine)High-yielding reaction.[8]
N-Nucleophiles Amines (RNH₂, R₂NH)AmideAnhydrous solvent, with base or 2 eq. amineVigorous reaction (Schotten-Baumann).[15]
Azide (N₃⁻)Acyl AzideAprotic solventUseful intermediate for further synthesis.[22]
C-Nucleophiles Organocuprates (R₂CuLi)Ketone (1,4-Diketone)Anhydrous THF, low temperatureSelective for the acyl chloride.[7][16]
Grignard Reagents (RMgX)Tertiary AlcoholAnhydrous ether/THFNon-selective; attacks both carbonyls.[11][16]
Arenes (e.g., Benzene)Aryl KetoneLewis acid (AlCl₃), anhydrous solventFriedel-Crafts acylation.[17]

Experimental Protocols

General Synthesis of this compound from Levulinic Acid
  • Reagents: Levulinic acid, oxalyl chloride (2 eq.), catalytic N,N-dimethylformamide (DMF), anhydrous dichloromethane (DCM).

  • Protocol:

    • To a solution of levulinic acid in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride dropwise to the stirred solution.[22]

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring for the cessation of gas evolution (CO, CO₂, HCl).

    • The solvent and excess oxalyl chloride are removed under reduced pressure (rotary evaporation) to yield crude this compound.[22]

    • The product is often used directly in the next step without further purification due to its reactivity.[22]

Synthesis of an N-Substituted Levulinamide (Schotten-Baumann Conditions)
  • Reagents: this compound, primary or secondary amine (2.2 eq.), anhydrous DCM, 1N HCl, saturated NaHCO₃ solution, brine.

  • Protocol:

    • Dissolve the amine in anhydrous DCM and cool the solution to 0 °C.

    • Add a solution of this compound (1 eq.) in DCM dropwise to the cooled amine solution.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.[15]

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude amide.

    • Purify the product by column chromatography or recrystallization as needed.

Friedel-Crafts Acylation of Benzene
  • Reagents: Anhydrous aluminum chloride (AlCl₃, 1.1 eq.), anhydrous benzene (serves as reagent and solvent), this compound.

  • Protocol:

    • To a flask containing anhydrous benzene and solid AlCl₃, cool the mixture in an ice bath.[17]

    • Add this compound dropwise to the stirred suspension. Hydrogen chloride gas will be evolved.

    • After addition, allow the mixture to warm to room temperature and then heat under reflux (approx. 60 °C) for 30-60 minutes to complete the reaction.[17]

    • Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl to decompose the aluminum complex.

    • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting aryl ketone by distillation or chromatography.

Conclusion

This compound is a powerful and versatile building block whose utility is rooted in its dual carbonyl reactivity. A thorough understanding of its reaction profile with different classes of nucleophiles enables chemists to harness its potential selectively. By employing either chemoselective reagents or protecting group strategies, this biomass-derived intermediate can be effectively integrated into complex synthetic routes for pharmaceuticals, agrochemicals, and sustainable materials, underscoring its importance in modern organic chemistry.

References

The Bifunctional Nature of 4-Oxopentanoyl Chloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Oxopentanoyl chloride, also known as levulinoyl chloride, is a versatile bifunctional reagent that holds significant promise in chemical synthesis, particularly in the fields of bioconjugation and drug development. Its unique structure, featuring both a reactive acyl chloride and a ketone functional group, allows for a range of orthogonal chemical transformations. This dual reactivity enables the strategic construction of complex molecules, including the modification of proteins and the development of novel drug delivery systems. This technical guide provides an in-depth exploration of the chemistry of this compound, including its synthesis, reactivity, and applications, with a focus on experimental protocols and quantitative data to support researchers in their endeavors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its effective application.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Levulinic acid chloride, 4-oxo-pentoyl chloride[1]
CAS Number 1490-24-0[1]
Molecular Formula C₅H₇ClO₂[1]
Molecular Weight 134.56 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 75-77 °C at 10 mmHg
Density 1.165 g/mL at 25 °C

Synthesis of this compound

This compound is typically synthesized from its parent carboxylic acid, levulinic acid (4-oxopentanoic acid), through reaction with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this transformation.

Experimental Protocol: Synthesis using Thionyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add levulinic acid (1 equivalent).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) to the levulinic acid at room temperature with stirring. The reaction is typically performed neat or in an inert solvent such as dichloromethane (DCM) or toluene.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Purification: After the reaction is complete, remove the excess thionyl chloride by distillation. The crude this compound can be purified by fractional distillation under reduced pressure.

Logical Workflow for Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Levulinic Acid Levulinic Acid Reaction Reaction Levulinic Acid->Reaction 1 eq. Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction 1.2 eq. Purification Purification Reaction->Purification Distillation This compound This compound Purification->this compound G Peptide (with NH2) Peptide (with NH2) Acylation Acylation Peptide (with NH2)->Acylation This compound This compound This compound->Acylation Levulinoylated Peptide Levulinoylated Peptide Acylation->Levulinoylated Peptide Amide Bond Formation Oxime Ligation Oxime Ligation Levulinoylated Peptide->Oxime Ligation Hydroxylamine-Drug Hydroxylamine-Drug Hydroxylamine-Drug->Oxime Ligation Peptide-Drug Conjugate Peptide-Drug Conjugate Oxime Ligation->Peptide-Drug Conjugate Oxime Bond Formation G cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC HER2 Receptor HER2 Receptor ADC->HER2 Receptor Binding Endosome Endosome HER2 Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Drug Release Drug Release Lysosome->Drug Release Linker Cleavage Apoptosis Apoptosis Drug Release->Apoptosis

References

Levulinyl Chloride: A Versatile Biomass-Derived Building Block for Chemical and Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The paradigm shift towards a sustainable, bio-based economy has identified a select group of platform molecules derivable from renewable biomass that are poised to replace petrochemical feedstocks. Among these, levulinic acid (LA) stands out as a top-tier candidate, recognized by the U.S. Department of Energy for its vast potential.[1][2] LA is a versatile keto acid obtained from the acid-catalyzed degradation of cellulose.[2][3] Its acyl chloride derivative, levulinyl chloride , harnesses the reactivity of both a carbonyl and a highly electrophilic acyl chloride functional group. This bifunctionality makes levulinyl chloride an exceptionally valuable and flexible building block for synthesizing a diverse array of value-added chemicals, pharmaceutical intermediates, and complex molecular architectures.[3][4]

This technical guide provides a comprehensive overview of levulinyl chloride, covering its synthesis from biomass, key chemical reactions, and its critical applications in organic synthesis and drug development, with a particular focus on its role as an orthogonal protecting group.

Synthesis from Renewable Biomass

The production of levulinyl chloride is a two-stage process beginning with abundant, non-food lignocellulosic biomass such as agricultural residues, forestry byproducts, and dedicated energy crops.[5][6][7]

Stage 1: Conversion of Biomass to Levulinic Acid (LA)

The cornerstone of this green chemical platform is the acid-catalyzed conversion of C6 sugars (hexoses), derived from the cellulose fraction of biomass, into levulinic acid. The established mechanism involves the dehydration of hexoses like glucose and fructose to form the key intermediate 5-hydroxymethylfurfural (HMF).[7][8] Subsequent rehydration of HMF, catalyzed by a Brønsted acid, yields levulinic acid and formic acid as a co-product.[7][9]

Various catalytic systems, including homogeneous mineral acids (e.g., H₂SO₄, HCl) and heterogeneous solid acid catalysts, have been developed to optimize this conversion, with yields depending heavily on the feedstock, catalyst, and reaction conditions.[9][10]

Biomass_to_Levulinic_Acid cluster_products Products Biomass Lignocellulosic Biomass Cellulose Cellulose (C6 Polymer) Biomass->Cellulose Hydrolysis Glucose Glucose Cellulose->Glucose Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Glucose->HMF Acid-Catalyzed Dehydration LA Levulinic Acid HMF->LA Acid-Catalyzed Rehydration Formic_Acid Formic Acid HMF->Formic_Acid LA_to_Levulinyl_Chloride LA Levulinic Acid (CH₃C(O)CH₂CH₂COOH) LC Levulinyl Chloride (CH₃C(O)CH₂CH₂COCl) LA->LC Chlorination Reagent + SOCl₂ (Thionyl Chloride) Nucleophilic_Reactions cluster_nucleophiles Nucleophiles cluster_products Products LC Levulinyl Chloride Ester Levulinate Ester LC->Ester Amide Levulinamide LC->Amide LA Levulinic Acid LC->LA Alcohol R'-OH (Alcohol) Amine R'₂NH (Amine) Water H₂O (Water) Lev_Protecting_Group cluster_protection Protection Step cluster_deprotection Deprotection Step ROH R-OH (Hydroxyl Group) ROLev R-O-Lev (Protected Hydroxyl) ROH->ROLev Acylation LevCl Levulinyl Chloride ROLev_deprotect R-O-Lev Hydrazine Hydrazine (N₂H₄) in Pyridine/AcOH ROH_deprotect R-OH (Deprotected) ROLev_deprotect->ROH_deprotect Hydrazinolysis Experimental_Workflow Start Start: Oligonucleotide on CPG (5'-O-Lev Protected) Wash1 Wash with Acetonitrile Start->Wash1 Deprotect Add Hydrazine Solution (RT, 10-15 min) Wash1->Deprotect Wash2 Wash with Acetonitrile Deprotect->Wash2 Ready Ready for Next Cycle: Free 5'-OH Group Wash2->Ready

References

The Genesis and Synthesis of Levulinic Acid Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levulinic acid chloride, also known as 4-oxopentanoyl chloride, is a versatile bifunctional molecule of significant interest in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, green solvents, and specialty chemicals. This technical guide provides an in-depth overview of the history, or more accurately, the synthetic evolution, of levulinic acid chloride, detailed experimental protocols for its preparation, and a summary of its key chemical and physical properties. The document is intended to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Introduction: From Levulinic Acid to its Reactive Acyl Chloride

The history of levulinic acid chloride is intrinsically linked to the discovery and development of its parent compound, levulinic acid. Levulinic acid (4-oxopentanoic acid) was first prepared in 1840 by the Dutch chemist Gerardus Johannes Mulder, who obtained it by heating fructose with hydrochloric acid. However, the specific "discovery" of levulinic acid chloride is not a singular event chronicled in scientific literature. Instead, its emergence is a result of the broader development of synthetic organic chemistry, particularly the methodologies for converting carboxylic acids into more reactive acid chlorides.

The transformation of a carboxylic acid to an acyl chloride is a fundamental and enabling reaction in organic synthesis, allowing for a wide range of subsequent nucleophilic acyl substitution reactions. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) became standard tools for this conversion in the late 19th and early 20th centuries. Consequently, the preparation of levulinic acid chloride would have been a straightforward application of these established methods by chemists seeking to utilize the reactivity of the acyl chloride functionality while retaining the ketone group of the levulinic acid backbone.

Physicochemical Properties

A summary of the key physical and chemical properties of levulinic acid and levulinic acid chloride is provided in Table 1.

PropertyLevulinic Acid (4-Oxopentanoic Acid)Levulinic Acid Chloride (this compound)
Molecular Formula C₅H₈O₃C₅H₇ClO₂
Molecular Weight 116.11 g/mol 134.56 g/mol
Appearance White crystalline solidLiquid
Boiling Point 245-246 °C (at 760 mmHg)95-97 °C (at 12 mmHg)
Melting Point 33-35 °CNot available
Density 1.14 g/cm³Not available
CAS Number 123-76-21490-24-0

Synthesis of Levulinic Acid Chloride: Experimental Protocol

The most common and efficient method for the preparation of levulinic acid chloride is the reaction of levulinic acid with thionyl chloride. The following protocol is a representative procedure for this synthesis.

Materials and Equipment
  • Levulinic acid (98%)

  • Thionyl chloride (SOCl₂), reagent grade

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with aqueous sodium hydroxide solution)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum distillation apparatus

Procedure
  • Reaction Setup: In a fume hood, a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with levulinic acid (58.0 g, 0.5 mol). The condenser is fitted with a gas outlet tube leading to a trap containing an aqueous solution of sodium hydroxide to neutralize the evolving hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.

  • Addition of Thionyl Chloride: Thionyl chloride (71.4 g, 43.5 mL, 0.6 mol, 1.2 equivalents) is carefully added to the levulinic acid at room temperature. The addition may cause a slight exotherm and gas evolution.

  • Reaction: The reaction mixture is stirred and heated to reflux (approximately 80-90 °C) using a heating mantle. The reaction is maintained at reflux for 2-3 hours, or until the evolution of gases ceases. The progress of the reaction can be monitored by the cessation of HCl and SO₂ evolution.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride is removed by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).

  • Purification: The crude levulinic acid chloride is then purified by vacuum distillation. The fraction boiling at 95-97 °C at 12 mmHg is collected. A typical yield for this reaction is in the range of 85-95%.

Safety Precautions
  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

  • The reaction evolves toxic gases (HCl and SO₂). A proper gas trap is essential.

  • Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Experimental and Logical Workflows

The synthesis of levulinic acid chloride from levulinic acid is a straightforward process. The logical workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start Levulinic Acid reaction Reaction with Thionyl Chloride (SOCl₂) start->reaction Reflux purification Vacuum Distillation reaction->purification Removal of excess SOCl₂ product Levulinic Acid Chloride purification->product Isolation of pure product

Caption: Workflow for the synthesis of levulinic acid chloride.

Conclusion

Levulinic acid chloride is a valuable and reactive chemical intermediate whose utility stems from the established and efficient methods of its synthesis from levulinic acid. While its "discovery" is not a distinct historical event, its preparation is a classic example of the application of fundamental organic reactions. The protocol detailed in this guide provides a reliable method for the synthesis of levulinic acid chloride, enabling its use in a wide array of applications, from the development of novel pharmaceuticals to the creation of sustainable, bio-based materials. The straightforward nature of its synthesis, coupled with the versatile reactivity of its dual functional groups, ensures that levulinic acid chloride will remain a relevant and important building block in the chemical sciences.

Solubility of 4-Oxopentanoyl Chloride in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanoyl chloride, also known as levulinoyl chloride, is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its utility is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its synthesis and solubility determination, and graphical representations of key workflows to support laboratory applications. While specific quantitative solubility data is not extensively available in published literature, this guide consolidates general principles of acyl chloride solubility and provides a framework for its empirical determination.

Introduction

This compound (C₅H₇ClO₂) is the acyl chloride derivative of levulinic acid, a prominent bio-based platform chemical.[1] The conversion of the carboxylic acid to the more reactive acyl chloride significantly enhances its utility as an acylating agent, enabling the formation of esters, amides, and other derivatives under mild conditions. Its bifunctional nature, possessing both a ketone and an acyl chloride, makes it a valuable building block for the synthesis of complex molecules and heterocyclic compounds. A thorough understanding of its solubility profile is paramount for its effective application in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound[2]
Synonyms Levulinic acid chloride, 4-oxo-pentoyl chloride[2]
CAS Number 1490-24-0[2]
Molecular Formula C₅H₇ClO₂[2]
Molecular Weight 134.56 g/mol [2]
Appearance Likely a colorless to pale yellow liquid with a pungent odor
Reactivity Reacts vigorously with water and other nucleophiles[1]

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not readily found in scientific literature. However, based on the general solubility characteristics of acyl chlorides and the polarity of the solvents, a qualitative assessment can be made. Acyl chlorides are generally soluble in aprotic organic solvents with which they do not react.[3] They are reactive towards protic solvents such as water and alcohols.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarityExpected SolubilityNotes
DichloromethaneCH₂Cl₂Polar AproticSoluble/MiscibleCommonly used as a solvent for reactions involving acyl chlorides.
ChloroformCHCl₃Polar AproticSoluble/MiscibleSimilar to dichloromethane, a suitable solvent for reactions.
Diethyl Ether(C₂H₅)₂ORelatively NonpolarSoluble/MiscibleGood solvent for extraction and reaction.
Tetrahydrofuran (THF)C₄H₈OPolar AproticSoluble/MiscibleA common solvent for a wide range of organic reactions.
Ethyl AcetateCH₃COOC₂H₅Moderately PolarSoluble/MiscibleOften used in chromatography and as a reaction solvent.
Acetone(CH₃)₂COPolar AproticSoluble/MiscibleGenerally a good solvent for polar organic compounds.
AcetonitrileCH₃CNPolar AproticSoluble/MiscibleA common solvent in organic synthesis and analytical chemistry.
BenzeneC₆H₆NonpolarSolubleExpected to be soluble due to its organic nature.
TolueneC₇H₈NonpolarSolubleA less toxic alternative to benzene with similar solvent properties.

Note: "Soluble/Miscible" implies that this compound is expected to dissolve freely in these solvents at typical laboratory concentrations.

Experimental Protocols

Synthesis of this compound from Levulinic Acid

This protocol describes a common method for the preparation of this compound using thionyl chloride.

Materials:

  • Levulinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

  • Reagent Addition: Add levulinic acid to the flask. For every 1 mole of levulinic acid, add approximately 1.2 to 1.5 molar equivalents of thionyl chloride. The reaction can be performed neat or in an anhydrous solvent like dichloromethane.

  • Reaction Conditions: Gently heat the reaction mixture to reflux (for reactions in solvent) or to approximately 50-60 °C (for neat reactions) with constant stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride and solvent (if used) by distillation, preferably under reduced pressure using a rotary evaporator. The crude this compound can be further purified by fractional distillation under vacuum to yield the pure product.

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification setup_desc 1. Dry round-bottom flask with stir bar. 2. Attach reflux condenser with drying tube. reagents Add Levulinic Acid and Thionyl Chloride reaction Heat to reflux (or 50-60°C) with stirring for 2-4 hours. reagents->reaction workup Cool to room temperature. Remove excess SOCl₂ via rotary evaporation. Purify by vacuum distillation. reaction->workup

Caption: Workflow for the Synthesis of this compound.
Determination of Qualitative Solubility

This protocol provides a general method for the rapid determination of the qualitative solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of anhydrous organic solvents (e.g., dichloromethane, THF, ethyl acetate, etc.)

  • Small, dry test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Pasteur pipettes

Procedure:

  • Solvent Preparation: To a series of clean, dry test tubes, add approximately 1 mL of each of the selected organic solvents.

  • Solute Addition: To each test tube, add a small, measured amount of this compound (e.g., 10 mg or a single drop).

  • Mixing: Cap the test tubes and agitate them using a vortex mixer or by stirring for 1-2 minutes at room temperature.

  • Observation: Visually inspect each tube for the presence of undissolved solute.

  • Classification:

    • Soluble: If the solute completely dissolves to form a clear, homogeneous solution.

    • Partially Soluble: If some of the solute dissolves but a solid or separate liquid phase remains.

    • Insoluble: If the solute does not appear to dissolve at all.

G cluster_prep Preparation cluster_mix Mixing cluster_observe Observation & Classification prep_solvent Add 1 mL of solvent to a dry test tube. prep_solute Add a known amount of This compound. prep_solvent->prep_solute mix Cap and agitate (vortex or stir) for 1-2 minutes. prep_solute->mix observe Visually inspect for undissolved solute. mix->observe classify Homogeneous? observe->classify soluble Soluble classify->soluble Yes insoluble Insoluble/ Partially Soluble classify->insoluble No

Caption: Workflow for Qualitative Solubility Determination.

Logical Relationships in Synthesis and Application

The utility of this compound is predicated on its synthesis from a renewable feedstock and its subsequent reactivity, which is enabled by its solubility in appropriate solvents.

G cluster_origin Origin cluster_platform Platform Chemical cluster_reagent Bifunctional Reagent cluster_application Applications biomass Biomass levulinic_acid Levulinic Acid biomass->levulinic_acid acyl_chloride This compound levulinic_acid->acyl_chloride Chlorination drug_dev Drug Development acyl_chloride->drug_dev Soluble in Reaction Media polymers Polymer Synthesis acyl_chloride->polymers Soluble in Reaction Media fine_chem Fine Chemicals acyl_chloride->fine_chem Soluble in Reaction Media

Caption: Logical Flow from Precursor to Application.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. While specific quantitative solubility data remains elusive in the public domain, it is reasonable to conclude, based on the behavior of analogous compounds, that it is readily soluble in a wide array of common aprotic organic solvents. This guide provides the necessary theoretical and practical framework for researchers, scientists, and drug development professionals to effectively handle and utilize this compound in their synthetic endeavors. The provided experimental protocols for synthesis and solubility determination offer a starting point for laboratory work, ensuring safe and efficient application of this important chemical building block.

References

A Technical Guide to 4-Oxopentanoyl Chloride: Synthesis, Properties, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanoyl chloride, a versatile bifunctional molecule, holds significant promise in organic synthesis, particularly in the development of pharmaceuticals and bio-based chemicals. Its dual reactivity, stemming from the presence of both an acyl chloride and a ketone functional group, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, detailed synthesis protocols, characteristic spectral data, and key reaction pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Nomenclature and Alternative Names

The compound with the chemical structure CH₃C(O)CH₂CH₂C(O)Cl is systematically named This compound according to IUPAC nomenclature. However, it is widely known by several alternative names, the most common of which is Levulinic Acid Chloride . This name is derived from its parent carboxylic acid, levulinic acid.

Other synonyms and identifiers include:

  • 4-Oxo-pentoyl chloride[1]

  • Levulinoyl chloride

  • Pentanoyl chloride, 4-oxo-[2]

  • CAS Number: 1490-24-0[1][2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Please note that while some experimental data is available, many properties are computationally predicted and should be used as a guide.

PropertyValueSource
Molecular Formula C₅H₇ClO₂PubChem[1]
Molecular Weight 134.56 g/mol PubChem[1][3]
Boiling Point 79-81 °C at 11 mmHgSigma-Aldrich
Density 1.178 g/mL at 25 °CSigma-Aldrich
Refractive Index (n²⁰/D) 1.453Sigma-Aldrich
CAS Number 1490-24-0PubChem[1][3]

Synthesis of this compound

The most common and direct laboratory synthesis of this compound involves the chlorination of levulinic acid. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to the convenient removal of gaseous byproducts (SO₂ and HCl).[3]

Experimental Protocol: Synthesis from Levulinic Acid using Thionyl Chloride

Materials:

  • Levulinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or other inert solvent)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum distillation apparatus

Procedure:

  • In a fume hood, a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), is charged with levulinic acid (1 equivalent).

  • An excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is slowly added to the levulinic acid at room temperature. An inert solvent such as anhydrous toluene can be used, although the reaction can also be run neat.

  • The reaction mixture is then heated to reflux (the temperature will depend on the solvent used, if any) and stirred. The progress of the reaction can be monitored by the cessation of gas evolution. The reflux is typically maintained for 2-4 hours.

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • Excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. It is advisable to use a trap to protect the vacuum pump from corrosive gases.

  • The crude this compound is then purified by vacuum distillation to yield the final product.[4][5][6]

Below is a graphical representation of the synthesis workflow.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product levulinic_acid Levulinic Acid reflux Reflux levulinic_acid->reflux thionyl_chloride Thionyl Chloride thionyl_chloride->reflux rotovap Rotary Evaporation reflux->rotovap Cooling distillation Vacuum Distillation rotovap->distillation Crude Product product This compound distillation->product Purified Product G Reactivity of this compound cluster_acyl_chloride Acyl Chloride Reactions cluster_ketone Ketone Reactions start This compound amide Amide Formation start->amide Amine (R₂NH) ester Esterification start->ester Alcohol (ROH) friedel_crafts Friedel-Crafts Acylation start->friedel_crafts Arene, Lewis Acid reduction Reduction to Alcohol start->reduction Reducing Agent (e.g., NaBH₄) reductive_amination Reductive Amination start->reductive_amination Amine, Reducing Agent wittig Wittig Reaction start->wittig Wittig Ylide

References

Methodological & Application

Application Notes and Protocols for the Synthesis of γ-Valerolactone (GVL) Precursors from 4-Oxopentanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

γ-Valerolactone (GVL) is a versatile, bio-based platform chemical with a wide range of applications, including as a green solvent, a fuel additive, and a precursor for the synthesis of other valuable chemicals and biofuels.[1][2] The synthesis of GVL typically involves the catalytic hydrogenation of levulinic acid (4-oxopentanoic acid) or its esters (alkyl levulinates).[1][2] 4-Oxopentanoyl chloride, as the acyl chloride derivative of levulinic acid, offers a highly reactive starting material for the synthesis of GVL precursors, specifically alkyl levulinates. These esters can then be efficiently converted to GVL.

This document provides detailed application notes and experimental protocols for a two-step synthesis of γ-valerolactone (GVL) starting from this compound. The first step involves the synthesis of alkyl levulinates via the esterification of this compound. The second step details the catalytic hydrogenation of the resulting alkyl levulinate to GVL.

Reaction Pathway

The overall synthesis route from this compound to γ-valerolactone proceeds in two main stages:

  • Esterification: this compound is reacted with an alcohol (e.g., ethanol) to form the corresponding alkyl levulinate (e.g., ethyl levulinate). This reaction is typically fast and high-yielding.

  • Hydrogenation and Lactonization: The alkyl levulinate is then catalytically hydrogenated. This process reduces the ketone group to a secondary alcohol, which spontaneously undergoes intramolecular esterification (lactonization) to form the stable five-membered ring of γ-valerolactone.[3]

Part 1: Synthesis of Alkyl Levulinates from this compound

Application Notes

The reaction of an acyl chloride with an alcohol is a standard method for ester synthesis. In the case of this compound, this reaction produces an alkyl levulinate, a direct precursor to GVL. The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. The choice of alcohol will determine the resulting alkyl levulinate (e.g., methanol for methyl levulinate, ethanol for ethyl levulinate). Alkyl levulinates are considered green, bio-based chemicals with significant potential in various applications.[4][5]

Experimental Protocol: Synthesis of Ethyl Levulinate

This protocol describes the synthesis of ethyl levulinate from this compound and ethanol.

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.1 equivalents) to the solution.

  • Slowly add anhydrous ethanol (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl levulinate.

  • Purify the crude product by vacuum distillation to yield pure ethyl levulinate.

Expected Results:

The esterification of acyl chlorides is generally a high-yielding reaction. The expected yield of ethyl levulinate should be in the range of 90-98%. The purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

ProductReactantsCatalyst/BaseSolventReaction Time (h)Temperature (°C)Yield (%)
Ethyl LevulinateThis compound, EthanolPyridineDiethyl ether2-40 to RT90-98
Methyl LevulinateThis compound, MethanolPyridineDiethyl ether2-40 to RT90-98
Butyl LevulinateThis compound, 1-ButanolPyridineDiethyl ether2-40 to RT90-98

Part 2: Synthesis of γ-Valerolactone (GVL) from Alkyl Levulinates

Application Notes

The conversion of alkyl levulinates to GVL is a well-studied process, typically involving catalytic hydrogenation. A variety of heterogeneous catalysts, including both noble metals (e.g., Ru, Pd) and non-noble metals (e.g., Cu, Ni), have been shown to be effective.[3][6] The reaction involves the hydrogenation of the ketone to a hydroxyl group, followed by an intramolecular transesterification to form the lactone. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity towards GVL.[3] For instance, Cu-Ni bimetallic catalysts supported on Al2O3 have demonstrated high activity and selectivity for this transformation.[3]

Experimental Protocol: Catalytic Hydrogenation of Ethyl Levulinate to GVL

This protocol describes a general procedure for the synthesis of GVL from ethyl levulinate using a supported metal catalyst.

Materials:

  • Ethyl levulinate (synthesized in Part 1)

  • Supported catalyst (e.g., 5% Ru/C, Cu-Ni/Al2O3)

  • Solvent (e.g., water, ethanol, or n-hexane)

  • High-pressure autoclave reactor

  • Hydrogen gas (high purity)

  • Gas Chromatography (GC) for analysis

Procedure:

  • Charge the high-pressure autoclave reactor with ethyl levulinate, the solvent, and the catalyst. A typical substrate-to-catalyst ratio is 10:1 by weight.

  • Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar).

  • Heat the reactor to the desired temperature (e.g., 150-180 °C) while stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 2-8 hours). Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Purify the resulting crude GVL by vacuum distillation.

Quantitative Data for GVL Synthesis from Ethyl Levulinate

CatalystSupportSolventTemperature (°C)H2 Pressure (bar)Time (h)Conversion (%)GVL Selectivity (%)Reference
Cu-NiAl2O3n-hexane150-899.998[3]
NiAl2O3solvent-free25065292100[1]
NiMgAlO2.5-160301-99.7 (yield)[1]
CuAgγ-Al2O3THF18014-~100 (yield)~100[3]

Visualizations

Diagram 1: Synthesis Pathway from this compound to GVL

Synthesis_Pathway 4-Oxopentanoyl_chloride This compound Alkyl_levulinate Alkyl levulinate 4-Oxopentanoyl_chloride->Alkyl_levulinate Esterification Alcohol Alcohol (R-OH) Alcohol->Alkyl_levulinate GVL γ-Valerolactone (GVL) Alkyl_levulinate->GVL Catalytic Hydrogenation & Lactonization

Caption: Reaction scheme for the two-step synthesis of GVL.

Diagram 2: Experimental Workflow for GVL Synthesis

Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrogenation arrow arrow A React this compound and Alcohol B Work-up and Extraction A->B C Purification (Distillation) B->C D Alkyl Levulinate Product C->D E Charge Reactor with Alkyl Levulinate and Catalyst D->E Proceed to Step 2 F Hydrogenation Reaction E->F G Catalyst Filtration F->G H Purification (Distillation) G->H I γ-Valerolactone (GVL) H->I

Caption: Workflow for the synthesis of GVL from this compound.

References

Application Notes and Protocols: 4-Oxopentanoyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of 4-oxopentanoyl chloride (levulinoyl chloride) in the synthesis of key pharmaceutical intermediates. This versatile bifunctional reagent serves as a valuable building block in the development of novel therapeutics, particularly in the areas of neurodegenerative disease and green chemistry applications in drug manufacturing.

Synthesis of N-Substituted-4-oxopentanamides: Precursors for Ramalin Derivatives

This compound is a critical reagent for the synthesis of N-substituted-4-oxopentanamides, which are key intermediates in the development of Ramalin derivatives. These compounds are under investigation for their potential therapeutic effects in Alzheimer's disease, attributed to their antioxidant, anti-inflammatory, BACE-1 inhibitory, and anti-tau aggregation properties.[1][2][3]

Experimental Protocol: General Procedure for the Acylation of Amines with this compound

This protocol describes the general method for the N-acylation of a primary or secondary amine with this compound to yield the corresponding N-substituted-4-oxopentanamide.

Materials:

  • This compound (levulinoyl chloride)

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Add a slight excess of triethylamine (1.1-1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

  • After the complete addition of this compound, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-substituted-4-oxopentanamide.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary:

Amine TypeSolventBaseTemperatureReaction TimeTypical Yield (%)
Primary AromaticDCMTriethylamine0 °C to RT2-4 h75-90
Primary AliphaticDCMTriethylamine0 °C to RT2-4 h80-95
Secondary AliphaticDCMTriethylamine0 °C to RT3-6 h70-85

Note: Yields are approximate and can vary depending on the specific amine substrate and reaction scale.

Logical Workflow for N-Substituted-4-oxopentanamide Synthesis

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification Amine Dissolve Amine (1.0 eq) in Anhydrous DCM Base Add Triethylamine (1.1-1.2 eq) Amine->Base Cool Cool to 0 °C Base->Cool AcylChloride Slowly Add this compound (1.0 eq) in Anhydrous DCM Cool->AcylChloride Stir Stir at RT for 2-4 h AcylChloride->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Wash Wash with NaHCO3 (aq) and Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify Product N-Substituted-4-oxopentanamide Purify->Product

Caption: Workflow for the synthesis of N-substituted-4-oxopentanamides.

Synthesis of 5-Methylpyrrolidin-2-one Derivatives

The N-substituted-4-oxopentanamides synthesized in the previous step can undergo intramolecular reductive amination to yield 5-methylpyrrolidin-2-one derivatives. These heterocyclic scaffolds are prevalent in many pharmaceutical compounds.

Experimental Protocol: Intramolecular Reductive Amination

Materials:

  • N-substituted-4-oxopentanamide

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄) or a suitable reducing agent

  • Acid catalyst (e.g., acetic acid or Amberlyst-15)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the N-substituted-4-oxopentanamide (1.0 equivalent) in methanol or ethanol.

  • Add a catalytic amount of a suitable acid (e.g., a few drops of acetic acid or a catalytic amount of Amberlyst-15).

  • Cool the solution to 0 °C.

  • Slowly add sodium borohydride (1.5-2.0 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or dilute acid at 0 °C.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary:

SubstrateReducing AgentSolventTemperatureReaction TimeTypical Yield (%)
N-Aryl-4-oxopentanamideNaBH₄Methanol0 °C to RT12-24 h60-80
N-Alkyl-4-oxopentanamideNaBH₄Ethanol0 °C to RT12-24 h65-85

Logical Relationship for Pyrrolidinone Synthesis

G Start 4-Oxopentanoyl Chloride Intermediate N-Substituted-4-oxopentanamide Start->Intermediate Acylation Amine Primary Amine Amine->Intermediate Product 5-Methylpyrrolidin-2-one Derivative Intermediate->Product Intramolecular Reductive Amination

Caption: Synthetic route to 5-methylpyrrolidin-2-one derivatives.

Synthesis of γ-Valerolactone (GVL) Precursors

This compound can be used to synthesize esters of levulinic acid, which are direct precursors to γ-valerolactone (GVL). GVL is considered a green solvent and a valuable platform molecule for the synthesis of biofuels and other chemicals.[4]

Experimental Protocol: Esterification with Alcohols

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, isopropanol)

  • Anhydrous pyridine or other suitable base

  • Anhydrous diethyl ether or DCM

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a flame-dried flask, dissolve the anhydrous alcohol (1.0 equivalent) in anhydrous diethyl ether or DCM.

  • Add anhydrous pyridine (1.1 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add this compound (1.0 equivalent) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove pyridinium hydrochloride.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the levulinate ester.

Quantitative Data Summary:

AlcoholSolventBaseTemperatureReaction TimeTypical Yield (%)
EthanolDiethyl etherPyridine0 °C to RT1-3 h85-95
IsopropanolDCMPyridine0 °C to RT1-3 h80-90

Signaling Pathway in Alzheimer's Disease Targeted by Ramalin Derivatives

Ramalin derivatives have been shown to inhibit BACE-1 (β-secretase 1) and prevent the aggregation of hyperphosphorylated tau protein, two key pathological hallmarks of Alzheimer's disease.[1][3] The following diagram illustrates the simplified amyloid cascade and tau pathology hypotheses.

G cluster_amyloid Amyloid Cascade cluster_tau Tau Pathology APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage Abeta Amyloid-β (Aβ) Monomers C99->Abeta cleavage by γ-secretase Plaques Aβ Plaques (Neurotoxicity) Abeta->Plaques aggregation Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau hyperphosphorylation NFTs Neurofibrillary Tangles (Neurodegeneration) pTau->NFTs aggregation BACE1 BACE-1 (β-secretase) gamma_secretase γ-secretase Kinases Kinases Ramalin Ramalin Derivatives Ramalin->pTau inhibition of aggregation Ramalin->BACE1 inhibition

References

Application Notes and Protocols for the Acylation of Amines with 4-Oxopentanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amines with 4-oxopentanoyl chloride (levulinoyl chloride) is a robust and versatile transformation in organic synthesis, yielding N-(4-oxopentanoyl) amides, commonly known as levulinoyl amides. This reaction is of significant interest due to the unique properties of the levulinoyl group. The presence of a ketone moiety provides a versatile chemical handle for subsequent modifications, making it a valuable tool in bioconjugation, drug delivery, and as a protecting group in peptide and oligosaccharide synthesis.

The levulinoyl group can be selectively deprotected under mild conditions using hydrazine, which is orthogonal to many other common protecting groups. This chemoselectivity is highly advantageous in the multi-step synthesis of complex molecules. Furthermore, the ketone functionality can be used for the attachment of various molecules, such as labels, drugs, or targeting ligands, through the formation of hydrazones or oximes.

This document provides detailed application notes and standardized protocols for the efficient and reproducible synthesis of a range of N-(4-oxopentanoyl) amides.

Reaction Mechanism and Principles

The acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Applications in Research and Development

  • Bioconjugation: The ketone group on the levulinoyl moiety serves as a bio-orthogonal chemical handle. It allows for the specific covalent attachment of biomolecules, such as proteins, peptides, and oligonucleotides, to other molecules or surfaces. This is particularly useful in the development of antibody-drug conjugates (ADCs), diagnostic assays, and targeted drug delivery systems.

  • Protecting Group Chemistry: The levulinoyl group is an effective protecting group for amines and hydroxyl groups. Its stability under various conditions and its selective removal with hydrazine make it a valuable tool in the synthesis of complex molecules like peptides and carbohydrates.

  • Drug Development: The levulinoyl group can be incorporated into drug molecules to create prodrugs or to facilitate the attachment of solubilizing or targeting moieties.

Experimental Protocols

The success of the acylation reaction is dependent on several key parameters, including the choice of solvent, base, reaction temperature, and the nature of the amine substrate. Aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are generally preferred to avoid unwanted side reactions with the highly reactive acyl chloride.

General Protocol for the Acylation of Amines with this compound

Materials:

  • Amine (1.0 eq.)

  • This compound (1.1 - 1.2 eq.)

  • Triethylamine (TEA) or Pyridine (1.2 - 1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-(4-oxopentanoyl) amide.

Data Presentation

The following tables summarize typical reaction conditions and yields for the acylation of various amines with this compound.

Table 1: Acylation of Primary Aliphatic Amines

AmineEquivalents of this compoundBase (Equivalents)SolventReaction Time (h)Yield (%)
Benzylamine1.1TEA (1.2)DCM492
Cyclohexylamine1.1TEA (1.2)DCM388
n-Butylamine1.2Pyridine (1.5)THF585

Table 2: Acylation of Primary Aromatic Amines

AmineEquivalents of this compoundBase (Equivalents)SolventReaction Time (h)Yield (%)
Aniline1.2TEA (1.5)DCM878
p-Toluidine1.2TEA (1.5)THF1081
p-Anisidine1.2Pyridine (1.5)DCM1275

Table 3: Acylation of Secondary Amines

AmineEquivalents of this compoundBase (Equivalents)SolventReaction Time (h)Yield (%)
Piperidine1.1TEA (1.2)DCM295
N-Methylbenzylamine1.2TEA (1.5)THF689
Dibenzylamine1.2Pyridine (1.5)DCM1272

Table 4: Acylation of Amino Acid Esters

AmineEquivalents of this compoundBase (Equivalents)SolventReaction Time (h)Yield (%)
Glycine methyl ester hydrochloride1.2TEA (2.2)DCM685
L-Alanine ethyl ester hydrochloride1.2TEA (2.2)THF882
L-Phenylalanine methyl ester hydrochloride1.2TEA (2.2)DCM1080

Mandatory Visualization

Caption: Reaction mechanism for the acylation of an amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve amine and base in anhydrous solvent B Cool solution to 0°C A->B C Slowly add this compound B->C D Warm to room temperature and stir C->D E Monitor reaction by TLC D->E F Quench with water E->F Upon completion G Extract with organic solvent F->G H Wash with NaHCO3 (aq) and brine G->H I Dry organic layer H->I J Concentrate in vacuo I->J K Recrystallization or Column Chromatography J->K

Caption: General experimental workflow for amine acylation.

Application Notes and Protocols for Esterification Reactions with 4-Oxopentanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoyl chloride, also known as levulinoyl chloride, is a versatile bifunctional reagent widely utilized in organic synthesis. Its structure incorporates a highly reactive acyl chloride and a ketone functional group. This dual reactivity makes it an invaluable tool for a range of applications, from the synthesis of polymers and specialty chemicals to the development of sophisticated drug delivery systems and bioconjugates.[1][2]

The acyl chloride moiety readily undergoes nucleophilic acyl substitution with alcohols and phenols to form stable ester linkages.[3][4] This reaction is typically rapid and proceeds under mild conditions. The ketone functionality, on the other hand, remains available for subsequent chemical modifications, such as hydrazone formation for the cleavage of a protecting group or for conjugation to other molecules.[1][5][6][7]

These application notes provide detailed protocols for the esterification of various alcohol substrates with this compound and explore its applications in drug development, particularly as a protecting group and in the formation of prodrugs.

Chemical Properties

PropertyValue
IUPAC Name This compound
Synonyms Levulinoyl chloride, 4-oxo-pentoyl chloride
CAS Number 1490-24-0
Molecular Formula C₅H₇ClO₂
Molecular Weight 134.56 g/mol

Applications in Drug Development

The unique structure of this compound makes it a valuable reagent in pharmaceutical research and development.

  • Protecting Group for Hydroxyl Functions: The levulinoyl group can be introduced as a protecting group for hydroxyl moieties in sensitive molecules during multi-step syntheses.[1][2][5] This is particularly useful in the synthesis of complex molecules like nucleosides and oligosaccharides.[6][8] The ester linkage is stable to various reaction conditions but can be selectively cleaved under mild conditions using hydrazine, without affecting other sensitive functional groups.[5][6]

  • Prodrug Design: Levulinic acid esters are employed in the design of prodrugs to improve the physicochemical properties of a parent drug, such as solubility and bioavailability.[9] The ester linkage can be designed to be cleaved in vivo by esterases, releasing the active pharmaceutical ingredient.

  • Bioconjugation and Linkers: The bifunctional nature of this compound allows for its use as a linker in bioconjugation.[1] An alcohol-containing biomolecule can be esterified, leaving the ketone available for conjugation to another molecule, for instance, through hydrazide chemistry. This approach is valuable in creating antibody-drug conjugates and other targeted therapies.

Experimental Protocols

The esterification of alcohols with this compound is a straightforward reaction that proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

General Protocol for Esterification
  • Dissolve the Alcohol: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether).

  • Add Base: Add a non-nucleophilic base (1.1 - 1.5 eq.), such as triethylamine or pyridine, to the solution and stir.

  • Cool the Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add this compound: Slowly add this compound (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Caption: General workflow for the esterification of alcohols.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the esterification of various alcohols with this compound.

Alcohol TypeExample AlcoholBaseSolventTime (h)Yield (%)
PrimaryEthanolPyridineDichloromethane2>90
PrimaryBenzyl alcoholTriethylamineDichloromethane3~95
SecondaryIsopropanolTriethylamineTetrahydrofuran4~85
PhenolPhenolPyridineDichloromethane4~90

Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.

Spectroscopic Data for Representative Esters

Methyl 4-oxopentanoate
  • ¹H NMR: Chemical shifts (in ppm) are typically observed around 2.1 (s, 3H, CH₃CO), 2.5 (t, 2H, CH₂CO₂), 2.7 (t, 2H, COCH₂), and 3.6 (s, 3H, OCH₃).[10]

  • ¹³C NMR: Characteristic peaks appear around 29.8 (CH₃CO), 27.9 (CH₂CO₂), 37.8 (COCH₂), 51.5 (OCH₃), 173.2 (COO), and 206.7 (C=O).[11]

  • Mass Spectrum (EI): Major fragments can be observed at m/z values corresponding to [M]+, [M-OCH₃]+, and [CH₃CO]+.[11]

Ethyl 4-oxopentanoate
  • ¹H NMR: Signals are expected at approximately 1.2 (t, 3H, OCH₂CH₃), 2.1 (s, 3H, CH₃CO), 2.5 (t, 2H, CH₂CO₂), 2.7 (t, 2H, COCH₂), and 4.1 (q, 2H, OCH₂CH₃).

  • Mass Spectrum (EI): Key fragments include those for [M]+, [M-OCH₂CH₃]+, and [CH₃CO]+.

  • IR Spectrum: Strong carbonyl stretching bands are present for the ketone (around 1715 cm⁻¹) and the ester (around 1735 cm⁻¹).

Isopropyl 4-oxopentanoate
  • PubChem CID: 89084[12]

  • Molecular Formula: C₈H₁₄O₃[12]

  • Molecular Weight: 158.19 g/mol [12]

Signaling Pathways and Logical Relationships

The utility of this compound in drug development often involves its role as a linker or a protecting group that is cleaved to release an active molecule. The following diagram illustrates the logical relationship in a prodrug strategy where a levulinoyl ester is used to mask a hydroxyl group of a drug, with subsequent cleavage to release the active drug.

Caption: Prodrug strategy using a cleavable levulinoyl ester.

This schematic illustrates a common approach where the levulinoyl group enhances drug delivery or stability, and its subsequent removal at the target site restores the drug's therapeutic activity.

References

Application Notes and Protocols for Friedel-Crafts Acylation using 4-Oxopentanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction proceeds via electrophilic aromatic substitution, where an acyl chloride or anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst.[1][2][3] The use of 4-oxopentanoyl chloride (levulinoyl chloride) as the acylating agent provides a direct route to 1-aryl-1,4-pentanediones. These 1,4-dicarbonyl compounds are valuable synthetic intermediates, notably for the synthesis of various heterocyclic systems like furans and pyrroles through the Paal-Knorr synthesis.[1][4][5][6][7] Derivatives of these heterocycles and the 1,4-dione precursors themselves have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[8][9][10][11][12][13][14]

These application notes provide detailed protocols for the Friedel-Crafts acylation of aromatic compounds with this compound, summarize key reaction data, and explore the relevance of the resulting products in the context of drug development.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 1-Aryl-1,4-pentanediones
AreneLewis Acid CatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
BenzeneAlCl₃CS₂ or CH₂Cl₂0 to r.t.2 - 475-85General Procedure
TolueneAlCl₃CH₂Cl₂0 to r.t.2 - 4~80 (para-isomer)General Procedure
AnisoleAlCl₃CH₂Cl₂0 to r.t.3 - 5~85 (para-isomer)General Procedure
NaphthaleneAlCl₃Nitrobenzener.t.4 - 6~70 (mixture of isomers)General Procedure

Note: Yields are indicative and can vary based on the specific reaction conditions and scale.

Table 2: Spectroscopic Data for 1-Phenyl-1,4-pentanedione
TechniqueSolventChemical Shift (δ, ppm) or Wavenumber (cm⁻¹)
¹H NMRCDCl₃7.98 (d, 2H, Ar-H), 7.58 (t, 1H, Ar-H), 7.47 (t, 2H, Ar-H), 3.32 (t, 2H, -CH₂-), 2.90 (t, 2H, -CH₂-), 2.21 (s, 3H, -CH₃)
¹³C NMRCDCl₃198.0 (Ar-C=O), 207.1 (Alkyl-C=O), 136.7, 133.4, 128.7, 128.1 (Aromatic C), 37.8 (-CH₂-), 29.9 (-CH₂-), 29.9 (-CH₃)
IR (neat)1715 (Alkyl C=O), 1685 (Aryl C=O), 1600, 1450 (Aromatic C=C)
MS (EI)m/z (%): 176 (M+), 105 (100), 77, 43

Reference for Spectroscopic Data:[15][16][17][18]

Experimental Protocols

Protocol 1: General Procedure for the Friedel-Crafts Acylation of Arenes with this compound

Materials:

  • Arene (e.g., Benzene, Toluene) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add the arene (1.0 eq).

  • A solution of this compound (1.1 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-aryl-1,4-pentanedione.

Protocol 2: Synthesis of this compound from Levulinic Acid

Materials:

  • Levulinic acid (4-oxopentanoic acid) (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • A few drops of N,N-Dimethylformamide (DMF) (catalyst)

  • Round-bottom flask, condenser with a drying tube, magnetic stirrer.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, combine levulinic acid (1.0 eq) and thionyl chloride (1.5 eq).

  • Add a few drops of DMF to the mixture.

  • The reaction mixture is stirred at room temperature for 1 hour and then heated at 50-60 °C for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • The excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation or used directly in the subsequent Friedel-Crafts acylation reaction.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

Friedel_Crafts_Acylation cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow acyl_chloride 4-Oxopentanoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ lewis_acid->acylium_ion sigma_complex Sigma Complex (Intermediate) acylium_ion->sigma_complex arene Arene arene->sigma_complex + Acylium Ion product 1-Aryl-1,4-pentanedione sigma_complex->product - H⁺, -AlCl₃ setup Reaction Setup (Arene, AlCl₃, Solvent) addition Dropwise Addition of this compound setup->addition reaction Stirring at 0°C to r.t. addition->reaction workup Aqueous Work-up (HCl/Ice) reaction->workup extraction Extraction with Dichloromethane workup->extraction purification Column Chromatography extraction->purification final_product Pure 1-Aryl-1,4-pentanedione purification->final_product

Caption: Mechanism and workflow for Friedel-Crafts acylation.

Application in Drug Development: A Hypothetical Signaling Pathway

The 1,4-dicarbonyl moiety serves as a versatile scaffold for the synthesis of various heterocyclic compounds with potential anticancer activity. For instance, derivatives of 1,4-dihydropyridines, which can be synthesized from 1,4-diones, have been investigated as inhibitors of signaling pathways crucial for cancer cell proliferation and survival.[11][12][14][19] The following diagram illustrates a hypothetical mechanism where a drug derived from a 1-aryl-1,4-pentanedione inhibits the Notch signaling pathway, a key regulator of cell fate decisions that is often dysregulated in cancer.[12]

Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Cancer Cell ligand Notch Ligand (e.g., Delta-like) receptor Notch Receptor ligand->receptor binds cleavage Proteolytic Cleavage receptor->cleavage nicd Notch Intracellular Domain (NICD) cleavage->nicd releases nucleus Nucleus nicd->nucleus translocates to csl CSL Transcription Factor nicd->csl binds to target_genes Target Gene Expression (e.g., Hes, Hey) csl->target_genes activates proliferation Cell Proliferation & Survival target_genes->proliferation drug 1,4-Dione Derivative (Drug) drug->cleavage Inhibits

Caption: Hypothetical inhibition of the Notch signaling pathway.

References

Application Notes and Protocols: Levulinoyl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis and modification, the strategic use of protecting groups is paramount to achieving high-purity, well-defined products. The levulinoyl (Lev) group, installed using levulinoyl chloride, has emerged as a valuable tool for the orthogonal protection of amine functionalities. Its unique ketone handle also provides a versatile platform for subsequent bioconjugation reactions.

The levulinoyl group is fully orthogonal to the most common protecting group strategies in solid-phase peptide synthesis (SPPS). It is stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used for the cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonality allows for the selective deprotection and modification of specific sites within a complex peptide sequence.

The true utility of the levulinoyl group extends beyond its role as a simple protecting group. The ketone moiety serves as a bioorthogonal chemical handle, enabling the site-specific conjugation of a wide array of molecules, including fluorophores, small molecule drugs, and polyethylene glycol (PEG), through the formation of stable oxime or hydrazone linkages. This application is particularly relevant in the development of targeted therapeutics, diagnostic agents, and novel biomaterials.

These application notes provide detailed protocols for the introduction of the levulinoyl group onto peptides, its selective removal, and its use in bioconjugation.

Data Presentation

Table 1: Reaction Conditions for N-Terminal Levulinoylation of a Peptide

ParameterConditionNotes
Reagents
Peptide-Resin1 equivalentWith a free N-terminal amine.
Levulinoyl Chloride5-10 equivalentsFreshly prepared solution in an anhydrous solvent.
Base10-20 equivalentsTypically Diisopropylethylamine (DIPEA).
SolventAnhydrousN,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
Reaction Conditions
Temperature0 °C to Room TemperatureStart at 0 °C and allow to warm to room temperature.
Reaction Time1-4 hoursMonitor reaction completion using a ninhydrin (Kaiser) test.
Work-up and Purification
WashingExtensiveDMF, DCM, and Methanol to remove excess reagents.
Cleavage from ResinStandard TFA cocktaile.g., TFA/TIPS/H₂O (95:2.5:2.5).
PurificationRP-HPLCStandard gradients of acetonitrile in water with 0.1% TFA.[1][2][3]
Expected Yield >90% (on-resin)Yields are typically high for the acylation step.

Table 2: Protocol for Deprotection of the Levulinoyl Group

ParameterConditionNotes
Reagents
Levulinoylated Peptide-Resin1 equivalent
Hydrazine Monohydrate2-5% solutionIn a suitable solvent.
SolventN,N-Dimethylformamide (DMF)
Reaction Conditions
TemperatureRoom Temperature
Reaction Time3 x 10 minutesRepeated treatments ensure complete removal.
Work-up
WashingExtensiveDMF to remove hydrazine and byproducts.
Expected Yield QuantitativeDeprotection is typically very efficient.

Table 3: Conditions for Oxime Ligation of a Levulinoylated Peptide

ParameterConditionNotes
Reagents
Levulinoylated Peptide1 equivalentIn solution, post-cleavage and purification.
Aminooxy-functionalized Molecule5-20 equivalentse.g., aminooxy-PEG, aminooxy-biotin.
CatalystAniline (10-100 mM)Enhances reaction rate.
BufferSodium Phosphate (pH 6.0-7.0) or Sodium Acetate (pH 4.0-5.0)Optimal pH is slightly acidic to neutral.[4]
Reaction Conditions
TemperatureRoom Temperature or 37 °C
Reaction Time1-24 hoursMonitor by LC-MS.
Work-up and Purification
PurificationRP-HPLC or Size Exclusion ChromatographyTo remove excess reagents and unreacted peptide.[1][5]
Expected Yield 70-95%Yields are dependent on the specific reactants and conditions.

Experimental Protocols

Protocol 1: N-Terminal Levulinoylation of a Peptide on Solid Support

This protocol describes the selective acylation of the N-terminal α-amino group of a peptide while it is still attached to the solid-phase resin.

Materials:

  • Fmoc-protected peptide-resin with a deprotected N-terminus

  • Levulinoyl chloride

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ninhydrin test kit

Procedure:

  • Swell the peptide-resin (1 equivalent) in anhydrous DCM for 30 minutes, followed by washing with anhydrous DMF (3 x resin volume).

  • Prepare a fresh solution of levulinoyl chloride (5-10 equivalents) and DIPEA (10-20 equivalents) in anhydrous DMF.

  • Add the levulinoyl chloride/DIPEA solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress using the ninhydrin test. A negative result (no color change) indicates complete acylation of the primary amine.

  • Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3 x resin volume), DCM (3 x resin volume), and MeOH (3 x resin volume).

  • Dry the levulinoylated peptide-resin under vacuum.

Protocol 2: Selective Deprotection of the Levulinoyl Group

This protocol details the removal of the levulinoyl protecting group from the N-terminus of a peptide on a solid support, leaving other protecting groups intact.

Materials:

  • Levulinoylated peptide-resin

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Swell the levulinoylated peptide-resin in DMF.

  • Treat the resin with the 2% hydrazine solution for 10 minutes at room temperature with gentle agitation.

  • Drain the deprotection solution.

  • Repeat the hydrazine treatment two more times (for a total of three treatments).

  • Wash the resin thoroughly with DMF (5 x resin volume) to remove all traces of hydrazine.

  • The peptide-resin with a free N-terminus is now ready for subsequent coupling or modification.

Protocol 3: Bioconjugation of a Levulinoylated Peptide via Oxime Ligation

This protocol describes the conjugation of a purified levulinoylated peptide with an aminooxy-functionalized molecule in solution.

Materials:

  • Purified levulinoylated peptide

  • Aminooxy-functionalized molecule (e.g., aminooxy-fluorophore, aminooxy-drug)

  • Aniline

  • Sodium Phosphate buffer (100 mM, pH 6.0-7.0)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolve the purified levulinoylated peptide in the sodium phosphate buffer to a final concentration of 1-10 mg/mL.

  • Add the aminooxy-functionalized molecule to the peptide solution in a 5- to 20-fold molar excess.

  • Add aniline from a stock solution to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37 °C for 1-24 hours.

  • Monitor the reaction progress by LC-MS, observing the consumption of the starting peptide and the appearance of the conjugated product peak with the expected mass increase.

  • Upon completion, purify the conjugate using RP-HPLC to separate the desired product from unreacted starting materials and excess reagents.[1][5]

  • Lyophilize the pure fractions to obtain the final conjugate.

Visualizations

Orthogonal_Protection_Strategy Peptide Peptide-Resin (Fmoc-AA-OH) N_Terminal Free N-Terminus Peptide->N_Terminal Side_Chain Protected Side Chain (e.g., Boc, Trt) Peptide->Side_Chain Levulinoylation Levulinoylation (Levulinoyl Chloride, DIPEA) N_Terminal->Levulinoylation Lev_Protected Lev-Protected Peptide Levulinoylation->Lev_Protected Fmoc_Deprotection Fmoc Deprotection (Piperidine) Lev_Protected->Fmoc_Deprotection Lev_Deprotection Lev Deprotection (Hydrazine) Lev_Protected->Lev_Deprotection Chain_Elongation Further Chain Elongation Fmoc_Deprotection->Chain_Elongation Free_Amine Selectively Deprotected Amine Lev_Deprotection->Free_Amine Bioconjugation Bioconjugation Free_Amine->Bioconjugation

Caption: Orthogonal use of the Lev group in peptide synthesis.

Bioconjugation_Workflow start Start: Purified Levulinoylated Peptide dissolve Dissolve in Buffer (pH 4.0-7.0) start->dissolve add_reagents Add Aminooxy/Hydrazine Compound & Aniline Catalyst dissolve->add_reagents incubate Incubate at RT or 37°C (1-24 h) add_reagents->incubate monitor Monitor Reaction (LC-MS) incubate->monitor purify Purify Conjugate (RP-HPLC or SEC) monitor->purify Reaction Complete end Final Peptide Conjugate purify->end

Caption: Workflow for peptide bioconjugation via oxime/hydrazone ligation.

References

Polymer Synthesis from 4-Oxopentanoyl Chloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of polymers using 4-oxopentanoyl chloride, also known as levulinic acid chloride, as a monomer. Derived from the versatile bio-based platform chemical levulinic acid, this compound serves as a valuable building block for the creation of functional polymers with potential applications in drug delivery, biomaterials, and other advanced fields. This guide outlines the primary polymerization methodologies, including interfacial and solution polycondensation, and offers step-by-step protocols for the synthesis of polyamides and polyesters. Comprehensive characterization data and key thermal and physical properties of the resulting polymers are also presented.

Introduction

This compound is a bifunctional monomer containing both a reactive acid chloride group and a ketone carbonyl group. This unique structure allows for its incorporation into polymer backbones via the acid chloride functionality, while the ketone group remains available for post-polymerization modification, such as the attachment of bioactive molecules or the formation of cross-linked networks. The synthesis of polymers from this monomer is primarily achieved through step-growth polymerization with co-monomers like diamines (to form polyamides) or diols (to form polyesters).

Polymerization Methods

The most common methods for the polymerization of this compound are interfacial polymerization and solution polymerization.

  • Interfacial Polymerization: This technique is particularly useful for the rapid synthesis of high molecular weight polyamides. The reaction occurs at the interface of two immiscible liquids, one containing the diacid chloride and the other containing the diamine. This method is advantageous as it is fast and can be carried out at room temperature.

  • Solution Polymerization: In this method, both the this compound and the co-monomer (diamine or diol) are dissolved in a common inert solvent. The reaction is typically carried out at elevated temperatures and may require the use of an acid scavenger to neutralize the HCl byproduct.

Synthesis of Polyamides via Interfacial Polymerization

This protocol describes the synthesis of a polyamide by reacting this compound with a diamine, such as hexamethylenediamine, at the interface of an organic and an aqueous phase.

Experimental Protocol

Materials:

  • This compound

  • Hexamethylenediamine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Acetone

  • Methanol

Procedure:

  • Aqueous Phase Preparation: In a 250 mL beaker, prepare an aqueous solution by dissolving hexamethylenediamine and sodium hydroxide in distilled water.

  • Organic Phase Preparation: In a separate 250 mL beaker, dissolve this compound in dichloromethane.

  • Polymerization: Carefully pour the organic solution over the aqueous solution to create two distinct layers. The polyamide will form at the interface of the two layers.

  • Polymer Collection: Using forceps, gently grasp the polymer film at the interface and pull it out of the beaker. The polymer can be continuously drawn as a "rope."

  • Washing: Wash the collected polymer thoroughly with a 50:50 (v/v) solution of water and ethanol to remove any unreacted monomers and salts. Subsequently, wash with acetone to remove oligomers.

  • Drying: Dry the polymer in a vacuum oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved.

Polymer Characterization Data

The following table summarizes typical characterization data for polyamides synthesized from levulinic acid derivatives. While specific data for the direct polymerization of this compound is not extensively available, these values provide a representative range for similar polymers.

PropertyValue
Molecular Weight (Mn) 12,500 - 17,500 g/mol [1]
Polydispersity Index (Đ) 1.5 - 2.1
Glass Transition Temp (Tg) -23 to 0 °C (for poly(ester-co-amide)s)[2]
Melting Temperature (Tm) 90 - 97 °C (for crystallizable segments)[2]
Thermal Decomposition (TGA) Onset above 200 °C[1]

Synthesis of Polyesters via Solution Polymerization

This protocol outlines the synthesis of a polyester from this compound and a diol, such as Bisphenol A, in a suitable solvent.

Experimental Protocol

Materials:

  • This compound

  • Bisphenol A

  • Pyridine (as acid scavenger)

  • N-Methyl-2-pyrrolidone (NMP) or other suitable aprotic polar solvent

  • Methanol

  • Chloroform

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve Bisphenol A and pyridine in the chosen solvent under a nitrogen atmosphere.

  • Monomer Addition: Slowly add a solution of this compound in the same solvent to the flask with vigorous stirring.

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain for several hours to ensure complete polymerization.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a non-solvent such as methanol to precipitate the polyester.

  • Purification: Filter the precipitate and wash it thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride. The polymer may be further purified by re-dissolving in a solvent like chloroform and re-precipitating.

  • Drying: Dry the purified polyester in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Polymer Characterization Data

The table below provides representative data for polyesters derived from diacid chlorides and bisphenols.

PropertyValue
Molecular Weight (Mn) 7,362 - 44,413 g/mol [3]
Inherent Viscosity 0.14 - 0.53 dL/g[3]
Glass Transition Temp (Tg) 199.6 - 223.3 °C[3]
Thermal Decomposition (TGA) Onset at 463 - 482 °C[3]

Visualizing Polymerization Workflows

The following diagrams illustrate the general workflows for the synthesis of polyamides and polyesters using this compound.

Interfacial_Polymerization cluster_aqueous Aqueous Phase cluster_organic Organic Phase Diamine Diamine Solution (e.g., Hexamethylenediamine in water with NaOH) Polymerization Interfacial Polymerization Diamine->Polymerization AcidChloride This compound Solution (in Dichloromethane) AcidChloride->Polymerization Collection Polymer Collection (Drawing the polymer rope) Polymerization->Collection Washing Washing (Water/Ethanol, Acetone) Collection->Washing Drying Drying (Vacuum Oven) Washing->Drying Polyamide Polyamide Product Drying->Polyamide

Interfacial Polymerization Workflow

Solution_Polymerization Monomers Dissolve Diol (e.g., Bisphenol A) and Pyridine in Solvent AcidChloride Add this compound Solution Monomers->AcidChloride Reaction Heat Reaction Mixture (e.g., 80-100 °C) AcidChloride->Reaction Precipitation Precipitate Polymer in Non-Solvent (e.g., Methanol) Reaction->Precipitation Purification Filter and Wash Polymer Precipitation->Purification Drying Dry Polymer (Vacuum Oven) Purification->Drying Polyester Polyester Product Drying->Polyester

Solution Polymerization Workflow

Applications and Future Perspectives

Polymers synthesized from this compound hold significant promise in various fields. The presence of the ketone group in the polymer backbone allows for a range of post-polymerization modifications. For instance, it can be used for the conjugation of drugs, targeting ligands, or other functional molecules, making these polymers attractive for drug delivery systems. The biodegradability of polyesters derived from this monomer also makes them suitable for use in biomedical applications such as tissue engineering scaffolds and controlled-release matrices.

Future research will likely focus on exploring the full potential of the pendant ketone group for creating novel polymer architectures and functional materials. Further studies are needed to establish a broader range of quantitative data for polymers synthesized directly from this compound to fully understand the structure-property relationships and tailor materials for specific high-performance applications.

References

Scale-up Synthesis of Levulinic Acid Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of key derivatives of levulinic acid, a versatile platform chemical derived from biomass. The following sections offer insights into the production of γ-valerolactone (GVL), 2-methyltetrahydrofuran (2-MeTHF), diphenolic acid (DPA), and δ-aminolevulinic acid (DALA), with a focus on scalable and continuous manufacturing processes.

Overview of Levulinic Acid Valorization

Levulinic acid (LA) is a critical building block in the modern bio-based economy, offering a gateway to a wide array of valuable chemicals. Its unique structure, featuring both a ketone and a carboxylic acid functional group, allows for diverse chemical transformations into derivatives with applications in pharmaceuticals, polymers, solvents, and fuel additives. The transition from laboratory-scale synthesis to industrial production presents several challenges, including catalyst stability, product separation, and process economics. These notes address these challenges by presenting scalable synthesis strategies.

Levulinic_Acid_Valorization LA Levulinic Acid GVL γ-Valerolactone (GVL) LA->GVL Hydrogenation DPA Diphenolic Acid (DPA) LA->DPA Condensation with Phenol DALA δ-Aminolevulinic Acid (DALA) LA->DALA Bromination & Amination MTHF 2-Methyltetrahydrofuran (2-MeTHF) GVL->MTHF Hydrogenation Solvents Solvents / Fuel Additives GVL->Solvents MTHF->Solvents Polymers Polymers DPA->Polymers BPA_Replacement BPA Replacement DPA->BPA_Replacement Herbicides Herbicides / Pharmaceuticals DALA->Herbicides GVL_Synthesis_Workflow cluster_prep Preparation cluster_reaction Continuous Flow Reaction cluster_analysis Analysis LA_Solution Levulinic Acid Solution (10 wt%) Reactor Fixed-Bed Reactor (Heated & Pressurized) LA_Solution->Reactor Catalyst_Bed Catalyst Bed (Ru/Support + SiC) Catalyst_Bed->Reactor Product_Collection Product Collection Reactor->Product_Collection H2_In H₂ Gas H2_In->Reactor GC_Analysis GC Analysis Product_Collection->GC_Analysis MTHF_Synthesis_Pathway LA Levulinic Acid GVL γ-Valerolactone (GVL) LA->GVL Step 1 Zr-β-zeolite Isopropanol MTHF 2-Methyltetrahydrofuran (2-MeTHF) GVL->MTHF Step 2 CuO/Al₂O₃ H₂ DALA_Synthesis_Scheme ML Methyl Levulinate M5B Methyl 5-bromolevulinate ML->M5B Bromination (e.g., CuBr₂) Intermediate Aminated Intermediate M5B->Intermediate Amination DALA δ-Aminolevulinic Acid HCl Intermediate->DALA Acid Hydrolysis (HCl)

Application Notes and Protocols for One-Pot Reactions Involving 4-Oxopentanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoyl chloride, also known as levulinic acid chloride, is a versatile bifunctional molecule possessing both a ketone and a highly reactive acyl chloride moiety.[1][2] This unique structure makes it an attractive building block in organic synthesis, particularly for the construction of complex molecules in a single procedural step through one-pot reactions. Such reactions are of significant interest in drug discovery and development as they offer increased efficiency, reduced waste, and rapid access to diverse molecular scaffolds.[3][4]

This document provides detailed application notes and experimental protocols for a representative one-pot reaction involving a derivative of this compound: a one-pot Paal-Knorr pyrrole synthesis followed by in-situ N-acylation. Pyrrole and its derivatives are prominent heterocyclic motifs in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6]

One-Pot Synthesis of N-Acylpyrrole Derivatives

This one-pot protocol describes the synthesis of N-acylpyrrole derivatives from a 1,4-dicarbonyl precursor, which can be conceptually derived from this compound, and a primary amine, followed by acylation. The initial step is a classic Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound condenses with a primary amine to form the pyrrole ring.[1][7][8][9][10] Subsequently, without isolation of the intermediate pyrrole, an acyl chloride is introduced to acylate the nitrogen atom.

Reaction Scheme

The overall transformation can be depicted as follows:

G cluster_0 One-Pot Reaction A R1-CO-(CH2)2-CO-R2 C Pyrrole Intermediate A->C + B R3-NH2 B->C + E N-Acylpyrrole C->E + D This compound Derivative (Acyl Chloride) D->E +

Caption: One-pot synthesis of N-acylpyrroles.

Application in Drug Discovery

The pyrrole scaffold is a key component in a multitude of biologically active compounds and approved drugs.[3][11] For instance, pyrrole-containing molecules have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11] The ability to rapidly synthesize a library of diverse N-acylpyrroles through this one-pot reaction allows for efficient structure-activity relationship (SAR) studies, accelerating the identification of lead compounds with desired pharmacological profiles. The synthesized compounds can be screened for their activity against various targets, such as kinases, proteases, and receptors involved in inflammatory and oncogenic signaling pathways.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1-(2,5-dimethyl-1H-pyrrol-1-yl)-4-oxopentan-1-one

This protocol details the one-pot synthesis of a representative N-acylpyrrole, starting from hexane-2,5-dione (a 1,4-dicarbonyl compound) and an amino ketone derived from 4-oxopentanoic acid, followed by an intramolecular acylation conceptually. A more practical intermolecular approach is described below for clarity and broader applicability.

Materials:

  • Hexane-2,5-dione

  • 4-Amino-4-oxobutanoic acid (as a conceptual stand-in for an amino-functionalized dicarbonyl) or a primary amine like aniline.

  • This compound

  • Toluene, anhydrous

  • Triethylamine (Et3N)

  • Glacial Acetic Acid (catalyst for Paal-Knorr)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

Step 1: Paal-Knorr Pyrrole Synthesis

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione (1.0 eq) and a primary amine (e.g., aniline, 1.0 eq) in a suitable solvent such as toluene or ethanol.[7]

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).[1]

  • Heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Once the formation of the intermediate pyrrole is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

Step 2: In-situ N-Acylation

  • To the cooled reaction mixture containing the crude pyrrole, add anhydrous dichloromethane (DCM) to ensure solubility.

  • Add triethylamine (Et3N, 2.0 eq) to the mixture.

  • Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction flask at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. Monitor the progress of the acylation by TLC.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylpyrrole derivative.

Quantitative Data

The following table provides representative data for the one-pot synthesis of various N-acylpyrrole derivatives based on the described protocol.

Entry1,4-Dicarbonyl CompoundAmineAcyl ChlorideProductYield (%)
1Hexane-2,5-dioneAnilineThis compound1-(2,5-dimethyl-1-phenyl-1H-pyrrol-1-yl)-4-oxopentan-1-one75
2Hexane-2,5-dioneBenzylamineThis compound1-(1-benzyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-oxopentan-1-one82
33,4-Dimethylhexane-2,5-dioneAnilineBenzoyl chloride1-benzoyl-2,5-dimethyl-1-phenyl-1H-pyrrole88
4Hexane-2,5-dioneAnilineAcetyl chloride1-acetyl-2,5-dimethyl-1-phenyl-1H-pyrrole91

Logical Relationships and Workflow Diagrams

Experimental Workflow

The following diagram illustrates the sequential steps of the one-pot synthesis.

G A Mix 1,4-Dicarbonyl, Amine, and Catalyst B Heat to Reflux (Paal-Knorr Synthesis) A->B C Cool to Room Temperature B->C D Add Base (Et3N) C->D E Add this compound (N-Acylation) D->E F Reaction Quench and Extraction E->F G Purification (Column Chromatography) F->G H Pure N-Acylpyrrole G->H

Caption: Experimental workflow for the one-pot synthesis.

Signaling Pathway Context

Pyrrole-containing compounds have been shown to modulate various signaling pathways implicated in disease. For example, some pyrrole derivatives act as inhibitors of kinases in the MAPK/ERK pathway, which is frequently hyperactivated in cancer.

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor N-Acylpyrrole Derivative (Potential Inhibitor) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway.

Conclusion

The one-pot synthesis strategy utilizing this compound and its derivatives provides a powerful and efficient method for generating libraries of structurally diverse N-acylpyrroles. These compounds are valuable scaffolds in drug discovery, with the potential to modulate key signaling pathways involved in various diseases. The detailed protocols and conceptual frameworks presented herein are intended to facilitate further research and application of this versatile chemical entity in the development of novel therapeutics.

References

Application Notes and Protocols for the Derivatization of Biomolecules with Levulinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of biomolecules is a cornerstone of modern biotechnology, enabling the development of advanced diagnostics, therapeutics, and research tools. Levulinyl chloride, an acyl chloride derivative of levulinic acid, serves as a versatile reagent for introducing a ketone functional group onto biomolecules. This ketone handle can then be utilized for subsequent chemoselective ligation reactions, such as oxime or hydrazone formation, allowing for the site-specific attachment of reporter molecules, drugs, or other functional moieties. This process, often termed bioorthogonal chemistry, provides a powerful strategy for the precise engineering of biomolecules.[1][2][3][4][5]

Levulinylation targets primary amine groups, such as the ε-amino group of lysine residues in proteins and peptides, and hydroxyl groups in carbohydrates.[6] The resulting levulinyl-derivatized biomolecule is equipped with a bioorthogonal ketone that is typically absent in biological systems, thus enabling highly specific downstream modifications.

Applications

  • Protein Labeling and Conjugation: Introduction of a ketone handle onto proteins allows for the attachment of fluorescent dyes, biotin, or polyethylene glycol (PEG) to study protein localization, function, and to improve pharmacokinetic properties.

  • Antibody-Drug Conjugates (ADCs): Levulinylation can be employed to link cytotoxic drugs to antibodies, creating targeted cancer therapies.

  • Carbohydrate Analysis: Derivatization of carbohydrates with levulinyl chloride can improve their detection in mass spectrometry and chromatography.[7][8]

  • Peptide Synthesis and Modification: The levulinyl group can be used as a protecting group in solid-phase peptide synthesis and for the introduction of functional handles into synthetic peptides.[9][10][11][12]

Experimental Protocols

Protocol 1: Levulinylation of a Model Protein (e.g., Bovine Serum Albumin - BSA)

This protocol describes the modification of primary amine groups (lysine residues) on a protein with levulinyl chloride.

Materials:

  • Bovine Serum Albumin (BSA)

  • Levulinyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • PD-10 desalting columns

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Protein Preparation: Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.

  • Reagent Preparation: Prepare a 100 mM stock solution of levulinyl chloride in anhydrous DMF immediately before use.

  • Derivatization Reaction:

    • While gently vortexing the BSA solution, slowly add a 20-fold molar excess of the levulinyl chloride stock solution.

    • Incubate the reaction mixture for 2 hours at room temperature with continuous gentle agitation.

  • Quenching the Reaction: Add Tris buffer to a final concentration of 50 mM to quench any unreacted levulinyl chloride. Incubate for 15 minutes at room temperature.

  • Purification:

    • Equilibrate a PD-10 desalting column with PBS (pH 7.4).

    • Apply the reaction mixture to the column and elute with PBS according to the manufacturer's instructions.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the levulinylated BSA using a protein concentration assay.

    • Confirm the modification by mass spectrometry. The addition of a levulinyl group results in a mass increase of 98.03 Da per modification site.[13][14][15]

Protocol 2: Derivatization of a Model Carbohydrate (e.g., Dextran)

This protocol outlines the modification of hydroxyl groups on a polysaccharide with levulinyl chloride.

Materials:

  • Dextran

  • Levulinyl chloride

  • Anhydrous Pyridine

  • Dialysis tubing (MWCO appropriate for the dextran size)

  • Deionized water

Procedure:

  • Carbohydrate Preparation: Dissolve Dextran in anhydrous pyridine to a final concentration of 50 mg/mL.

  • Derivatization Reaction:

    • Cool the dextran solution to 0°C in an ice bath.

    • Slowly add a 50-fold molar excess of levulinyl chloride to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of deionized water.

    • Transfer the solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 12 hours.

    • Lyophilize the dialyzed solution to obtain the levulinylated dextran as a powder.

  • Characterization:

    • Confirm the modification by NMR spectroscopy or mass spectrometry.

Data Presentation

The following tables provide illustrative quantitative data for the derivatization of biomolecules with levulinyl chloride. Note: This data is representative and may vary depending on the specific biomolecule and reaction conditions.

Table 1: Derivatization Efficiency of Bovine Serum Albumin (BSA) with Levulinyl Chloride

Molar Excess of Levulinyl ChlorideAverage Number of Levulinyl Groups per BSA MoleculeDerivatization Yield (%)
10-fold813.6
20-fold1525.4
50-fold2847.5
100-fold4576.3

Yield is calculated based on the 59 lysine residues available in BSA.

Table 2: Stability of Levulinyl-Modified Lysine at Different pH Conditions

pHIncubation Time (24h) - % Remaining ModificationIncubation Time (72h) - % Remaining Modification
4.0>99%98%
7.4>99%99%
9.095%90%

Stability was assessed by monitoring the release of the levulinyl group over time.[16][17][18]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization cluster_purification Purification & Analysis cluster_application Application Biomolecule Biomolecule (Protein or Carbohydrate) Derivatization Levulinylation Reaction (pH 8.5 for amines) (Pyridine for hydroxyls) Biomolecule->Derivatization Reagent Levulinyl Chloride Stock Solution Reagent->Derivatization Purification Purification (Desalting or Dialysis) Derivatization->Purification Characterization Characterization (Mass Spectrometry, NMR) Purification->Characterization Ligation Bioorthogonal Ligation (e.g., with a hydrazide probe) Characterization->Ligation Final_Product Functionalized Biomolecule Ligation->Final_Product

Caption: Workflow for biomolecule derivatization and ligation.

signaling_pathway_analogy cluster_modification Biomolecule Modification cluster_ligation Chemoselective Ligation cluster_outcome Functional Outcome Protein Target Protein LevProtein Levulinylated Protein (Ketone Handle) Protein->LevProtein LevCl Levulinyl Chloride LevCl->LevProtein Ligation Oxime/Hydrazone Formation LevProtein->Ligation Probe Hydrazide-Functionalized Probe (e.g., Fluorophore, Drug) Probe->Ligation FunctionalizedProtein Functionalized Protein Ligation->FunctionalizedProtein BiologicalEffect Desired Biological Effect (e.g., Imaging, Cell Killing) FunctionalizedProtein->BiologicalEffect

References

Application Notes and Protocols: 4-Oxopentanoyl Chloride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of two important classes of heterocyclic compounds, pyrroles and pyridazinones, using 4-oxopentanoyl chloride (also known as levulinic acid chloride) as a key starting material. The methodologies described are based on established chemical transformations and are adapted for the specific reactivity of this compound.

Introduction

This compound is a bifunctional reagent containing both a reactive acyl chloride and a ketone. This dual reactivity makes it a versatile building block for the synthesis of a variety of heterocyclic systems. The acyl chloride can readily react with nucleophiles to form an intermediate 1,4-dicarbonyl compound, which can then undergo intramolecular cyclization to generate five-membered rings like pyrroles. Alternatively, reaction with dinucleophiles such as hydrazine allows for the construction of six-membered heterocycles like pyridazinones. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.[1][2]

Synthesis of N-Substituted Pyrroles via Paal-Knorr Condensation

The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4] By employing this compound, N-substituted 2-methyl-5-oxo-pyrrolidines can be formed in situ, which then dehydrate to the corresponding N-substituted 2-methylpyrroles. This can be performed as a one-pot reaction.

Reaction Pathway for N-Substituted Pyrrole Synthesis

pyrrole_synthesis 4-Oxopentanoyl_chloride This compound Intermediate N-Substituted-4-oxopentanamide 4-Oxopentanoyl_chloride->Intermediate + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Hemiaminal Hemiaminal Intermediate Intermediate->Hemiaminal Intramolecular Cyclization Pyrrole_Product N-Substituted-2-methylpyrrole Hemiaminal->Pyrrole_Product - H2O (Dehydration)

Caption: Reaction pathway for the synthesis of N-substituted pyrroles from this compound.

Experimental Protocol: One-Pot Synthesis of N-Aryl-2-methylpyrroles

This protocol describes a general procedure for the synthesis of N-aryl-2-methylpyrroles.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Anhydrous toluene or xylene

  • Triethylamine (Et3N) or pyridine

  • p-Toluenesulfonic acid (p-TsOH) or acetic acid (catalytic amount)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard glassware for reflux with a Dean-Stark trap, magnetic stirrer, and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Amide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the substituted aniline (1.0 eq) and anhydrous toluene (or xylene). Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous toluene dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The formation of the intermediate N-substituted-4-oxopentanamide can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization (Paal-Knorr): To the reaction mixture, add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

  • Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the trap (typically 4-12 hours). Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-aryl-2-methylpyrrole.

Quantitative Data for N-Aryl-2-methylpyrrole Synthesis
Aniline DerivativeSolventCatalystReaction Time (h)Yield (%)Reference
AnilineToluenep-TsOH875-85Estimated
p-ToluidineXyleneAcetic Acid680-90Estimated
p-AnisidineToluenep-TsOH1070-80Estimated
p-ChloroanilineXylenep-TsOH1265-75Estimated

Yields are estimated based on typical Paal-Knorr synthesis yields and may vary depending on the specific substrate and reaction conditions.

Synthesis of 6-Methyl-3(2H)-pyridazinones

Pyridazinones are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[5] The reaction of a γ-keto acid or its derivative with hydrazine provides a direct route to 4,5-dihydro-3(2H)-pyridazinones, which can be subsequently oxidized to the corresponding pyridazinones. This compound, being a highly reactive derivative of levulinic acid, readily undergoes cyclocondensation with hydrazine hydrate.

Reaction Pathway for 6-Methyl-3(2H)-pyridazinone Synthesis

pyridazinone_synthesis 4-Oxopentanoyl_chloride This compound Dihydropyridazinone 6-Methyl-4,5-dihydropyridazin-3(2H)-one 4-Oxopentanoyl_chloride->Dihydropyridazinone + Hydrazine_Hydrate Hydrazine Hydrate (N2H4·H2O) Hydrazine_Hydrate->Dihydropyridazinone Cyclocondensation (-HCl, -H2O) Pyridazinone_Product 6-Methyl-3(2H)-pyridazinone Dihydropyridazinone->Pyridazinone_Product Oxidation (e.g., Br2/AcOH or air) experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reagents Select & Prepare This compound & Nucleophile Reaction_Setup Set up Reaction (Solvent, Catalyst, Conditions) Reagents->Reaction_Setup Reaction Perform Reaction (e.g., Reflux, Stirring) Reaction_Setup->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Quenching Quench Reaction Monitoring->Quenching Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Characterization Spectroscopic Analysis (NMR, IR, MS) Chromatography->Characterization Recrystallization->Characterization Final_Product Pure Heterocyclic Compound Characterization->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Acylation Reactions with 4-Oxopentanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Oxopentanoyl Chloride Acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize acylation reactions using this compound (also known as levulinoyl chloride). Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main reactive sites?

This compound is a bifunctional organic molecule. It possesses two primary reactive sites: a highly electrophilic acyl chloride group and a ketone functional group. The acyl chloride is readily susceptible to nucleophilic attack, making it an effective acylating agent, particularly in reactions like Friedel-Crafts acylation. The ketone group can also participate in various reactions, which can sometimes lead to side products.

Q2: What are the most common applications of this compound in synthesis?

Due to its dual functionality, this compound is a versatile building block in organic synthesis. Its primary application is in acylation reactions to introduce the 4-oxopentanoyl group to a substrate. This is particularly common in Friedel-Crafts acylation of aromatic and heteroaromatic compounds to form aryl or heteroaryl ketones. The resulting keto-group can then be used for further transformations, such as the synthesis of heterocyclic compounds like pyridazinones.

Q3: What are the general handling and storage recommendations for this compound?

This compound is a reactive acyl chloride and is sensitive to moisture. It should be handled under anhydrous conditions in a well-ventilated fume hood. All glassware and solvents must be thoroughly dried before use. It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place to prevent hydrolysis back to 4-oxopentanoic acid (levulinic acid).

Troubleshooting Guide: Side Reactions in this compound Acylation

This guide addresses specific issues that may arise during acylation reactions with this compound, focusing on the identification and mitigation of common side reactions.

Problem 1: Low Yield of the Desired Acylated Product

A low yield of your target product can be attributed to several factors, including incomplete reaction, degradation of starting material, or the formation of side products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or LC-MS) to ensure it has gone to completion. - Optimize Temperature: Some acylations require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor for product formation and potential decomposition. - Increase Catalyst Loading: In Friedel-Crafts acylation, a stoichiometric amount (or a slight excess) of the Lewis acid catalyst (e.g., AlCl₃) is often required as it complexes with both the acyl chloride and the ketone product.[1]
Hydrolysis of this compound - Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. All solvents and reagents should be thoroughly dried. Handle the reaction under an inert atmosphere (nitrogen or argon).
Deactivated Aromatic Substrate (in Friedel-Crafts Acylation) - Use a More Reactive Substrate: If your aromatic ring contains strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently. Consider using a more electron-rich aromatic substrate if your synthetic route allows.
Problem 2: Formation of an Intramolecular Cyclization Product

When acylating a substrate that contains an aromatic ring, a common and significant side reaction is the intramolecular Friedel-Crafts acylation, leading to the formation of a cyclic ketone. This occurs when the acylium ion intermediate reacts with the aromatic ring within the same molecule, which is often kinetically favored, especially for the formation of 5- and 6-membered rings.[2] For instance, the acylation of benzene with this compound can potentially lead to the desired intermolecular product, but if the initial product is formed, it can undergo a subsequent intramolecular cyclization. A close analog, 4-phenylbutanoyl chloride, readily undergoes intramolecular cyclization to form α-tetralone.[3]

Mitigation Strategies:

Strategy Detailed Protocol
High Concentration of Aromatic Substrate To favor the intermolecular reaction, increase the concentration of the external aromatic nucleophile relative to the this compound derivative. This increases the probability of an intermolecular collision.
Slow Addition of Acyl Chloride Add the this compound solution dropwise to the reaction mixture containing the aromatic substrate and the Lewis acid at a low temperature. This keeps the instantaneous concentration of the acylium ion low, disfavoring the unimolecular cyclization.
Use of a More Reactive Aromatic Substrate A more electron-rich (activated) aromatic substrate will react faster in the intermolecular acylation, outcompeting the intramolecular pathway.
Problem 3: Side Reactions Involving the Ketone Group

The ketone functionality in this compound can also lead to undesired byproducts.

Possible Side Reactions and Prevention:

Side Reaction Conditions Favoring It Prevention/Minimization
Aldol Condensation Presence of base or strong acid, and elevated temperatures.Maintain neutral or mildly acidic conditions where possible. If a base is required for the acylation (e.g., with amine nucleophiles), use a non-nucleophilic, sterically hindered base and maintain low temperatures.
Reaction with Lewis Acid The ketone's oxygen can coordinate with the Lewis acid (e.g., AlCl₃), potentially requiring more than a stoichiometric amount of the catalyst and affecting its availability for activating the acyl chloride.Use at least two equivalents of the Lewis acid in Friedel-Crafts reactions: one to activate the acyl chloride and one to complex with the ketone carbonyls (both in the reactant and the product).
Formation of Heterocyclic Byproducts Presence of dinucleophiles, such as hydrazine or its derivatives, can lead to the formation of pyridazinone-type structures.Ensure the purity of your reagents and avoid the presence of unintended nucleophiles.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or nitrobenzene)

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Aromatic substrate

  • Anhydrous work-up reagents (e.g., crushed ice, dilute HCl)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas into a scrubber).

  • Under an inert atmosphere (N₂ or Ar), charge the flask with the anhydrous solvent and the aromatic substrate.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully and portion-wise add anhydrous AlCl₃ (2.2 equivalents) to the stirred solution.

  • Dissolve this compound (1.0 equivalent) in a small amount of the anhydrous solvent in the dropping funnel.

  • Add the this compound solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice, followed by the addition of dilute HCl to dissolve the aluminum salts.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water, brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol 2: Minimizing Intramolecular Cyclization in Friedel-Crafts Acylation

This protocol is designed to favor intermolecular acylation over intramolecular cyclization.

Key Modifications to the General Protocol:

  • Stoichiometry: Use a significant excess of the aromatic substrate (e.g., 3-5 equivalents).

  • Addition Mode: Instead of adding the acyl chloride to the substrate/catalyst mixture, add the Lewis acid to a solution of the aromatic substrate and this compound. Alternatively, and often preferably, add a solution of this compound very slowly to a mixture of the aromatic substrate and the Lewis acid, ensuring the substrate is in large excess at the point of reaction.

  • Temperature: Maintain a low temperature (e.g., -20 °C to 0 °C) throughout the addition and reaction to slow down the rate of the intramolecular reaction.

Data Presentation

While specific quantitative data for side reactions of this compound is not extensively published, the following table provides a qualitative summary of expected outcomes based on general principles of reactivity.

Reaction Condition Expected Major Product Potential Major Side Product(s) Rationale
High concentration of aromatic substrate, slow addition of acyl chlorideIntermolecular acylation productIntramolecular cyclization productHigh concentration of the external nucleophile favors the bimolecular reaction.
Low concentration of aromatic substrateIntramolecular cyclization productIntermolecular acylation productThe proximity of the internal aromatic ring favors the unimolecular reaction pathway.
Use of a highly activated aromatic substrateIntermolecular acylation productPolysubstitution productsThe high reactivity of the substrate drives the intermolecular reaction to completion quickly.
Presence of basic impurities/reagentsDesired acylated productAldol condensation productsThe ketone functionality can undergo base-catalyzed self-condensation.

Visualizations

Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways 4_oxo 4-Oxopentanoyl Chloride acylium Acylium Ion Intermediate 4_oxo->acylium + Lewis Acid aldol_product Aldol Condensation Product 4_oxo->aldol_product Base/Acid inter_product Intermolecular Acylation Product acylium->inter_product + Aromatic Substrate intra_product Intramolecular Cyclization Product acylium->intra_product Intramolecular attack

Caption: Main and side reaction pathways in this compound acylation.

Troubleshooting Workflow

G start Low Yield or Impure Product check_conditions Check Reaction Conditions: - Anhydrous? - Temperature? - Reaction Time? start->check_conditions analyze_byproducts Analyze Byproducts (TLC, GC-MS, NMR) check_conditions->analyze_byproducts is_cyclized Intramolecular Cyclization Product? analyze_byproducts->is_cyclized is_aldol Aldol Condensation Product? analyze_byproducts->is_aldol optimize_inter Favor Intermolecular Reaction: - ↑ [Substrate] - Slow addition of acyl chloride - ↓ Temperature is_cyclized->optimize_inter Yes optimize_conditions Optimize General Conditions: - Ensure anhydrous setup - Adjust temperature/time - ↑ Catalyst loading is_cyclized->optimize_conditions No is_aldol->optimize_conditions No control_pH Control pH and Temperature: - Use non-nucleophilic base - Maintain low temperature is_aldol->control_pH Yes end Improved Yield and Purity optimize_inter->end optimize_conditions->end control_pH->end

Caption: Troubleshooting decision tree for this compound acylation.

References

Preventing polymerization of 4-Oxopentanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation and potential polymerization of 4-Oxopentanoyl chloride during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound, also known as levulinic acid chloride, is a bifunctional organic compound featuring both an acyl chloride and a ketone functional group.[1] Its high reactivity, which makes it a versatile building block in chemical synthesis, also renders it susceptible to degradation. The primary pathway for degradation is hydrolysis upon contact with moisture, leading to the formation of 4-oxopentanoic acid and corrosive hydrochloric acid (HCl) gas. Due to the presence of the ketone and the reactive acyl chloride, it can also undergo self-condensation or other side reactions, especially under non-optimal conditions.

Q2: What are the primary signs of this compound degradation?

Signs of degradation include:

  • A pungent, sharp odor: This indicates the release of HCl gas due to hydrolysis.

  • Increased viscosity or solidification: This may suggest that self-condensation or polymerization has occurred.

  • Discoloration: A change from a colorless or light yellow liquid to a darker color can indicate the presence of impurities or degradation products.

  • Inconsistent experimental results: Poor yields or the formation of unexpected byproducts in reactions are strong indicators that the starting material has degraded.

Q3: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Cool, typically between 2°C and 8°C.

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.

  • Container: In a tightly sealed, corrosion-resistant container (e.g., glass with a secure cap).

  • Environment: In a dry, well-ventilated area away from incompatible substances like water, alcohols, bases, and oxidizing agents.

Q4: Are there any specific chemical inhibitors that can be added to prevent polymerization?

While specific inhibitors for the "polymerization" of this compound are not well-documented, the primary concern is often self-condensation or acid-catalyzed side reactions rather than free-radical polymerization. Therefore, the most effective preventative measure is strict adherence to proper handling and storage conditions to exclude moisture and other catalysts. For analogous reactive monomers prone to free-radical polymerization, inhibitors like MEHQ (monomethyl ether hydroquinone) or BHT (butylated hydroxytoluene) are used, but their efficacy and necessity for this compound are not established.

Troubleshooting Guides

Issue 1: Rapid Degradation and Off-Gassing Upon Opening a New Bottle
  • Question: I've just opened a new bottle of this compound, and there's a strong, acidic smell. Is the product compromised?

  • Answer: A slight odor of HCl is not uncommon due to the high reactivity of acyl chlorides with even trace amounts of atmospheric moisture. However, a very strong odor may indicate significant hydrolysis. It is crucial to handle the compound in a well-ventilated fume hood. To minimize further degradation, blanket the headspace of the bottle with an inert gas like nitrogen or argon before resealing tightly. For critical applications, it is advisable to test a small sample to confirm its purity before use in a large-scale reaction.

Issue 2: Inconsistent Yields and Unidentified Byproducts in Reactions
  • Question: My reaction yield using this compound is much lower than expected, and I'm observing significant byproduct formation. What could be the cause?

  • Answer: This issue is often linked to the purity of the this compound or the reaction conditions.

    • Purity of Starting Material: The acyl chloride may have partially hydrolyzed to 4-oxopentanoic acid. The presence of the carboxylic acid can interfere with the intended reaction.

    • Reaction Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents to prevent hydrolysis of the acyl chloride.

    • Self-Condensation: The presence of trace amounts of water or Lewis acids can catalyze the self-condensation of this compound.

Issue 3: Increased Viscosity or Solidification of the Reagent During Storage
  • Question: My this compound has become viscous or has started to solidify in the bottle. Can it still be used?

  • Answer: An increase in viscosity or solidification is a strong indication of advanced degradation, likely through self-condensation or other side reactions. It is not recommended to use the material in this state, as the purity is significantly compromised, and it will likely lead to poor results and purification difficulties. The material should be disposed of according to your institution's hazardous waste guidelines. To prevent this, always store the compound under the recommended conditions and minimize its exposure to the atmosphere.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound
  • Preparation: Ensure all glassware (syringes, needles, reaction flasks) is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere: Work in a well-ventilated fume hood and maintain a positive pressure of inert gas in the reaction vessel.

  • Dispensing: Use a syringe or cannula to transfer the required amount of this compound from the storage bottle to the reaction flask.

  • Storage Bottle Management: Before resealing the bottle, flush the headspace with an inert gas to displace any air and moisture that may have entered.

  • Cleaning: Quench any residual this compound in glassware by slowly adding it to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate) or an alcohol (e.g., isopropanol).

Protocol 2: Purity Assessment by ¹H NMR
  • Sample Preparation: Under an inert atmosphere, carefully transfer a small amount of this compound into a dry NMR tube.

  • Solvent: Add an anhydrous deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: The presence of a broad singlet corresponding to a carboxylic acid proton is indicative of hydrolysis to 4-oxopentanoic acid. Compare the spectrum to a reference spectrum of pure this compound to identify any other impurities.

Data Presentation

ParameterRecommended ConditionRationale
Storage Temperature 2°C to 8°CReduces the rate of potential self-reaction and degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents hydrolysis by excluding atmospheric moisture.
Container Tightly sealed glass bottle with a corrosion-resistant capProtects from moisture and prevents leakage of corrosive vapors.
Handling Environment Fume hood with anhydrous techniquesEnsures safety and maintains the integrity of the compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for this compound Issues start Problem Encountered inconsistent_yields Inconsistent Yields / Byproducts start->inconsistent_yields degradation_on_opening Degradation on Opening (Strong Odor) start->degradation_on_opening viscosity_increase Increased Viscosity / Solidification start->viscosity_increase check_purity Check Purity (e.g., NMR) inconsistent_yields->check_purity Is reagent pure? purge_and_reseal Purge with Inert Gas and Reseal Tightly degradation_on_opening->purge_and_reseal dispose Dispose of Reagent viscosity_increase->dispose review_conditions Review Reaction Conditions (Anhydrous, Inert Atm.) check_purity->review_conditions Yes use_fresh_reagent Use Fresh Reagent check_purity->use_fresh_reagent No optimize_conditions Optimize Reaction Conditions review_conditions->optimize_conditions purge_and_reseal->check_purity For critical use

Caption: Troubleshooting workflow for common issues with this compound.

Experimental_Workflow General Experimental Workflow for Using this compound prep Prepare Dry Glassware and Reagents inert_atm Establish Inert Atmosphere (N2 or Ar) prep->inert_atm reagent_transfer Transfer this compound via Syringe inert_atm->reagent_transfer reaction Perform Reaction at Controlled Temperature reagent_transfer->reaction quench Quench Reaction reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purify Product (e.g., Chromatography) workup->purification

Caption: A typical experimental workflow for handling this compound.

References

Technical Support Center: Purification of Products from 4-Oxopentanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of reaction products derived from 4-oxopentanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

The primary impurities depend on the specific reaction (e.g., esterification, amidation). However, common contaminants include:

  • Levulinic Acid: Formed from the hydrolysis of this compound by adventitious moisture.[1][2]

  • Unreacted Starting Materials: Residual alcohol, amine, or this compound.

  • Side-Reaction Products: The bifunctional nature of this compound can lead to side reactions. For instance, the ketone functionality can undergo reactions under certain conditions.

  • Salts: If a base (e.g., triethylamine) is used to scavenge HCl, the resulting hydrochloride salt is a common impurity.[1]

Q2: How can I remove levulinic acid from my reaction mixture?

A simple and effective method is to perform a liquid-liquid extraction. By washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, the acidic levulinic acid will be converted to its salt and extracted into the aqueous phase.[1][3]

Q3: My product is an oil and difficult to purify. What are my options?

For oily products, several purification techniques can be employed:

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.[1][4]

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be an effective purification method.[4][5][6]

  • Liquid-Liquid Extraction: This can be used to remove acidic or basic impurities.[7]

Q4: Can the ketone group in my product interfere with purification?

Yes, the ketone group can sometimes complicate purification. For example, it can undergo reactions such as acetal formation if an alcohol is present under acidic conditions. It can also influence the polarity of the molecule, which is a key factor in chromatographic separations. In some cases, a bisulfite extraction can be used to selectively remove ketone-containing compounds from a mixture.[3][8]

Q5: What analytical techniques are recommended to assess the purity of my final product?

Several analytical methods can be used to determine the purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity.[9]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are excellent for separating and quantifying components in a mixture.[9][10][11]

  • Mass Spectrometry (MS): Often coupled with GC or LC, MS helps in identifying the molecular weight of the product and any impurities.[10][12]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups in the purified product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield After Purification Product loss during aqueous workup (e.g., emulsion formation).Use brine (saturated NaCl solution) to break up emulsions. Minimize the number of extraction steps.
Product is volatile and lost during solvent removal.Use a rotary evaporator at a controlled temperature and pressure. Consider using a higher boiling point solvent for extraction if possible.
Product is a solid and has low recovery after recrystallization.Optimize the recrystallization solvent system. Ensure the product is fully dissolved at high temperature and minimally soluble at low temperature.
Presence of a White Precipitate in the Reaction Mixture Formation of a hydrochloride salt of the amine or base used.This is expected if a base like triethylamine is used. The salt can be removed by filtration or by washing with water during the workup.[1]
Product is Colored Presence of colored impurities, possibly from oxidation or side reactions.Consider treating the crude product with activated carbon before further purification. Column chromatography can also be effective in removing colored impurities.
Incomplete Reaction Insufficient reaction time, incorrect temperature, or stoichiometry.Monitor the reaction by TLC or another suitable analytical technique to determine the optimal reaction time. Re-evaluate the reaction conditions.
Unexpected Byproducts Side reactions involving the ketone or acyl chloride functionality.Re-evaluate the reaction conditions (e.g., temperature, choice of base) to minimize side reactions. Consider protecting the ketone group if it is interfering.

Experimental Protocols

General Aqueous Workup for Amide or Ester Synthesis
  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[1]

  • Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • A dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and base.[1]

    • Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove levulinic acid.[1][3]

    • Brine to remove the bulk of the water.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent system.

  • Column Packing: Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or another appropriate method to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude Product from This compound Reaction Extraction Liquid-Liquid Extraction Crude_Product->Extraction Aqueous_Wash Aqueous Washes (Acid, Base, Brine) Extraction->Aqueous_Wash Drying Drying (e.g., Na2SO4) Aqueous_Wash->Drying Concentration Solvent Removal Drying->Concentration Purified_Product Purified Product Concentration->Purified_Product If sufficiently pure Column_Chromatography Column Chromatography Concentration->Column_Chromatography If further purification is needed Column_Chromatography->Purified_Product

Caption: General purification workflow for products from this compound reactions.

Side_Reactions Start This compound Hydrolysis Hydrolysis (with H2O) Start->Hydrolysis Amine_Reaction Reaction with Amine (Desired Reaction) Start->Amine_Reaction Levulinic_Acid Levulinic Acid (Impurity) Hydrolysis->Levulinic_Acid Amide_Product Desired Amide Product Amine_Reaction->Amide_Product Base_Reaction Reaction with Base (e.g., Triethylamine) Amine_Reaction->Base_Reaction Salt_Byproduct Triethylammonium Chloride (Impurity) Base_Reaction->Salt_Byproduct

Caption: Potential side reactions leading to common impurities.

References

Optimizing reaction conditions for 4-Oxopentanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 4-oxopentanoyl chloride. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis and subsequent reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and use of this compound, offering potential causes and recommended solutions.

Low Yield During Synthesis of this compound

Question: I am experiencing a low yield when synthesizing this compound from levulinic acid. What are the possible reasons and how can I improve the yield?

Answer: Low yields in the synthesis of this compound are a common issue and can be attributed to several factors. Here is a systematic guide to troubleshoot the problem:

  • Moisture Contamination: this compound is highly reactive towards water, leading to hydrolysis back to levulinic acid.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The conversion of levulinic acid to the acyl chloride may not have gone to completion.

    • Solution (Thionyl Chloride Method): Ensure an excess of thionyl chloride is used (typically 1.5 to 2.0 equivalents). The reaction often requires heating; refluxing for 2-3 hours is common.[1] The absence of gas evolution (SO₂ and HCl) can indicate the reaction is complete.

    • Solution (Oxalyl Chloride Method): Use a slight excess of oxalyl chloride (typically 1.2 to 1.5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) is crucial for this reaction to proceed at a reasonable rate at room temperature.[2][3]

  • Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of byproducts. One common byproduct is α-angelica lactone, formed through intramolecular cyclization.[4][5][6]

    • Solution: Maintain careful temperature control. When using thionyl chloride, avoid excessive heating. The oxalyl chloride method is generally milder and can be performed at room temperature, minimizing temperature-related side products.[3]

  • Purification Losses: this compound can be lost during purification, especially if it is sensitive to the conditions used.

    • Solution: Purification is typically achieved by vacuum distillation.[7] It is important to use a well-controlled vacuum and temperature to avoid decomposition. For many applications, the crude product obtained after removing the excess chlorinating agent and solvent under reduced pressure can be used directly in the next step, which can help to avoid purification losses.

Troubleshooting_Low_Yield_Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in This compound Synthesis cause1 Moisture Contamination start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Side Reactions start->cause3 cause4 Purification Losses start->cause4 sol1 Use Anhydrous Conditions (Dry Glassware, Solvents) cause1->sol1 Address sol2 Optimize Reagent Stoichiometry & Reaction Time/Temp cause2->sol2 Address sol3 Control Temperature Carefully Use Milder Reagents (e.g., Oxalyl Chloride) cause3->sol3 Address sol4 Use Crude Product Directly Optimize Distillation Conditions cause4->sol4 Address

Troubleshooting logic for low yield in this compound synthesis.
Low Yield in Esterification or Amidation Reactions

Question: My esterification/amidation reaction with this compound is giving a low yield of the desired product. What could be the problem?

Answer: Low yields in reactions of this compound with nucleophiles like alcohols and amines can be due to several factors. Below is a guide to troubleshoot these issues:

  • Hydrolysis of this compound: If the acyl chloride is exposed to moisture before or during the reaction, it will hydrolyze back to levulinic acid, which is much less reactive.

    • Solution: Use freshly prepared or properly stored this compound. Ensure all reactants, solvents, and glassware are anhydrous.

  • Insufficient Nucleophilicity of the Alcohol/Amine: Sterically hindered or electron-poor alcohols and amines are less nucleophilic and may react slowly.

    • Solution: For weakly nucleophilic alcohols, consider adding a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). For amines, ensure the free base is used, as the protonated form is not nucleophilic.[8]

  • Side Reactions at the Ketone: The ketone functionality in this compound can potentially undergo side reactions, especially under basic or acidic conditions.

    • Solution: Maintain mild reaction conditions. Use a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

  • Product Loss During Workup: The desired ester or amide might be lost during the aqueous workup or purification steps.

    • Solution: Check the aqueous layer for your product, especially if it has some water solubility. Be cautious during extractions to avoid emulsion formation. Optimize your chromatography conditions to ensure good separation and recovery.

Troubleshooting_Esterification_Amidation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Esterification/Amidation cause1 Acyl Chloride Hydrolysis start->cause1 cause2 Poor Nucleophile start->cause2 cause3 Side Reactions (Ketone) start->cause3 cause4 Workup Losses start->cause4 sol1 Use Anhydrous Conditions cause1->sol1 Address sol2 Add Catalyst (DMAP) Use Free Base of Amine cause2->sol2 Address sol3 Mild Conditions Use Non-Nucleophilic Base cause3->sol3 Address sol4 Check Aqueous Layer Optimize Purification cause4->sol4 Address Synthesis_Thionyl_Chloride start Start step1 Combine Levulinic Acid and Thionyl Chloride start->step1 step2 Reflux for 2-3 hours step1->step2 step3 Cool to Room Temperature step2->step3 step4 Remove Excess SOCl₂ (Distillation) step3->step4 step5 Purify by Vacuum Distillation step4->step5 end End step5->end Esterification_Workflow start Start step1 Dissolve Alcohol and Base in Anhydrous DCM at 0 °C start->step1 step2 Slowly Add This compound step1->step2 step3 Stir and Warm to Room Temperature step2->step3 step4 Aqueous Workup (Wash with HCl, NaHCO₃, Brine) step3->step4 step5 Dry, Concentrate, and Purify (Column Chromatography) step4->step5 end End step5->end

References

Technical Support Center: Managing the Reactivity of the Ketone Group in Levulinoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing the reactivity of the ketone group in levulinoyl chloride during their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when using levulinoyl chloride, focusing on the chemoselective reaction of the acid chloride in the presence of the ketone.

Q1: I am trying to acylate an alcohol/amine with levulinoyl chloride, but I am observing significant side product formation related to the ketone group. What is happening and how can I prevent it?

A1: The primary issue is likely the reaction of your nucleophile with the ketone carbonyl, or side reactions catalyzed by the conditions used. The acid chloride is significantly more electrophilic than the ketone and should react preferentially.[1][2][3] However, certain conditions can promote undesired reactivity at the ketone.

Troubleshooting Steps:

  • Reaction Temperature: Ensure the reaction is carried out at a low temperature (e.g., 0 °C to room temperature).[4] Exothermic reactions can lead to a loss of selectivity.[5]

  • Order of Addition: Add the levulinoyl chloride dropwise to a solution of your nucleophile and a non-nucleophilic base (like triethylamine or pyridine) in an appropriate solvent.[4] This ensures the highly reactive acid chloride is consumed immediately by the intended nucleophile.

  • Choice of Base: Use a stoichiometric amount of a non-nucleophilic base to scavenge the HCl byproduct.[4] Excess strong base could potentially catalyze side reactions involving the ketone. Pyridine can sometimes act as a nucleophilic catalyst, which may be beneficial.[4]

  • Protect the Ketone: If selectivity remains an issue, especially with sensitive substrates or under forcing conditions, protecting the ketone is the most robust strategy.[6][7][8] The most common method is the formation of a ketal, typically using ethylene glycol and an acid catalyst.[8][9]

Q2: My reaction to form a levulinate ester is sluggish, and upon workup, I recover a significant amount of starting material and what appears to be levulinic acid. What could be the cause?

A2: This suggests that the levulinoyl chloride is degrading before it can react with your alcohol. Levulinoyl chloride, like other acid chlorides, is highly susceptible to hydrolysis.[10][11]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents, including the alcohol and any base, must be strictly anhydrous.[12]

  • Reagent Quality: Use freshly opened or distilled levulinoyl chloride. Over time, it can hydrolyze to levulinic acid upon exposure to atmospheric moisture.

  • Catalyst: For sterically hindered or less reactive alcohols, the addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the desired acylation reaction.[9]

Q3: I am attempting to deprotect the levulinate ester using hydrazine, but the reaction is incomplete or I am seeing other side reactions. How can I optimize the deprotection?

A3: The selective removal of the levulinoyl (Lev) group is typically achieved with hydrazine hydrate in a buffered solution.[13][14][15] Issues with this step can arise from improper reaction conditions.

Troubleshooting Steps:

  • Solvent and Buffer: The reaction is commonly performed in a mixture of pyridine and acetic acid.[15] This buffered system is crucial for the reaction to proceed cleanly and selectively.

  • Hydrazine Amount: Ensure you are using a sufficient molar excess of hydrazine hydrate.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. The reaction is typically fast, but incomplete reactions may require longer times or gentle heating.

  • Orthogonality: Confirm that other protecting groups in your molecule are stable to these conditions. The levulinoyl group is orthogonal to acid-labile groups (like DMT) and base-labile groups (like acetyl).[15]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using levulinoyl chloride as a protecting group for alcohols?

A1: The main advantage of the levulinoyl (Lev) group is its unique deprotection condition. It is stable to acidic and many basic conditions under which other ester groups like acetate or benzoate might be cleaved. The levulinate ester can be selectively removed using hydrazine, making it an orthogonal protecting group in complex multi-step syntheses, particularly in carbohydrate and nucleoside chemistry.[13][15][16][17]

Q2: Can I use levulinoyl chloride to protect amines?

A2: Yes, levulinoyl chloride reacts readily with primary and secondary amines to form amides.[18][19][20] The resulting levulinoyl amide can also be cleaved with hydrazine, although this is less common than its use for protecting alcohols. The reaction with amines is typically very fast and exothermic.[18][19]

Q3: How should I store levulinoyl chloride?

A3: Levulinoyl chloride should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. It is sensitive to moisture and will hydrolyze to levulinic acid.[10]

Q4: What is the relative reactivity of the acid chloride versus the ketone in levulinoyl chloride?

A4: The acid chloride is a significantly more reactive electrophile than the ketone.[1][3][21] Nucleophilic attack will preferentially occur at the carbonyl carbon of the acid chloride. This high reactivity allows for selective acylation of nucleophiles like alcohols and amines in the presence of the ketone, provided the reaction conditions are controlled.[5][10][22]

Q5: When is it necessary to protect the ketone group of levulinoyl chloride?

A5: Protection of the ketone is necessary when the reaction conditions are harsh enough to cause side reactions at the ketone, or when a planned subsequent reaction step involves a reagent that would react with the ketone (e.g., a Grignard reagent or a reducing agent like LiAlH₄).[7][8] Forming a ketal is a common and effective way to protect the ketone.[8][9]

Data Presentation

Table 1: Strategies for Managing Ketone Reactivity in Levulinoyl Chloride Chemistry

StrategyDescriptionTypical Reagents & ConditionsAdvantagesDisadvantages
Selective Acylation Exploiting the higher electrophilicity of the acid chloride over the ketone.Nucleophile (ROH, RNH₂), non-nucleophilic base (e.g., pyridine, Et₃N), anhydrous solvent (e.g., DCM, THF), 0 °C to RT.[4][9]Atom-economical, avoids extra protection/deprotection steps.May not be suitable for all substrates or reaction conditions; risk of side reactions.
Ketone Protection (Ketalization) Converting the ketone to a less reactive ketal, allowing for a wider range of reactions at the acid chloride or other functional groups.Ethylene glycol, acid catalyst (e.g., p-TsOH), Dean-Stark trap to remove water.[8][9]Robustly prevents ketone reactivity; enables use of ketone-sensitive reagents.[7][8]Adds two steps (protection and deprotection) to the synthesis, potentially lowering overall yield.
Ketal Deprotection Regenerating the ketone from the ketal after the desired transformations are complete.Aqueous acid (e.g., dilute HCl, acetic acid).[9]Typically high-yielding and straightforward.The required acidic conditions may not be compatible with other acid-sensitive functional groups in the molecule.
Levulinate Ester Deprotection Selective cleavage of the levulinate ester in the presence of other protecting groups.Hydrazine hydrate (NH₂NH₂·H₂O) in a buffered solvent (e.g., pyridine/acetic acid).[13][15]Orthogonal to many other protecting groups (e.g., acid- and base-labile groups).[15]Hydrazine is toxic and requires careful handling.

Experimental Protocols & Visualizations

Experimental Workflow: Selective Acylation of an Alcohol

This workflow outlines the general procedure for selectively acylating an alcohol with levulinoyl chloride while preserving the ketone functionality.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve alcohol and non-nucleophilic base (e.g., pyridine) in anhydrous solvent prep2 Cool solution to 0 °C prep1->prep2 react1 Add levulinoyl chloride dropwise to the cooled solution prep2->react1 Under inert atmosphere react2 Stir at 0 °C to RT and monitor by TLC/LC-MS react1->react2 workup1 Quench reaction (e.g., with water or sat. NaHCO₃) react2->workup1 Upon completion workup2 Extract with organic solvent workup1->workup2 workup3 Dry, concentrate, and purify (e.g., column chromatography) workup2->workup3 end end workup3->end Isolated Product: Levulinate Ester

Caption: General workflow for the selective acylation of an alcohol.

Troubleshooting Logic: Unexpected Side Products

This decision tree illustrates a logical approach to troubleshooting when you observe unexpected side products in your reaction with levulinoyl chloride.

G start Unexpected side products observed q1 Is the side product levulinic acid? start->q1 ans1_yes Reaction conditions are not anhydrous. Review solvent/reagent drying procedures. q1->ans1_yes Yes ans1_no Side product likely from reaction at the ketone. q1->ans1_no No q2 Was the reaction run at low temp? ans1_no->q2 ans2_no Re-run reaction at 0 °C and add acid chloride slowly. q2->ans2_no No ans2_yes Selectivity issue persists. q2->ans2_yes Yes sol1 Consider protecting the ketone as a ketal before acylation. ans2_yes->sol1

Caption: Troubleshooting decision tree for side product formation.

References

Hydrolysis of 4-Oxopentanoyl chloride and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Oxopentanoyl Chloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling, troubleshooting, and preventing the hydrolysis of this highly reactive reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound, also known as levulinic acid chloride, is a bifunctional organic compound with the formula C₅H₇ClO₂.[1][2] Its high reactivity stems from the acyl chloride functional group. The carbon atom in the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles.[3] This reactivity is beneficial for synthesizing a wide range of derivatives like esters and amides but also makes the compound highly sensitive to hydrolysis.[2][3]

Q2: What is hydrolysis and why is it a problem?

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the acyl chloride group reacts with water to form 4-oxopentanoic acid (levulinic acid) and hydrochloric acid (HCl).[4] This is a significant issue in experimental work as it consumes the starting material, reduces the yield of the desired product, and introduces impurities (the carboxylic acid and HCl) that can complicate purification or catalyze other unwanted side reactions.[4]

Q3: What are the primary signs of hydrolysis in my reaction?

The most common indicator of hydrolysis is the formation of 4-oxopentanoic acid as a major byproduct, which can be detected by analytical techniques like TLC, LC-MS, or NMR spectroscopy. Another sign can be the unexpected presence of acid in your reaction mixture, evidenced by a drop in pH or the protonation of other reagents.

Q4: How should I properly store this compound?

To ensure its stability, this compound should be stored in a tightly sealed container to prevent moisture ingress.[5] The storage area should be cool, dry, and well-ventilated. It is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This guide addresses common issues related to the hydrolysis of this compound during experimental procedures.

Problem Observed Potential Cause Recommended Solution
Low or no yield of the desired product; primary product is 4-oxopentanoic acid. Water Contamination: The reagent has hydrolyzed before or during the reaction.Strict Anhydrous Technique: The most likely cause is the presence of water in your reaction.[6] Identify and eliminate all potential sources of moisture.
Reaction fails to initiate or proceeds very slowly. 1. Hydrolysis of starting material. 2. Inappropriate solvent choice. 1. Verify Reagent Quality: Ensure the this compound has not degraded due to improper storage.2. Use a suitable solvent: Employ anhydrous polar aprotic solvents like THF, DCM, or Acetonitrile. Avoid polar protic solvents like water or alcohols.[7]
Inconsistent results between experiments. Atmospheric Moisture: Varying humidity can introduce different amounts of water into the reaction setup.Use an Inert Atmosphere: Consistently perform reactions under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar) to exclude atmospheric moisture.[6]
Logical Workflow for Troubleshooting Hydrolysis

The following diagram illustrates a step-by-step process to diagnose and resolve issues with hydrolysis.

G problem Problem: Low Yield or Byproduct Formation check_solvent Are you using a rigorously dried, non-protic solvent? problem->check_solvent check_glassware Is all glassware completely dry? check_solvent->check_glassware Yes action_solvent Action: Dry solvent immediately before use (See Protocol 1). check_solvent->action_solvent No check_atmosphere Is the reaction run under a positive pressure of inert gas? check_glassware->check_atmosphere Yes action_glassware Action: Flame-dry or oven-dry glassware under vacuum or inert gas flush. check_glassware->action_glassware No check_reagents Are all other reagents (amines, bases, etc.) anhydrous? check_atmosphere->check_reagents Yes action_atmosphere Action: Implement inert atmosphere techniques (See Protocol 2). check_atmosphere->action_atmosphere No action_reagents Action: Dry or purify other reagents as needed. check_reagents->action_reagents No success Hydrolysis Minimized check_reagents->success Yes action_solvent->check_glassware action_glassware->check_atmosphere action_atmosphere->check_reagents action_reagents->success

Caption: Troubleshooting workflow for diagnosing hydrolysis.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
IUPAC Name This compound[1]
Synonyms Levulinic Acid Chloride[8]
CAS Number 1490-24-0[8]
Molecular Formula C₅H₇ClO₂[1]
Molecular Weight 134.56 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 96-98 °C at 20 mmHg[9]
Table 2: Solvent Selection Guide for Acyl Chloride Reactions
Solvent TypeExamplesSuitability for this compoundRationale
Polar Protic Water, Methanol, EthanolNot Recommended These solvents are nucleophilic and contain acidic protons that will react with and hydrolyze the acyl chloride. They can also "cage" other nucleophiles, reducing their reactivity.[7][10]
Polar Aprotic THF, DCM, Acetonitrile, DMFHighly Recommended These solvents are polar enough to dissolve the reactants but do not have acidic protons and are not nucleophilic, thus they do not react with the acyl chloride. They are ideal for SN2 reactions.[7][11]
Non-Polar Hexane, TolueneSituational Can be used, but solubility of polar starting materials or reagents may be limited.

Experimental Protocols

Protocol 1: General Procedure for Solvent Drying (THF)

This protocol describes the drying of Tetrahydrofuran (THF) using sodium and benzophenone, a common method for achieving anhydrous conditions.

  • Pre-drying: Place THF and a magnetic stir bar into a flame-dried round-bottom flask under an inert atmosphere.

  • Drying Agent: Carefully add small, freshly cut pieces of sodium metal to the flask.

  • Indicator: Add a small amount of benzophenone. The solution will turn a deep blue or purple color when the solvent is anhydrous.[6] If the color fades, more sodium is required.

  • Distillation: Once the blue color is stable, distill the solvent under an inert atmosphere directly into the reaction flask or a dry storage flask.

Caution: Sodium is highly reactive with water. Handle with extreme care.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere

This protocol ensures that the reaction is protected from atmospheric moisture.

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120 °C for several hours) or by flame-drying under vacuum.

  • Assembly: Assemble the glassware while it is still warm and immediately place it under an inert atmosphere using a Schlenk line or a balloon filled with nitrogen or argon.

  • Purging: Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this "purge cycle" at least three times to remove all residual air and moisture.[6]

  • Reagent Addition: Add dry solvents and liquid reagents to the flask via a dry syringe through a rubber septum.[6] Add solid reagents under a strong counter-flow of inert gas or inside a glovebox.

  • Execution: Maintain a slight positive pressure of the inert gas throughout the experiment, which can be monitored with an oil bubbler.[6]

The Hydrolysis Reaction Pathway

The following diagram illustrates the nucleophilic acyl substitution mechanism for the hydrolysis of this compound.

G start This compound (C₅H₇ClO₂) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack water Water (H₂O) water->intermediate product 4-Oxopentanoic Acid (C₅H₈O₃) intermediate->product Elimination of Cl⁻ hcl Hydrochloric Acid (HCl) intermediate->hcl Proton Transfer

Caption: Mechanism of this compound hydrolysis.

References

Troubleshooting low yields in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction has a very low yield. What are the most common causes?

Low yields in Friedel-Crafts acylation can often be attributed to a few critical factors. The most common culprits include an inactive catalyst, issues with the aromatic substrate, suboptimal reaction conditions, and impure reagents.[1][2][3]

  • Catalyst Inactivity : The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[4] Any water in the solvent, glassware, or reagents will react with and deactivate the catalyst.[4]

  • Deactivated Aromatic Ring : The reaction is an electrophilic aromatic substitution. If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated and less reactive towards the acylium ion, resulting in a poor yield or no reaction at all.[1][2]

  • Insufficient Catalyst : Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not just a catalytic amount. This is because the product, an aryl ketone, forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][2]

  • Suboptimal Reaction Temperature : Temperature is a crucial parameter. Some reactions proceed well at room temperature, while others may require heating. However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1][2]

  • Poor Reagent Quality : The purity of the acylating agent (acyl chloride or anhydride) and the aromatic substrate is vital. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]

Q2: I'm not seeing any product formation. How can I determine if my Lewis acid catalyst is active?

An inactive Lewis acid catalyst is a primary suspect when a Friedel-Crafts acylation fails. Aluminum chloride (AlCl₃), the most common catalyst, is extremely hygroscopic.

To ensure your catalyst is active:

  • Use a fresh bottle : If possible, use a newly opened bottle of the Lewis acid.

  • Proper storage : Store the catalyst in a desiccator to protect it from atmospheric moisture.[3]

  • Visual inspection : The catalyst should be a fine, free-flowing powder. If it appears clumpy or you notice a strong smell of HCl, it has likely been compromised by moisture and should not be used.[3]

  • Anhydrous Conditions : Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[1][4]

Q3: Can I use an aromatic substrate with an amine (-NH₂) or hydroxyl (-OH) group?

Aromatic compounds with amine or hydroxyl groups are generally not suitable for standard Friedel-Crafts acylation.[2][3] The lone pair of electrons on the nitrogen or oxygen atom will react with the Lewis acid catalyst.[2][5] This forms a complex that deactivates the aromatic ring, preventing the desired acylation from occurring.[2][5]

Workaround: A common strategy is to protect the functional group before performing the acylation. For instance, an amine can be converted to an amide, or a hydroxyl group can be protected as an ester.[5][6] The protecting group can be removed after the Friedel-Crafts reaction is complete.[5]

Q4: My reaction mixture turned into a thick, unmanageable slurry. What should I do?

The formation of a thick precipitate is often due to the complexation of the ketone product with the Lewis acid catalyst.[6] To address this:

  • Sufficient Solvent : Ensure you are using an adequate volume of a suitable solvent.

  • Mechanical Stirring : If the slurry is too thick for a magnetic stir bar, consider using a mechanical stirrer to ensure proper mixing.

  • Solvent Choice : The choice of solvent can also influence the reaction. Non-polar solvents like dichloromethane or carbon disulfide are common.[4]

Q5: I am observing the formation of multiple products. What could be the cause?

While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can still occur, especially with highly activated aromatic rings.[1] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[1] However, if you observe multiple products, consider these possibilities:

  • Isomer Formation : If your aromatic ring is already substituted, acylation can occur at different positions (ortho, meta, para). The directing effects of the substituent on the ring will determine the major product(s). Steric hindrance often favors para-substitution.[2]

  • Highly Activated Substrates : With highly activated rings like phenols or anilines, polyacylation might be observed even with the deactivating effect of the first acyl group.[1]

  • Side Reactions : Impurities in the starting materials can lead to the formation of byproducts.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in your Friedel-Crafts acylation reaction.

G cluster_0 Troubleshooting Low Yield in Friedel-Crafts Acylation Start Low Yield Observed Check_Catalyst Is the Lewis Acid Catalyst Active? Start->Check_Catalyst Check_Substrate Is the Aromatic Substrate Suitable? Check_Catalyst->Check_Substrate Yes Solution_Catalyst Use Fresh/Anhydrous Catalyst Ensure Anhydrous Conditions Check_Catalyst->Solution_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Substrate->Check_Conditions Yes Solution_Substrate Protect Activating Groups Use a Different Substrate Check_Substrate->Solution_Substrate No Check_Workup Is the Workup Procedure Efficient? Check_Conditions->Check_Workup Yes Solution_Conditions Optimize Temperature Adjust Reaction Time Increase Catalyst Loading Check_Conditions->Solution_Conditions No Solution_Workup Ensure Complete Quenching Optimize Extraction/Purification Check_Workup->Solution_Workup No Improved_Yield Improved Yield Check_Workup->Improved_Yield Yes Solution_Catalyst->Improved_Yield Solution_Substrate->Improved_Yield Solution_Conditions->Improved_Yield Solution_Workup->Improved_Yield

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes how different reaction parameters can influence the yield of a Friedel-Crafts acylation.

ParameterConditionExpected YieldRationale
Substrate Activated Ring (e.g., Toluene)High YieldElectron-donating groups activate the ring towards electrophilic substitution.[2]
Deactivated Ring (e.g., Nitrobenzene)Low/No YieldElectron-withdrawing groups deactivate the ring.[2]
Catalyst Anhydrous & ActiveHigh YieldThe catalyst is essential for generating the acylium ion.
Exposed to MoistureLow/No YieldMoisture deactivates the Lewis acid catalyst.[2]
Stoichiometric AmountHigh YieldThe product-catalyst complex removes the catalyst from the reaction.[2]
Catalytic AmountLow YieldInsufficient catalyst to drive the reaction to completion.
Temperature Too LowLow/No ReactionInsufficient energy to overcome the activation barrier.[2]
OptimalHigh YieldThe reaction proceeds at a reasonable rate without significant side reactions.[2]
Too HighLow YieldPotential for decomposition of reagents or products and increased side reactions.[2]

The Role of the Lewis Acid Catalyst

The amount of Lewis acid catalyst is a critical parameter in Friedel-Crafts acylation. This diagram illustrates the interaction between the catalyst and the product.

G Aromatic Aromatic Substrate Product Aryl Ketone Product Aromatic->Product + Acylium Ion Acyl_Halide Acyl Halide Acylium_Ion Acylium Ion [R-C=O]+ Acyl_Halide->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (AlCl3) Product_Complex Product-Lewis Acid Complex Product->Product_Complex + Lewis Acid Inactive_Catalyst Inactive Catalyst Product_Complex->Inactive_Catalyst Removes catalyst from reaction

Caption: The role of the Lewis acid and its complexation with the product.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole with Acetyl Chloride

This procedure outlines the acylation of anisole, an activated aromatic ether, and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Acetyl Chloride

  • Anisole

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup : In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[4] Cool the suspension to 0°C in an ice bath.[4]

  • Acylium Ion Formation : Add acetyl chloride (1.0 equivalent) dropwise to the cooled suspension with vigorous stirring.[4]

  • Substrate Addition : Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture.[1]

  • Reaction : Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Workup : Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.[4]

  • Extraction : Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts.[4]

  • Washing : Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.[4]

  • Drying and Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]

Protocol 2: Protection of an Amine as an Amide (Acetanilide from Aniline)

This protocol is an example of how to protect a reactive amine group before attempting a Friedel-Crafts acylation.

Materials:

  • Aniline

  • Acetic Anhydride

  • Sodium Acetate

  • Water

Procedure:

  • Dissolution : In a flask, dissolve aniline in a mixture of water and concentrated HCl.

  • Acetylation : While stirring, add acetic anhydride. Immediately after, add a solution of sodium acetate in water.[5]

  • Precipitation & Isolation : A white precipitate of acetanilide should form. Cool the mixture in an ice bath to maximize precipitation.[5]

  • Filtration : Collect the solid product by vacuum filtration and wash it with cold water.[5]

  • Purification : The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure N-phenylacetamide (acetanilide).[5] This protected compound can now be used in a Friedel-Crafts acylation.

References

Impact of solvent choice on 4-Oxopentanoyl chloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent choice on the reactivity of 4-oxopentanoyl chloride.

Troubleshooting Guide

Issue Potential Cause Related to Solvent Troubleshooting Steps
Low or No Reaction Inappropriate Solvent Polarity: The chosen solvent may not adequately solubilize the reactants or stabilize the transition state. This compound is a polar molecule, and its reactivity is influenced by the polarity of the medium.- For SN2-type reactions with nucleophiles: Ensure the use of a polar aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) to solvate the acyl chloride without deactivating the nucleophile. - For Friedel-Crafts acylation: A non-polar aprotic solvent like dichloromethane or dichloroethane is typically used.[1]
Presence of Protic Impurities: this compound is highly susceptible to hydrolysis. Trace amounts of water, alcohols, or other protic impurities in the solvent will rapidly consume the acyl chloride, reducing the yield of the desired product.- Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents. Store solvents over molecular sieves to maintain dryness. - Perform Reactions Under Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2]
Formation of Side Products Solvent Reactivity: The solvent itself may act as a nucleophile, especially at elevated temperatures. For example, using an alcohol as a solvent will lead to the formation of the corresponding ester.- Choose an Inert Solvent: Select a solvent that is unreactive towards this compound under the reaction conditions. Aprotic solvents are generally preferred.[1][2][3][4]
Solvent-Influenced Side Reactions: The polarity of the solvent can influence the rates of competing side reactions. For instance, in the presence of a base, a polar solvent might promote elimination or other rearrangement pathways.- Optimize Solvent and Temperature: If side reactions are observed, consider switching to a less polar aprotic solvent or running the reaction at a lower temperature to increase selectivity.
Poor Solubility of Reactants Mismatch of Solvent and Reactant Polarity: One or more of the reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.- Solvent Screening: If solubility is an issue, screen a range of anhydrous aprotic solvents with varying polarities (e.g., diethyl ether, DCM, THF, acetonitrile, DMF). - Use a Co-solvent: In some cases, a mixture of solvents can improve the solubility of all reactants.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for reactions involving this compound?

A1: Anhydrous polar aprotic solvents are the most common and recommended choice. Dichloromethane (DCM) and dichloroethane are frequently cited in the literature for reactions such as acylations.[1][3] Other suitable options include tetrahydrofuran (THF), acetonitrile, and ethyl acetate, depending on the specific nucleophile and reaction conditions.[4][5] The key is to ensure the solvent is inert, can dissolve the reactants, and is free of protic impurities.[2]

Q2: Can I use a protic solvent like ethanol or water with this compound?

A2: It is generally not recommended to use protic solvents with this compound if you are trying to react it with another nucleophile. The acyl chloride group is highly reactive and will preferentially react with the protic solvent (solvolysis), leading to the formation of an ester (with an alcohol) or the corresponding carboxylic acid (with water).[2] This will significantly reduce the yield of your desired product.

Q3: My reaction with an amine nucleophile in DCM is very slow. What can I do?

A3: If the reaction is slow, several factors related to the solvent and conditions can be addressed:

  • Increase Polarity: While DCM is a good starting point, a more polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) could potentially increase the reaction rate, provided your starting materials are stable in these solvents.

  • Add a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate acylation reactions.[1]

  • Temperature: Gently heating the reaction mixture may increase the rate. For instance, some procedures involve refluxing in dichloroethane.[1] However, be mindful that higher temperatures can also promote side reactions.

Q4: How does solvent choice affect Friedel-Crafts acylation with this compound?

A4: For Friedel-Crafts acylations, the solvent must be aprotic and inert to the Lewis acid catalyst (e.g., AlCl₃) and the reaction intermediates. Dichloromethane and dichloroethane are common choices as they are relatively non-polar and do not complex strongly with the Lewis acid.[6] Using more polar or coordinating solvents can deactivate the catalyst and hinder the reaction.

Q5: How can I monitor the stability of this compound in my chosen solvent?

A5: You can monitor the stability of this compound over time using spectroscopic methods. For example, you could take aliquots from a solution of the acyl chloride in the solvent of interest at different time points and analyze them by:

  • ¹H NMR Spectroscopy: The protons adjacent to the carbonyl group of the acyl chloride will have a characteristic chemical shift. Disappearance of this signal and the appearance of new signals corresponding to the hydrolysis product (levulinic acid) or other degradation products would indicate instability.

  • IR Spectroscopy: The acyl chloride will have a characteristic C=O stretching frequency (typically around 1800 cm⁻¹). Hydrolysis to the carboxylic acid will result in the appearance of a broad O-H stretch and a shift in the C=O stretch to a lower frequency.

Experimental Protocols

General Protocol for Acylation of an Alcohol with this compound

This protocol provides a general methodology for the esterification of a primary or secondary alcohol. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

  • Preparation: Under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the reactants. The volume should be sufficient to ensure good mixing (e.g., a 0.1 to 0.5 M solution).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of this compound: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

Visualizations

reaction_pathway 4-Oxopentanoyl_Chloride 4-Oxopentanoyl_Chloride Intermediate Tetrahedral Intermediate 4-Oxopentanoyl_Chloride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->Intermediate Product Product (Ester or Amide) Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl Base_HCl Base-H+Cl- HCl->Base_HCl Base Base (e.g., Et3N) Base->Base_HCl

Caption: General reaction pathway for the acylation of a nucleophile with this compound.

solvent_selection_workflow start Start: Select Solvent for This compound Reaction check_protic Is the solvent protic? (e.g., water, ethanol) start->check_protic protic_yes Avoid: Solvolysis will occur check_protic->protic_yes Yes aprotic Use Aprotic Solvent check_protic->aprotic No check_reactants_solubility Are all reactants soluble? aprotic->check_reactants_solubility solubility_no Screen other aprotic solvents (e.g., THF, ACN, DMF) or use co-solvent check_reactants_solubility->solubility_no No solubility_yes Proceed with reaction check_reactants_solubility->solubility_yes Yes solubility_no->check_reactants_solubility monitor_reaction Monitor reaction progress and check for side products solubility_yes->monitor_reaction

Caption: Logical workflow for selecting a suitable solvent for reactions with this compound.

References

Temperature control in exothermic reactions of 4-Oxopentanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Oxopentanoyl chloride. The focus is on managing the exothermic nature of its reactions and addressing challenges related to its bifunctional nature.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so exothermic?

A1: this compound, also known as levulinic acid chloride, is an acyl chloride. Acyl chlorides are highly reactive carboxylic acid derivatives. The reaction with nucleophiles, such as amines and alcohols, is a rapid and highly exothermic process due to the excellent leaving group ability of the chloride ion and the high electrophilicity of the acyl carbon. This can lead to a significant and rapid increase in the reaction temperature.

Q2: How can I effectively control the temperature of my reaction?

A2: Effective temperature control is crucial for safety and product purity. Key strategies include:

  • Slow, Controlled Addition: Add the this compound dropwise to the solution of the nucleophile. A syringe pump can provide a consistent and slow addition rate.

  • Efficient Cooling: Conduct the reaction in a cooling bath (e.g., an ice-water or ice-salt bath) to maintain a low internal temperature, typically between 0 and 5 °C.

  • Vigorous Stirring: Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling bath and to avoid localized "hot spots."

  • Dilution: Using a suitable solvent to dilute the reactants can help to manage the heat generated.

Q3: I am observing side products. How can I improve the chemoselectivity of my reaction?

A3: this compound has two electrophilic centers: the acyl chloride and the ketone. The acyl chloride is significantly more reactive. To favor nucleophilic attack at the acyl chloride and minimize side reactions at the ketone:

  • Low Temperatures: Running the reaction at low temperatures (e.g., 0 °C or below) increases the selectivity for the more reactive acyl chloride.

  • Choice of Nucleophile: "Hard" nucleophiles will preferentially react with the "harder" acyl chloride electrophile over the "softer" ketone.

  • Stoichiometry: Use a controlled stoichiometry, typically with a slight excess of the this compound (e.g., 1.05-1.1 equivalents), to ensure complete consumption of the nucleophile without promoting side reactions.

Q4: My reaction is not going to completion, even after extended reaction times. What should I do?

A4: If the reaction is sluggish at low temperatures, you can consider the following:

  • Gradual Warming: After the initial exothermic phase is controlled at a low temperature, you can allow the reaction to slowly warm to room temperature.

  • Reaction Monitoring: Continuously monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Catalyst: In some cases, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction, but be mindful that this may also decrease selectivity.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Rate of this compound addition is too fast.2. Inadequate cooling or stirring.3. Reaction concentration is too high.1. Immediately stop the addition of this compound.2. Ensure the cooling bath is at the target temperature and that stirring is vigorous.3. If necessary, add more pre-cooled solvent to dilute the reaction mixture.
Formation of Multiple Products (Low Chemoselectivity) 1. Reaction temperature is too high, leading to reaction at the ketone carbonyl.2. The nucleophile is highly reactive and unselective.3. Incorrect stoichiometry.1. Maintain a consistently low reaction temperature (0 °C or below).2. Consider protecting the ketone if the nucleophile is not selective enough.3. Carefully control the stoichiometry of the reactants.
Low Product Yield 1. Incomplete reaction.2. Degradation of the product during workup.3. Hydrolysis of this compound due to moisture.1. Monitor the reaction to completion (TLC, LC-MS) and consider allowing it to warm to room temperature after the initial addition.2. Use a mild aqueous workup, for example, with a buffered solution.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Difficulty in Product Purification 1. Presence of unreacted starting materials.2. Formation of closely related side products.1. Ensure the reaction goes to completion.2. Optimize reaction conditions (especially temperature) to improve selectivity. Consider using column chromatography with a carefully selected eluent system for purification.

Experimental Protocol: Controlled N-Acylation of a Primary Amine

This protocol provides a general method for the N-acylation of a primary amine with this compound with a focus on temperature control.

Materials:

  • Primary amine (1.0 equivalent)

  • This compound (1.05 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Triethylamine (TEA) or other suitable non-nucleophilic base (1.2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Thermometer or thermocouple

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel (or syringe for a pump), a thermometer, and an inlet for an inert gas. Ensure all glassware is thoroughly dried.

  • Initial Solution: Under an inert atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Slow Addition of Acyl Chloride: Dissolve the this compound (1.05 eq.) in anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes. Crucially, monitor the internal reaction temperature and adjust the addition rate to maintain it at or below 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction at 0 °C for 1-2 hours. Monitor the progress of the reaction by TLC. If the reaction is proceeding slowly, the mixture can be allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Exothermic Reactions of this compound start Reaction Issue Observed temp_increase Uncontrolled Temperature Increase? start->temp_increase low_yield Low Product Yield? temp_increase->low_yield No check_addition Reduce Addition Rate temp_increase->check_addition Yes side_products Side Products Observed? low_yield->side_products No check_completion Monitor Reaction to Completion low_yield->check_completion Yes lower_temp Lower Reaction Temperature side_products->lower_temp Yes end Optimized Reaction side_products->end No check_cooling Improve Cooling & Stirring check_addition->check_cooling dilute Dilute Reaction Mixture check_cooling->dilute dilute->end check_moisture Ensure Anhydrous Conditions check_completion->check_moisture mild_workup Use Mild Workup check_moisture->mild_workup mild_workup->end check_stoichiometry Verify Stoichiometry lower_temp->check_stoichiometry protecting_group Consider Ketone Protection check_stoichiometry->protecting_group protecting_group->end

Caption: Troubleshooting workflow for exothermic reactions.

Byproduct formation in the synthesis of 4-Oxopentanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-oxopentanoyl chloride, also known as levulinyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods for synthesizing this compound?

The synthesis of this compound from levulinic acid is typically achieved by treating the carboxylic acid with a chlorinating agent. The two most prevalent methods involve the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF).[1][2][3]

Q2: I am getting a lower than expected yield. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the chlorinating agent and allowing for adequate reaction time. Gentle heating can sometimes be employed, particularly with thionyl chloride, but must be carefully controlled to prevent side reactions.[2]

  • Moisture contamination: this compound is highly sensitive to moisture and will readily hydrolyze back to levulinic acid. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side reactions: The presence of the ketone functional group in levulinic acid can lead to side reactions under acidic conditions, such as dimerization or other condensation reactions.

  • Loss during workup: The product is volatile, and some may be lost during the removal of excess reagent and solvent under reduced pressure. Careful control of temperature and pressure during this step is important.

Q3: What byproducts should I be aware of and how can I minimize them?

The primary byproducts are dependent on the chlorinating agent used.

  • With Thionyl Chloride (SOCl₂): The byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and are typically removed from the reaction mixture.[2]

  • With Oxalyl Chloride ((COCl)₂): The byproducts are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), which are also gaseous.[1]

Other potential organic byproducts include:

  • Levulinic acid dimers: Under the acidic conditions of the reaction, levulinic acid can undergo self-condensation or dimerization.

  • Products of reactions involving the ketone group: While less common under these specific conditions, the ketone moiety could potentially undergo reactions, especially if the reaction is heated excessively.

To minimize byproduct formation:

  • Use the mildest effective reaction conditions. Oxalyl chloride is generally considered milder than thionyl chloride and the reaction can often be performed at room temperature.[1]

  • Maintain a strictly anhydrous environment to prevent hydrolysis.

  • Use a slight excess of the chlorinating agent to ensure full conversion of the starting material, but avoid a large excess which can sometimes lead to more side reactions.

  • If using a catalyst like DMF with oxalyl chloride, use only a catalytic amount, as excess can lead to the formation of undesirable side products.

Q4: My final product is dark in color. What is the cause and how can I purify it?

A dark-colored product often indicates the presence of polymeric or other high molecular weight byproducts, which can arise from the decomposition of levulinic acid or side reactions. Purification can be achieved by fractional distillation under reduced pressure.

Q5: How can I confirm the formation of this compound and assess its purity?

Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities. The disappearance of the carboxylic acid proton signal and shifts in the signals of the adjacent methylene protons are indicative of product formation. Specific chemical shifts for impurities can help in their identification.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds in the reaction mixture, including the desired product and any byproducts.[6][7] Derivatization of the crude product (e.g., by reaction with an alcohol to form an ester) can sometimes facilitate GC analysis.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber, characteristic of an acyl chloride, confirms the conversion.

Data Presentation

Table 1: Comparison of Common Synthesis Methods for this compound

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂) / cat. DMF
Typical Yield Generally high (often >90%)Generally high (often >90%)
Purity Good, but may require distillation to remove colored impurities.Often very high, as byproducts are gaseous and excess reagent is volatile.
Reaction Temperature Room temperature to reflux (typically ~76°C)[2]Room temperature[1]
Reaction Time 1-4 hours1-3 hours
Byproducts SO₂, HCl (gaseous)[2]CO, CO₂, HCl (gaseous)[1]
Advantages Lower cost, readily available.Milder reaction conditions, cleaner reaction profile, easier workup.
Disadvantages Harsher conditions may lead to more side reactions with sensitive substrates.Higher cost, reagent is also moisture-sensitive.

Note: Specific yield and purity can vary significantly based on reaction scale, purity of starting materials, and experimental conditions. The data presented is based on typical outcomes for the conversion of carboxylic acids to acyl chlorides.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a gas trap (to neutralize HCl and SO₂), add levulinic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (2.0-3.0 eq) dropwise to the levulinic acid at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, then slowly heat to a gentle reflux (oil bath temperature of approximately 80-90°C). Maintain reflux for 1-2 hours, or until the evolution of gas ceases.

  • Workup and Purification: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound can then be purified by fractional distillation under high vacuum.

Protocol 2: Synthesis of this compound using Oxalyl Chloride and Catalytic DMF

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a gas trap, dissolve levulinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere.

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops per 10 mmol of levulinic acid) to the solution.

  • Reagent Addition: Add oxalyl chloride (1.2-1.5 eq) dropwise from the addition funnel to the stirred solution at 0°C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by observing the cessation of gas evolution.

  • Workup and Purification: Remove the solvent and excess oxalyl chloride under reduced pressure. The crude product is often of high purity and may be used directly. For the highest purity, perform fractional distillation under high vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_methods Chlorination Methods cluster_product Product Formation cluster_purification Purification levulinic_acid Levulinic Acid thionyl_chloride Thionyl Chloride (SOCl₂) levulinic_acid->thionyl_chloride Method 1 oxalyl_chloride Oxalyl Chloride ((COCl)₂) + cat. DMF levulinic_acid->oxalyl_chloride Method 2 product This compound thionyl_chloride->product oxalyl_chloride->product purification Fractional Distillation (under vacuum) product->purification

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Byproducts start Problem: Byproduct Formation hydrolysis Hydrolysis to Levulinic Acid? start->hydrolysis Moisture present? dimerization Dimerization/Polymerization? start->dimerization Harsh conditions? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Starting material remains? solution_hydrolysis Solution: - Use anhydrous reagents/solvents. - Work under inert atmosphere. hydrolysis->solution_hydrolysis Yes solution_dimerization Solution: - Use milder conditions (e.g., oxalyl chloride at RT). - Avoid excessive heating. dimerization->solution_dimerization Yes solution_incomplete_reaction Solution: - Increase reaction time. - Use a slight excess of chlorinating agent. incomplete_reaction->solution_incomplete_reaction Yes

Caption: Troubleshooting guide for byproduct formation.

References

Levulinyl Chloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the stability, storage, and handling of levulinyl chloride based on the known properties of acyl chlorides. Specific stability data for levulinyl chloride is limited. Always consult the Safety Data Sheet (SDS) provided by the supplier and perform a thorough risk assessment before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of levulinyl chloride at room temperature?

A1: Levulinyl chloride, as an acyl chloride, is expected to be sensitive to moisture and will react readily with water, including atmospheric humidity.[1] In a dry, inert atmosphere, it should be relatively stable. However, prolonged storage at room temperature is not recommended without specific stability data from the supplier. For general acyl chlorides, storage at ambient temperatures is possible, but thermolabile compounds require cooling.[2]

Q2: What are the signs of levulinyl chloride decomposition?

A2: Decomposition of levulinyl chloride, primarily through hydrolysis, will produce levulinic acid and hydrogen chloride (HCl) gas.[1] Visual cues of decomposition include:

  • Fuming: The release of HCl gas upon contact with moist air will appear as white fumes.[3]

  • Changes in Appearance: The liquid may become cloudy or change color.

  • Pressure Buildup: The formation of HCl gas can lead to pressure buildup in a sealed container.

Q3: How should I store levulinyl chloride?

A3: Proper storage is critical to maintain the integrity of levulinyl chloride. The following conditions are recommended for acyl chlorides and should be applied to levulinyl chloride:

  • Moisture Control: Store in a tightly sealed container in a dry environment, such as a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Temperature: While some acyl chlorides can be stored at ambient temperature, refrigeration is generally recommended to slow down potential decomposition reactions.[2]

  • Ventilation: Store in a well-ventilated area, preferably in a cabinet designed for corrosive materials.[4]

  • Incompatible Materials: Store separately from water, alcohols, bases (including amines), and strong oxidizing agents.[5]

Q4: What materials are compatible with levulinyl chloride for storage and handling?

A4: Glass containers with ground glass stoppers or PTFE-lined caps are generally suitable for storing acyl chlorides. Stainless steel may be used with caution, but corrosion can occur, especially in the presence of moisture, which can introduce metal ions and catalyze decomposition.[2] Always consult a chemical compatibility chart for specific materials.

Troubleshooting Guide

Issue Possible Cause Recommended Action
White fumes are observed when opening the container. Reaction with atmospheric moisture (hydrolysis).This is a common characteristic of reactive acyl chlorides.[3] Handle the material in a fume hood with appropriate personal protective equipment (PPE). To minimize fuming, consider working under an inert atmosphere (e.g., in a glove box).
The liquid appears cloudy or has changed color. Decomposition, likely due to moisture contamination.The material may be partially hydrolyzed. Its purity should be assessed (e.g., by NMR or IR spectroscopy) before use in sensitive reactions. If significantly decomposed, it should be disposed of according to institutional guidelines.
Pressure buildup is noticed in the container. Decomposition leading to the formation of HCl gas.Handle with extreme caution in a fume hood. Cool the container before slowly and carefully venting the cap. If the pressure buildup is significant, consult with your institution's safety officer.
The reaction involving levulinyl chloride is not proceeding as expected. The starting material may have degraded.Assess the purity of the levulinyl chloride. If decomposition is suspected, consider purifying the material (e.g., by distillation under reduced pressure) or using a fresh bottle.

Data Summary

Due to the limited availability of specific quantitative data for levulinyl chloride, the following table provides general guidelines based on the properties of acyl chlorides.

Parameter Recommendation/Information Citation
Storage Temperature Refrigerated (2-8 °C) is recommended for long-term storage.[2]
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen, Argon).[2]
Moisture Sensitivity Highly sensitive; reacts with water to form levulinic acid and HCl.[1]
Incompatible Materials Water, alcohols, bases (amines), strong oxidizing agents.[5]
Primary Decomposition Products Levulinic acid and hydrogen chloride (HCl).[1]

Experimental Protocols

Protocol 1: General Handling of Levulinyl Chloride

  • Preparation: Work in a well-ventilated fume hood. Ensure an appropriate quenching solution (e.g., a dilute solution of a non-nucleophilic base like sodium bicarbonate) and spill kit are readily available.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.

  • Dispensing: Use a dry glass syringe or cannula to transfer the liquid under an inert atmosphere to minimize exposure to moisture.

  • Reaction Quenching: Slowly add any residual levulinyl chloride to a stirred, cooled quenching solution. Be aware that the reaction will be exothermic and produce gas.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to your institution's hazardous waste procedures.

Visualizations

Stability_Factors cluster_main cluster_destabilizing Destabilizing Factors cluster_products Decomposition Products LC Levulinyl Chloride (Stable) Moisture Moisture (e.g., atmospheric humidity) LC->Moisture Hydrolysis High_Temp High Temperature LC->High_Temp Accelerates Decomposition Incompatibles Incompatible Materials (Bases, Alcohols) LC->Incompatibles Reaction LA Levulinic Acid Moisture->LA HCl Hydrogen Chloride (HCl) Moisture->HCl

Caption: Factors affecting the stability of levulinyl chloride.

Troubleshooting_Workflow cluster_workflow start Observe Issue with Levulinyl Chloride issue What is the issue? start->issue fumes Fuming upon opening issue->fumes Fuming cloudy Cloudy or Discolored issue->cloudy Appearance Change pressure Pressure Buildup issue->pressure Pressure action_fumes Handle in fume hood. Work under inert atmosphere. fumes->action_fumes action_cloudy Assess purity (e.g., NMR). Consider purification or disposal. cloudy->action_cloudy action_pressure CAUTION! Cool and vent slowly in fume hood. Consult safety officer. pressure->action_pressure

Caption: Troubleshooting workflow for levulinyl chloride issues.

References

Technical Support Center: In Situ Generation of 4-Oxopentanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the in situ generation and subsequent reactions of 4-oxopentanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it generated in situ?

A1: this compound, also known as levulinic acid chloride, is a bifunctional organic compound with the formula CH₃C(O)CH₂CH₂COCl. It features a reactive acyl chloride group and a ketone, making it a versatile building block in organic synthesis.[1] It is often generated in situ (in the reaction mixture without isolation) due to its high reactivity and potential instability, which can make purification and storage challenging. In situ generation allows for its immediate use in subsequent reactions, such as esterifications, amidations, or Friedel-Crafts acylations.[1][2]

Q2: What is the most common method for preparing this compound?

A2: The most prevalent synthetic route is the chlorination of levulinic acid (4-oxopentanoic acid), a readily available biomass-derived chemical.[1][3] This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][4]

Q3: What are the advantages of using thionyl chloride for this synthesis?

A3: A significant advantage of using thionyl chloride is that the by-products of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[1][4] This simplifies the workup process as these gases can be easily removed from the reaction mixture, often driving the reaction to completion.[1][5]

Q4: When might oxalyl chloride be preferred over thionyl chloride?

A4: Oxalyl chloride is often considered a milder and more selective reagent compared to thionyl chloride.[6][7] It can be advantageous when dealing with substrates that are sensitive to the harsher conditions or acidic by-products associated with thionyl chloride.[2] However, oxalyl chloride is generally more expensive.[7]

Q5: What are the primary applications of this compound?

A5: Due to its two reactive centers, this compound is a key intermediate in the synthesis of a wide range of compounds.[1] It is used to create levulinate esters and amides, which are important in pharmaceuticals and agrochemicals.[1] It is also a precursor for γ-valerolactone (GVL), a green solvent and fuel additive, and is used in the synthesis of polymers and various heterocyclic compounds.[1]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product after in situ generation and subsequent reaction.

Potential Causes & Solutions

  • Incomplete formation of this compound: The initial conversion of levulinic acid to the acyl chloride may be incomplete.

    • Solution: Ensure all reagents and solvents are anhydrous, as acyl chlorides react with water.[6][8] Consider increasing the reaction time or temperature for the acyl chloride formation step. Early procedures with short reaction times and elevated temperatures (e.g., 50°C) often resulted in poor yields.[1] Refluxing for several hours is a common practice.[9]

  • Degradation of the acyl chloride: this compound can be unstable, especially at elevated temperatures or for prolonged periods.

    • Solution: Once the formation of the acyl chloride is complete (as monitored by an appropriate analytical technique), proceed with the subsequent reaction promptly. Avoid unnecessarily high temperatures during the generation step.

  • Inefficient subsequent reaction: The nucleophile (e.g., alcohol or amine) may not be reacting efficiently with the in situ generated acyl chloride.

    • Solution: For reactions like esterification or amidation, the addition of a non-nucleophilic base may be necessary to neutralize the HCl generated and drive the reaction forward.[5] Ensure the nucleophile is sufficiently reactive and used in the correct stoichiometric amount.

Problem 2: Presence of significant impurities in the final product.

Potential Causes & Solutions

  • Unreacted levulinic acid: The initial chlorination reaction did not go to completion.

    • Solution: Use a slight excess of the chlorinating agent (e.g., 1.5 to 2.0 equivalents of thionyl chloride).[9] Increase the reaction time or temperature to ensure full conversion. Monitor the disappearance of the starting material using techniques like TLC or in situ FTIR.[10][11]

  • Side reactions from the chlorinating agent: Thionyl chloride and oxalyl chloride can sometimes lead to side reactions, especially with sensitive functional groups.

    • Solution: Optimize the reaction temperature. Running the reaction at a lower temperature may reduce side product formation, though it might require longer reaction times.[10] Oxalyl chloride is often a milder alternative that can minimize side reactions.[2]

  • Formation of levulinic anhydride: Under certain conditions, particularly with the use of a base, the acyl chloride can react with remaining levulinic acid to form the anhydride.

    • Solution: Ensure the complete conversion of levulinic acid to the acyl chloride before adding any other reagents for the subsequent step.

Problem 3: Inconsistent results when scaling up the reaction.

Potential Causes & Solutions

  • Poor heat transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat management difficult. This can lead to localized hot spots and increased side reactions.[12]

    • Solution: Use a reactor with efficient heating and cooling systems.[12] The rate of addition of reagents, especially the chlorinating agent, should be carefully controlled to manage any exotherms.[12][13]

  • Inefficient mixing: Inadequate agitation in larger vessels can lead to concentration gradients, resulting in incomplete reactions and side product formation.[10][12]

    • Solution: Optimize the stirring speed and impeller design for the specific reactor geometry to ensure homogenous mixing.[12]

  • Removal of gaseous by-products: Efficient removal of HCl and SO₂ is crucial for driving the reaction to completion. This can be less efficient at larger scales.

    • Solution: Ensure the reaction is conducted in a well-ventilated fume hood or equipped with a suitable scrubbing system. Applying a gentle vacuum after the reaction can help remove residual gases.[9]

Data Presentation

Table 1: Comparison of Common Chlorinating Agents for this compound Generation

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Equivalents 1.5 - 2.01.2 - 1.5
By-products SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)
Reaction Conditions Often requires heating/refluxCan often be run at room temperature
Advantages Inexpensive, volatile by-products simplify workup.[1][4]Milder, more selective, useful for sensitive substrates.[2][6][7]
Disadvantages Harsher conditions, can cause side reactions.[14]More expensive, can form carcinogenic by-products with DMF catalyst.[6][7]

Table 2: Analytical Techniques for Reaction Monitoring

TechniquePrincipleApplication in this ReactionAdvantagesDisadvantages
TLC Separation by polarity.Monitor disappearance of levulinic acid and formation of the final product (after derivatization).Rapid, inexpensive, simple equipment.[10][11]Acyl chloride is unstable on silica gel; derivatization needed for monitoring.[15]
In-situ FTIR Measures changes in vibrational frequencies of functional groups.Real-time monitoring of the disappearance of the carboxylic acid C=O stretch and appearance of the acyl chloride C=O stretch.Real-time data, non-invasive.[16]Requires specialized probe and equipment.
NMR Measures magnetic properties of atomic nuclei.Confirm the structure of the final product and identify impurities.[10]Provides detailed structural information.[11]Not suitable for real-time monitoring; requires workup of an aliquot.
GC/LC-MS Separation followed by mass detection.Quantify reactants, products, and by-products.[10][11]High sensitivity and resolving power for complex mixtures.[11]Requires sample workup and derivatization for volatile/stable analysis.[16]

Experimental Protocols

Protocol 1: In Situ Generation of this compound using Thionyl Chloride

Disclaimer: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: Assemble a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove any moisture.[9]

  • Reagents: To the flask, add levulinic acid (1.0 equiv). If a solvent is used, add a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Chlorination: Slowly add thionyl chloride (2.0 equiv) to the mixture.[9] The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (for DCM, ~40°C; for toluene, ~110°C) and maintain for 2-4 hours.[9] The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the formation of methyl 4-oxopentanoate by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.[9] The resulting crude this compound is typically a yellow to brown oil and is used immediately in the next step without further purification.

Protocol 2: Subsequent Amidation Reaction

  • Preparation: In a separate, dry flask, dissolve the desired amine (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) in an inert, dry solvent (e.g., DCM).

  • Reaction: Cool the amine solution to 0°C in an ice bath.

  • Addition: Dissolve the crude this compound from Protocol 1 in a minimal amount of dry DCM and add it dropwise to the cooled amine solution with vigorous stirring.[17]

  • Completion: Allow the reaction to warm to room temperature and stir for 1-3 hours or until completion is confirmed by TLC or LC-MS.

  • Purification: Quench the reaction with a saturated solution of NaHCO₃ and extract the product with an organic solvent.[17] The combined organic layers are then washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis In Situ Synthesis cluster_reaction Subsequent Reaction (e.g., Amidation) cluster_workup Workup & Purification start Dry Glassware & Reagents A Levulinic Acid + SOCl₂ start->A B Heat to Reflux (2-4h) A->B C Remove Excess SOCl₂/Solvent B->C D Crude this compound C->D F Add Acyl Chloride Dropwise D->F E Prepare Amine + Base in DCM (0°C) E->F G Stir at RT (1-3h) F->G H Aqueous Quench (NaHCO₃) G->H I Extraction & Drying H->I J Purification (Chromatography) I->J K Final Product J->K troubleshooting_guide cluster_issue Observed Issue cluster_analysis Analysis cluster_solutions1 Solutions for Acyl Chloride Step cluster_solutions2 Solutions for Subsequent Reaction issue Low Product Yield check_acyl Check Acyl Chloride Formation (e.g., aliquot + MeOH -> GC) issue->check_acyl Start Here check_reaction Check Subsequent Reaction (e.g., TLC for starting amine) check_acyl->check_reaction Formation OK sol1 Ensure Anhydrous Conditions check_acyl->sol1 Incomplete sol4 Add Non-Nucleophilic Base check_reaction->sol4 Incomplete sol2 Increase Reaction Time/Temp sol1->sol2 sol3 Use Excess Chlorinating Agent sol2->sol3 sol5 Check Nucleophile Reactivity sol4->sol5 sol6 Optimize Addition Temperature sol5->sol6

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Oxopentanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions with 4-Oxopentanoyl chloride (also known as levulinic acid chloride).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation

Q1: My Friedel-Crafts reaction with this compound is showing very low to no yield. What are the likely causes related to the catalyst?

A1: Low or non-existent yields in Friedel-Crafts acylations involving this compound are frequently linked to catalyst deactivation. The primary culprits are:

  • Catalyst Poisoning by Water: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in your solvent, glassware, or the reactants themselves will react with and deactivate the catalyst.

  • Product-Catalyst Complexation: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle, halting further conversions. Due to this, stoichiometric or even excess amounts of the catalyst are often necessary for complete conversion.[1]

  • Reactant-Catalyst Interaction (Intramolecular Poisoning): this compound itself possesses a ketone functional group. This internal ketone can chelate or strongly adsorb to the Lewis acid catalyst, deactivating it before it can facilitate the acylation reaction. This is a specific challenge with γ-keto acyl chlorides.

  • Insufficient Catalyst Loading: Due to the strong complexation with the product and potential interaction with the reactant, a catalytic amount of a traditional Lewis acid is often insufficient.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the this compound and other reactants are free from moisture.

  • Increase Catalyst Stoichiometry: If using a traditional Lewis acid like AlCl₃, incrementally increase the molar ratio of the catalyst to the acylating agent.

  • Consider Alternative Catalysts: Evaluate solid acid catalysts (e.g., zeolites, sulfated zirconia) or metal triflates. These are often more resistant to deactivation and can be recycled.[2][3][4]

Issue 2: My Solid Acid Catalyst (e.g., Zeolite) is Losing Activity Over Time.

Q2: I'm using a recyclable solid acid catalyst for the acylation, but its activity decreases with each cycle. Why is this happening and how can I address it?

A2: Deactivation of solid acid catalysts in this context is typically due to fouling or poisoning of the active sites.

  • Fouling by Carbonaceous Deposits (Coke): At elevated temperatures, organic molecules can decompose and form carbonaceous deposits on the catalyst surface and within its pores. This "coking" blocks access to the active sites.

  • Strong Adsorption of Reactant/Product: The ketone groups in both the this compound and the resulting product can strongly adsorb to the acid sites of the catalyst.[5] This blockage prevents other reactant molecules from accessing the sites.

  • Structural Changes: High temperatures or the presence of certain chemicals can lead to changes in the catalyst's structure, such as dealumination in zeolites, which reduces the number of active sites.[3]

Troubleshooting and Regeneration:

  • Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.

  • Implement a Regeneration Protocol: After each use, the catalyst should be regenerated. A common method for zeolites is to wash with a solvent to remove adsorbed species, followed by calcination (heating in air or oxygen) to burn off coke deposits.[2][6]

  • Use a Solvent Wash: Before calcination, washing the catalyst with a suitable solvent can help remove strongly adsorbed organic molecules.

Issue 3: I am observing unexpected side products. Could this be related to the catalyst?

Q3: My reaction is producing significant amounts of an unexpected isomer or other byproducts. How can the catalyst influence this?

A3: The catalyst can play a significant role in the formation of side products.

  • Intramolecular Reactions: Due to its structure, this compound has the potential to undergo intramolecular Friedel-Crafts acylation if the substrate is an aromatic ring attached to the acyl chloride chain, forming a cyclic ketone.[7][8] This is a competing reaction that can be promoted by the catalyst.

  • Nazarov Cyclization Precursor Formation: While less common directly from the acyl chloride, under certain conditions, the resulting ketone product could potentially undergo further reactions that lead to divinyl ketones, which are precursors for the Nazarov cyclization, an acid-catalyzed reaction that forms cyclopentenones.[9][10][11][12][13] This is more likely if the aromatic substrate has vinyl groups.

  • Catalyst Acidity and Pore Structure: For solid acid catalysts, the strength and distribution of acid sites, as well as the pore size and structure, can influence which products are formed. Using a catalyst with appropriate shape selectivity can favor the desired product.[14]

Troubleshooting Side Reactions:

  • Modify the Catalyst: Switching to a bulkier catalyst or one with a different pore structure can sterically hinder the formation of certain side products.

  • Adjust Reaction Conditions: Lowering the temperature or reducing the reaction time can sometimes minimize the formation of thermodynamically favored but undesired byproducts.

  • Screen Different Catalysts: The choice of Lewis or Brønsted acid can influence the reaction pathways. Experimenting with different catalysts may favor the desired intermolecular acylation.

Data Presentation

Table 1: Comparative Performance of Catalysts in Friedel-Crafts Acylation

Catalyst TypeCatalyst ExampleAcylating AgentSubstrateYield (%)SelectivityRecyclabilityKey Considerations
Traditional Lewis Acid AlCl₃Acetyl ChlorideAnisoleHighHigh (para)NoRequires stoichiometric amounts; moisture sensitive.[15]
Metal Triflates Cu(OTf)₂VariousAlcohols, ThiolsHighHighYesMore tolerant to functional groups than AlCl₃.[16]
Solid Acids (Zeolites) H-Beta, H-MordeniteAcetic AnhydrideAnisole>99>99% (para)Yes (with regeneration)Environmentally friendly; shape selectivity can improve product distribution.[2][14]
Solid Acids (Metal Oxides) Sulfated Zirconia4-Chlorobenzoyl ChlorideBenzeneHigh100%YesEffective solid superacid.[4]
Solid Acids (Metal Oxides) ZnOBenzoyl ChlorideAnisole78-92High (para)Yes (up to 3 cycles)Mild and reusable catalyst.[15]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation using a Solid Acid Catalyst (Zeolite H-Beta)

  • Catalyst Activation: Place the Zeolite H-Beta catalyst in a calcination oven. Heat under a flow of dry air to 500°C and hold for 4-6 hours to remove any adsorbed water or organic impurities. Cool the catalyst under a stream of inert gas (N₂ or Ar) or in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add the activated Zeolite H-Beta catalyst (e.g., 10-20 wt% relative to the limiting reagent).

  • Addition of Reactants: Add the aromatic substrate and an anhydrous solvent (e.g., dichloromethane, nitrobenzene). Begin stirring and bring the mixture to the desired reaction temperature.

  • Initiation of Reaction: Slowly add this compound to the reaction mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the catalyst by filtration. Wash the catalyst with the reaction solvent. The filtrate can then be processed through a standard aqueous work-up to isolate the product.

  • Catalyst Regeneration: The filtered catalyst should be washed with a solvent like ethanol or acetone to remove adsorbed species, dried, and then calcined as described in step 1 to restore its activity for subsequent uses.[2]

Protocol 2: Troubleshooting Catalyst Deactivation by Moisture using AlCl₃

  • Glassware Preparation: All glassware (flasks, condenser, dropping funnel) must be oven-dried at >120°C for at least 4 hours and assembled hot under a positive pressure of dry nitrogen or argon.

  • Reagent and Solvent Preparation: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves). Ensure this compound and the aromatic substrate are anhydrous.

  • Reaction Setup: In the reaction flask under an inert atmosphere, suspend anhydrous AlCl₃ (ensure it is a fresh, free-flowing powder) in the anhydrous solvent. Cool the suspension to 0°C in an ice bath.

  • Slow Addition: Add the this compound dropwise to the stirred suspension. Following this, add the aromatic substrate, also dropwise.

  • Reaction and Quenching: Allow the reaction to proceed at the desired temperature. Upon completion, the reaction is typically quenched by carefully and slowly pouring the reaction mixture over crushed ice.

  • Product Isolation: The product can then be extracted into an organic solvent and purified.

Visualizations

Catalyst_Deactivation_Pathways Catalyst Deactivation Pathways with this compound Reactant This compound Catalyst Lewis Acid Catalyst (e.g., AlCl3) Reactant->Catalyst Chelation/Poisoning Side_Product Intramolecular Cyclization Product Reactant->Side_Product Side Reaction Product Acylated Product (Ketone) Catalyst->Product Desired Reaction Deactivated_Moisture Inactive Catalyst Hydrate Catalyst->Deactivated_Moisture Deactivated_Chelate Inactive Reactant-Catalyst Chelate Catalyst->Deactivated_Chelate Deactivated_Complex Inactive Product-Catalyst Complex Catalyst->Deactivated_Complex Catalyst->Side_Product Product->Catalyst Complexation Moisture H2O (Moisture) Moisture->Catalyst Poisoning Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Dry_Reagents Implement rigorous drying protocols for all reagents, solvents, and glassware. Check_Moisture->Dry_Reagents No Check_Stoichiometry Is catalyst stoichiometry sufficient? Check_Moisture->Check_Stoichiometry Yes Dry_Reagents->Check_Stoichiometry Increase_Catalyst Increase molar ratio of Lewis Acid catalyst. Check_Stoichiometry->Increase_Catalyst No Consider_Catalyst_Type Is the catalyst suitable for a ketone-containing reactant? Check_Stoichiometry->Consider_Catalyst_Type Yes Increase_Catalyst->Consider_Catalyst_Type Switch_Catalyst Switch to a solid acid catalyst (e.g., Zeolite) or a metal triflate. Consider_Catalyst_Type->Switch_Catalyst No Success Improved Yield Consider_Catalyst_Type->Success Yes Switch_Catalyst->Success Solid_Acid_Regeneration Solid Acid Catalyst Regeneration Cycle Fresh_Catalyst Fresh/Activated Solid Acid Catalyst Reaction Friedel-Crafts Acylation Fresh_Catalyst->Reaction Use in Reaction Spent_Catalyst Spent Catalyst (Fouled/Poisoned) Reaction->Spent_Catalyst Becomes Deactivated Solvent_Wash Solvent Wash (e.g., Ethanol, Acetone) Spent_Catalyst->Solvent_Wash Step 1: Remove Adsorbed Species Calcination Calcination (e.g., 500°C in Air) Solvent_Wash->Calcination Step 2: Burn Off Coke Calcination->Fresh_Catalyst Regenerated for Reuse

References

Technical Support Center: 4-Oxopentanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Oxopentanoyl Chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the work-up procedures of this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

A1: this compound, also known as levulinoyl chloride, is a bifunctional organic molecule.[1] Its two primary reactive sites are the highly reactive acyl chloride group and a ketone functional group.[1] The acyl chloride is a potent electrophile, readily undergoing nucleophilic acyl substitution, while the ketone can participate in various carbonyl chemistry reactions.[1]

Q2: What are the most common reactions involving this compound?

A2: The most common reactions are nucleophilic acyl substitutions at the acyl chloride moiety. These include:

  • Esterification: Reaction with alcohols to form levulinate esters.[2]

  • Amidation: Reaction with primary or secondary amines to form levulinamides.

Q3: Why are anhydrous conditions critical for reactions with this compound?

A3: this compound is highly sensitive to moisture.[3] Water will readily hydrolyze the acyl chloride back to its parent carboxylic acid, levulinic acid.[3] This not only consumes the starting material but also complicates the purification of the desired product. Therefore, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I monitor the progress of my reaction with this compound?

A4: Thin-Layer Chromatography (TLC) is a common method to monitor the reaction progress.[4] However, due to the high reactivity of this compound, it can be challenging to analyze directly on a silica gel plate as it may hydrolyze. A useful technique is to quench a small aliquot of the reaction mixture with an alcohol (e.g., methanol) to convert the remaining acyl chloride into a more stable ester, which can then be easily visualized on TLC.[3][5]

Q5: What is the purpose of a basic wash (e.g., with sodium bicarbonate) during the work-up?

A5: The reaction of this compound with a nucleophile generates hydrochloric acid (HCl) as a byproduct. A basic wash with a mild base like sodium bicarbonate or sodium carbonate solution is performed to neutralize this HCl and any unreacted this compound (by converting it to the sodium salt of levulinic acid, which is water-soluble). This step is crucial for preventing degradation of acid-sensitive products and for simplifying purification.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Solution
Hydrolysis of this compound Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Perform the reaction under a nitrogen or argon atmosphere.
Incomplete Reaction Monitor the reaction by TLC (using the quenching method described in the FAQs). If the reaction has stalled, consider increasing the reaction time or temperature. For less reactive nucleophiles, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) for esterifications may be beneficial.[6]
Product Lost During Work-up This compound and its derivatives can have some water solubility. Avoid using excessive amounts of water during the aqueous wash. Ensure the organic layer is thoroughly extracted. If the product is suspected to be in the aqueous layer, it can be back-extracted with a more polar organic solvent.
Side Reactions The ketone functionality of this compound can potentially undergo side reactions. Running the reaction at lower temperatures can help minimize these.
Issue 2: Product Contamination and Purification Challenges

Possible Causes & Solutions

CauseRecommended Solution
Presence of Unreacted this compound During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to quench and remove any remaining acyl chloride.
Presence of Levulinic Acid If hydrolysis of the acyl chloride has occurred, levulinic acid will be present. A wash with a mild base will extract the acidic levulinic acid into the aqueous layer as its carboxylate salt.
Formation of Emulsions During Extraction Emulsions can form during the aqueous wash, making phase separation difficult. To break up emulsions, try adding a small amount of brine (saturated NaCl solution) or allowing the separatory funnel to stand for an extended period.
Product is an Oil and Difficult to Purify If the product is a non-crystalline oil, purification by column chromatography is a common method. If distillation is a viable option for the product, it can be a highly effective purification technique.[7]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Ethyl Levulinate from Levulinic Acid

This data is for the esterification of levulinic acid, the parent carboxylic acid of this compound, and serves as a representative example of how reaction parameters can influence product yield in related reactions.

EntryCatalystTemperature (°C)Time (h)Yield (%)
1Montmorillonite K101703.7596.5
2Halloysite1703.75~20
3Kaolinite1703.75~20
4ChCl:OxAc703~60
5ChCl:pTSA803~75

Data adapted from studies on levulinic acid esterification.[8][9][10]

Table 2: Typical Yields for Amidation Reactions of Acyl Chlorides

This table provides general yield expectations for amidation reactions, which are applicable to this compound.

Amine TypeReaction ConditionsTypical Yield Range (%)
Primary Aliphatic AmineRoom Temperature, with base85-95
Secondary Aliphatic AmineRoom Temperature, with base80-90
Aniline (Aromatic Amine)Room Temperature or gentle heating, with base70-85

Yields are representative and can vary based on substrate and specific reaction conditions.

Experimental Protocols

General Protocol for Esterification of this compound
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the alcohol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 eq.) to the alcohol solution.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add this compound (1.05 eq.), dissolved in the same anhydrous solvent, dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

General Protocol for Amidation of this compound
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq.) and a base (e.g., triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).[11]

  • Addition of Acyl Chloride: Cool the solution to 0 °C. Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as indicated by TLC.

  • Work-up:

    • Dilute the reaction mixture with the organic solvent and wash with water.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to remove HCl and any unreacted acyl chloride.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction_setup Reaction Setup (Anhydrous Conditions) reagent_addition Reagent Addition (0 °C to RT) reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC) reagent_addition->reaction_monitoring quench Quench (e.g., with water) reaction_monitoring->quench extraction Liquid-Liquid Extraction quench->extraction wash_base Wash with NaHCO3 (aq) extraction->wash_base wash_brine Wash with Brine wash_base->wash_brine drying Dry Organic Layer (e.g., Na2SO4) wash_brine->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal purification_method Purification (Column Chromatography or Distillation) solvent_removal->purification_method

Caption: General experimental workflow for this compound reactions.

troubleshooting_low_yield start Low or No Product Yield check_hydrolysis Check for Hydrolysis (Anhydrous Conditions?) start->check_hydrolysis check_completion Check for Reaction Completion (TLC Monitoring) start->check_completion check_workup Check for Product Loss During Work-up start->check_workup check_side_reactions Consider Side Reactions start->check_side_reactions solution_hydrolysis Solution: Improve drying procedures and use inert atmosphere. check_hydrolysis->solution_hydrolysis solution_completion Solution: Increase reaction time/temperature or add catalyst. check_completion->solution_completion solution_workup Solution: Back-extract aqueous layer, use brine to minimize product loss. check_workup->solution_workup solution_side_reactions Solution: Lower reaction temperature. check_side_reactions->solution_side_reactions

Caption: Troubleshooting guide for low yield in this compound reactions.

References

Validation & Comparative

A Comparative Guide to Levulinoyl Chloride and Other Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the success of complex multi-step syntheses. The levulinoyl (Lev) group, introduced via levulinoyl chloride, has emerged as a versatile tool for the temporary protection of hydroxyl and amino functionalities. Its unique deprotection mechanism offers a valuable layer of orthogonality, crucial for the selective manipulation of functional groups in intricate molecular architectures. This guide provides an objective comparison of the levulinoyl protecting group with other commonly employed alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Protecting Groups

The efficacy of a protecting group is assessed based on several key parameters: ease of introduction and removal, stability under various reaction conditions, and orthogonality to other protecting groups. The following tables summarize the performance of the levulinoyl group against common acyl and silyl protecting groups for hydroxyl functions.

Table 1: Comparison of Reaction Conditions for Protection and Deprotection of Primary Alcohols
Protecting GroupReagentProtection Conditions (Solvent, Base, Temp, Time)Typical Yield (%)Deprotection ReagentDeprotection Conditions (Solvent, Temp, Time)Typical Yield (%)
Levulinoyl (Lev) Levulinoyl ChlorideDCM, Pyridine, RT, 2-4 h>90Hydrazine hydratePyridine/Acetic Acid, RT, 5-30 min>95
Acetyl (Ac) Acetyl Chloride or Acetic AnhydrideDCM, Pyridine or Et3N, RT, 1-3 h>95NaOMe or K2CO3MeOH, RT, 0.5-2 h>90
Pivaloyl (Piv) Pivaloyl ChlorideDCM, Pyridine, 0°C to RT, 2-16 h>90NaOH or LiOHaq. THF, Reflux, 12-24 h>85
TBDMS TBDMS-ClDMF, Imidazole, RT, 1-12 h>90TBAFTHF, RT, 0.5-4 h>95

Note: Reaction times and yields are highly substrate-dependent and the provided values are representative.

Table 2: Stability and Orthogonality of Protecting Groups
Protecting GroupStable to Acidic Conditions (e.g., for silyl deprotection)Stable to Basic Conditions (e.g., for acyl deprotection)Stable to HydrogenolysisStable to OxidationOrthogonal to
Levulinoyl (Lev) YesNo (cleaved by strong base)YesYesSilyl ethers, Benzyl ethers, Fmoc, Boc, DMT
Acetyl (Ac) YesNo (labile)YesYesSilyl ethers, Benzyl ethers, Boc
Pivaloyl (Piv) YesMore stable than Ac, but cleaved under harsh basic conditionsYesYesSilyl ethers, Benzyl ethers, Fmoc, Boc
TBDMS No (labile)YesYesYesAcyl groups, Benzyl ethers, Fmoc, Boc

Key Advantages of the Levulinoyl Group

The primary advantage of the levulinoyl group lies in its unique deprotection pathway, which confers a high degree of orthogonality.[1][2] Unlike other acyl groups such as acetyl and pivaloyl that are typically removed under basic conditions, the levulinoyl group is selectively cleaved using hydrazine.[3] This allows for the deprotection of a levulinoyl-protected alcohol or amine without affecting base-labile protecting groups present in the same molecule. This feature is particularly valuable in the synthesis of complex molecules like oligosaccharides and oligonucleotides, where multiple hydroxyl or amino groups need to be selectively addressed.[1][2]

Experimental Protocols

Protection of a Primary Alcohol with Levulinoyl Chloride

Objective: To protect a primary hydroxyl group as a levulinate ester.

Materials:

  • Primary alcohol (1.0 equiv)

  • Levulinoyl chloride (1.2 equiv)

  • Anhydrous pyridine (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add levulinoyl chloride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure levulinate ester.

Deprotection of a Levulinate Ester using Hydrazine

Objective: To selectively remove the levulinoyl protecting group.

Materials:

  • Levulinate ester (1.0 equiv)

  • Hydrazine hydrate (or hydrazine acetate) (1.5 equiv)

  • Pyridine

  • Acetic acid

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the levulinate ester in a mixture of pyridine and acetic acid (e.g., 3:2 v/v).

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 5-30 minutes, monitoring the deprotection by TLC.

  • Upon completion, add toluene and concentrate the mixture under reduced pressure to remove the pyridine.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Visualizing Synthetic Strategies

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of synthetic steps and the relationships between different protecting groups.

Protection_Deprotection_Workflow Substrate Substrate with -OH/-NH2 Protection Protection (Levulinoyl Chloride, Pyridine) Substrate->Protection Protected_Substrate Levulinoyl-Protected Substrate Protection->Protected_Substrate Reaction Further Synthetic Steps Protected_Substrate->Reaction Deprotection Deprotection (Hydrazine) Reaction->Deprotection Product Final Product Deprotection->Product

Caption: General workflow for the protection of a functional group with levulinoyl chloride and its subsequent deprotection.

Orthogonality_Scheme Molecule Multi-functional Molecule Lev Levulinoyl Molecule->Lev Protection TBDMS TBDMS Molecule->TBDMS Protection Bn Benzyl Molecule->Bn Protection Fmoc Fmoc Molecule->Fmoc Protection Dep_Lev Hydrazine Lev->Dep_Lev Selective Cleavage Dep_TBDMS TBAF (Acid) TBDMS->Dep_TBDMS Selective Cleavage Dep_Bn H2, Pd/C Bn->Dep_Bn Selective Cleavage Dep_Fmoc Piperidine (Base) Fmoc->Dep_Fmoc Selective Cleavage

Caption: Orthogonality of the levulinoyl group with other common protecting groups, showcasing selective deprotection conditions.

Protecting_Group_Selection Start Need to protect -OH/-NH2? Acid_Sensitive Are subsequent steps acid-sensitive? Start->Acid_Sensitive Yes No_Protection No Protection Needed Start->No_Protection No Base_Sensitive Are subsequent steps base-sensitive? Acid_Sensitive->Base_Sensitive Yes Use_Silyl Consider Silyl (e.g., TBDMS) Acid_Sensitive->Use_Silyl No Orthogonal_Deprotection Is orthogonal deprotection of another acyl group needed? Base_Sensitive->Orthogonal_Deprotection Yes Use_Acyl Consider Acyl (e.g., Ac, Piv) Base_Sensitive->Use_Acyl No Orthogonal_Deprotection->Use_Acyl No Use_Lev Consider Levulinoyl Orthogonal_Deprotection->Use_Lev Yes

Caption: A decision-making flowchart to guide the selection of a suitable protecting group based on reaction conditions.

References

A Comparative Guide to Analytical Methods for Monitoring 4-Oxopentanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety. This guide provides a comparative analysis of common analytical methods for monitoring reactions involving 4-Oxopentanoyl chloride, a reactive acyl chloride. The selection of an appropriate analytical technique is critical due to the compound's reactivity, particularly its susceptibility to hydrolysis.[1][2][3] This document outlines the principles, advantages, and limitations of various methods, supported by experimental protocols and data to aid in the selection of the most suitable technique for your specific application.

Comparison of Key Analytical Methods

The choice of an analytical method for monitoring this compound reactions depends on several factors, including the need for real-time data, the chemical environment of the reaction, and the specific information required (e.g., qualitative vs. quantitative). The following tables summarize the key performance indicators for commonly employed spectroscopic and chromatographic techniques.

Spectroscopic Methods

Spectroscopic techniques are powerful for real-time, in-situ monitoring of reaction kinetics by tracking changes in the concentration of reactants, intermediates, and products.[4][5]

Method Principle Typical Sampling Speed Selectivity Quantitative Capability Key Advantages Key Limitations
FTIR (Fourier-Transform Infrared) Spectroscopy Measures the absorption of infrared radiation by molecules, corresponding to vibrational transitions of functional groups.[5]In-situ (ATR probe)Very Fast (seconds to minutes)High for functional groups (e.g., C=O stretch of acyl chloride vs. product)Good, requires calibrationReal-time monitoring, non-destructive, suitable for aggressive environments.[6]Requires a significant change in the infrared spectrum between reactant and product.[4]
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information on vibrational modes.In-situ (probe)Very Fast (seconds to minutes)High, complementary to FTIR. Strong signals for symmetric bonds.Good, requires calibrationExcellent for aqueous solutions, less interference from water.[4][7] Good for heterogeneous reactions.[7]Fluorescence interference can be an issue.[4]
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed information about molecular structure based on the magnetic properties of atomic nuclei.[5]At-line or offlineSlow (minutes to hours)Very High, can distinguish between structurally similar molecules.ExcellentProvides rich structural information, ideal for mechanistic studies.[5] Benchtop NMR is becoming more accessible.[8]Lower sensitivity, higher cost, not ideal for fast kinetics.
UV-Vis (Ultraviolet-Visible) Spectroscopy Measures the absorption of UV or visible light by molecules with chromophores.[4]In-situ (probe) or offlineVery Fast (milliseconds to seconds)[9]Low to Moderate, depends on the presence of unique chromophores.Good, requires calibration (Beer-Lambert Law).[4]High sensitivity, cost-effective, suitable for fast reactions.[9]Limited to molecules with UV-Vis absorbance, potential for overlapping spectra.[4]
Chromatographic Methods

Chromatographic techniques are ideal for separating complex mixtures and providing quantitative data on the concentration of individual components. They are typically performed offline but can be automated for quasi-real-time monitoring.

Method Principle Typical Sampling Speed Selectivity Quantitative Capability Key Advantages Key Limitations
HPLC/UHPLC (High-Performance/Ultra-High-Performance Liquid Chromatography) Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.[10]OfflineModerate to Fast (UHPLC can have cycle times < 2 min).[11]Very High, excellent for separating reactants, products, and impurities.Excellent, highly accurate and precise with proper calibration.Wide applicability, robust, can be coupled with various detectors (e.g., UV, MS).[12][13]Requires sample preparation (quenching, dilution), potential for reaction of acyl chloride on the column or with the mobile phase.[1][14]
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile components based on their boiling point and interaction with a stationary phase, followed by mass analysis.OfflineModerateVery High, provides both retention time and mass spectral data for identification.Excellent, with appropriate internal standards.High sensitivity and specificity.Limited to volatile and thermally stable compounds. Derivatization may be necessary. This compound may require derivatization to be analyzed.
TLC (Thin-Layer Chromatography) A simple chromatographic technique for qualitative monitoring of reaction progress.OfflineFastLow to ModerateQualitative to Semi-quantitativeSimple, rapid, and inexpensive for a quick check of reaction completion.[1]Low resolution, not suitable for complex mixtures or accurate quantification. Acyl chlorides can react with moisture on the plate.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate reaction monitoring. Below are representative protocols for key techniques.

In-Situ FTIR Monitoring of a this compound Reaction

This protocol describes the use of an Attenuated Total Reflectance (ATR) FTIR probe for real-time monitoring.

  • System Setup:

    • Assemble the reaction vessel with an overhead stirrer, temperature probe, and a port for the in-situ FTIR-ATR probe.

    • Ensure the ATR probe is clean and a background spectrum in the reaction solvent has been collected.

  • Reaction Initiation:

    • Charge the reactor with the substrate and solvent.

    • Begin data collection with the FTIR spectrometer, recording a spectrum every minute.

    • Inject the this compound into the reaction mixture to initiate the reaction.

  • Data Analysis:

    • Monitor the disappearance of the characteristic acyl chloride carbonyl (C=O) stretching peak (typically around 1780-1815 cm⁻¹).

    • Concurrently, monitor the appearance of the product's characteristic peaks (e.g., ester or amide carbonyl stretch at a lower wavenumber).

    • Plot the absorbance of the reactant and product peaks over time to determine the reaction kinetics and endpoint.[6]

Offline HPLC Analysis of a this compound Reaction

Due to the reactivity of acyl chlorides, sample quenching is a critical step for offline analysis.[1]

  • Sample Preparation and Quenching:

    • At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing a solution of a primary amine (e.g., benzylamine) or an alcohol (e.g., methanol) in an aprotic solvent (e.g., acetonitrile) to derivatize the unreacted this compound into a stable amide or ester.[14] This prevents reaction with the mobile phase or water.

    • Dilute the quenched sample to a suitable concentration for HPLC analysis.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is often a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the product or derivatized starting material has strong absorbance. A diode array detector can be beneficial.[14]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material (derivatized), product, and any impurities by comparing retention times with standards.

    • Create a calibration curve for the product and the derivatized starting material to quantify their concentrations at each time point.

    • Plot the concentration of the reactant and product over time to monitor the reaction progress.

Visualizing the Workflow

The selection of an appropriate analytical method can be guided by a logical workflow. The following diagram illustrates a decision-making process for choosing a monitoring technique for a this compound reaction.

analytical_method_selection cluster_spec Spectroscopic Options cluster_chrom Chromatographic Options cluster_special Specialized Analysis start Start: Monitor 4-Oxopentanoyl Chloride Reaction need_realtime Real-time kinetic data required? start->need_realtime need_structure Need detailed structural information for mechanistic study? start->need_structure spectroscopic Consider In-Situ Spectroscopic Methods need_realtime->spectroscopic Yes chromatographic Consider Offline Chromatographic Methods need_realtime->chromatographic No is_aqueous Aqueous solvent or heterogeneous reaction? spectroscopic->is_aqueous need_quant Need Accurate Quantitative Data and Impurity Profiling? chromatographic->need_quant ftir FTIR-ATR is_aqueous->ftir No raman Raman is_aqueous->raman Yes hplc HPLC / UHPLC (with quenching) need_quant->hplc Yes tlc TLC (for quick check) need_quant->tlc No nmr NMR need_structure->nmr Yes no_nmr Proceed with primary method selection need_structure->no_nmr No

Caption: Decision workflow for selecting an analytical method.

The following diagram illustrates the general signaling pathway of a nucleophilic acyl substitution reaction, which is the primary reaction type for this compound.[2]

nucleophilic_acyl_substitution reactant This compound (R-CO-Cl) intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R'-OH, R'-NH2) nucleophile->intermediate product Product (e.g., Ester, Amide) intermediate->product Elimination leaving_group Leaving Group (Cl-) intermediate->leaving_group

Caption: Nucleophilic acyl substitution pathway.

Conclusion

The selection of an analytical method for monitoring this compound reactions is a critical step in process development and research. For real-time kinetic analysis and in-situ monitoring, FTIR and Raman spectroscopy are powerful tools, with FTIR being particularly well-suited for observing changes in the carbonyl functional group. For accurate quantitative analysis and impurity profiling, offline methods such as HPLC and GC-MS are the gold standard, provided that appropriate sample quenching and derivatization procedures are employed to handle the reactive nature of the acyl chloride. By carefully considering the requirements of the specific reaction and the capabilities of each technique, researchers can effectively monitor the progress of their reactions, leading to improved outcomes and a deeper understanding of the underlying chemistry.

References

A Comparative Guide to the NMR Spectroscopic Characterization of Levulinoyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules. For researchers working with levulinic acid and its derivatives, NMR provides detailed insights into their molecular structure, purity, and conformation. This guide offers a comparative analysis of the NMR spectra of various levulinoyl derivatives, supported by experimental data and protocols to aid in their characterization.

Key NMR Signatures of the Levulinoyl Moiety

The levulinoyl group possesses a distinct set of signals in both ¹H and ¹³C NMR spectra, which serve as a reliable fingerprint for its presence in a molecule. The core structure consists of a methyl ketone and a carboxylic acid derivative.

¹H NMR Spectrum:

  • A characteristic singlet for the methyl protons (CH₃) of the ketone group.

  • Two methylene groups (CH₂-CH₂) appearing as triplets.

¹³C NMR Spectrum:

  • A signal for the ketonic carbonyl carbon (C=O).

  • A signal for the carboxylic acid/ester/amide carbonyl carbon (C=O).

  • Signals for the two methylene carbons.

  • A signal for the methyl carbon.

Comparison of Levulinoyl Derivatives: Esters vs. Amides

The electronic environment of the levulinoyl moiety is influenced by the nature of the group attached to the carboxyl function, leading to predictable variations in chemical shifts.

Levulinoyl Esters: The electronegative oxygen atom in the ester linkage deshields the adjacent methylene protons and the carbonyl carbon. This generally results in downfield chemical shifts for these nuclei compared to the parent levulinic acid.

Levulinoyl Amides: The nitrogen atom of the amide group is less electronegative than the oxygen of an ester. This results in the signals of the adjacent methylene protons and the carbonyl carbon appearing at a slightly upfield position compared to their ester counterparts.[1][2] The ¹H NMR resonances of N-H protons in primary and secondary amides can appear as broad singlets.[1] The planarity of the amide group due to resonance can also influence the magnetic environment of nearby protons.[1]

Experimental Protocols

A general protocol for the preparation and NMR analysis of levulinoyl derivatives is as follows:

1. Sample Preparation:

  • Dissolve 5-10 mg of the levulinoyl derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • The choice of solvent depends on the solubility of the derivative. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[3][4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. For spectra referenced to the solvent peak, this is not necessary.[4]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

  • Acquire ¹³C NMR spectra on the same instrument.

  • For more detailed structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[3][5] These experiments help in assigning proton and carbon signals and establishing connectivity within the molecule.

Quantitative Data Summary

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for levulinic acid and representative derivatives. Chemical shifts are reported in parts per million (ppm) relative to TMS.

CompoundFunctional GroupCH₃ (Ketone)-CH₂-CH₂- (Ketone side)-CH₂-CH₂- (Carbonyl side)Carbonyl (Ketone)Carbonyl (Acid/Ester/Amide)Reference
Levulinic AcidCarboxylic Acid~2.21~2.61~2.77~206~179[6][7]
Methyl LevulinateMethyl Ester~2.18~2.56~2.72~206~173
Ethyl LevulinateEthyl Ester~2.18~2.55~2.72~206~172
N-benzyl levulinamideAmide~2.19~2.50~2.65~207~172

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Visualizing the Workflow and Structural Analysis

The following diagrams illustrate the general workflow for NMR characterization and the key correlations used in the structural analysis of levulinoyl derivatives.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Derivative Levulinoyl Derivative NMR_Tube NMR Tube Derivative->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Spectral Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: General workflow for NMR characterization.

correlations H1 CH₃ (H) C1 CH₃ (C) H1->C1 HSQC C2 CH₂ (C) H1->C2 HMBC C4 C=O (Ketone) H1->C4 HMBC H2 CH₂ (H) H3 CH₂ (H) H2->H3 COSY H2->C1 HMBC H2->C2 HSQC C3 CH₂ (C) H2->C3 HMBC H2->C4 HMBC H3->C2 HMBC H3->C3 HSQC C5 C=O (Derivative) H3->C5 HMBC

Caption: Key 2D NMR correlations for structure assignment.

Conclusion

NMR spectroscopy is a powerful and versatile technique for the characterization of levulinoyl derivatives. By understanding the characteristic chemical shifts and coupling patterns of the levulinoyl moiety, and by comparing the spectra of different derivatives such as esters and amides, researchers can confidently elucidate the structure of their compounds. The use of 2D NMR techniques further enhances the level of detail that can be obtained, making NMR an essential tool in the synthesis and development of new molecules based on the levulinic acid platform.

References

A Comparative Guide to Amine-Reactive Reagents for Mass Spectrometry Analysis of Modified Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of proteins and peptides is paramount. Chemical derivatization, a key technique in mass spectrometry-based proteomics, enhances the analytical performance by improving ionization efficiency and directing fragmentation. This guide provides a comprehensive comparison of 4-oxopentanoyl chloride (levulinoyl chloride) and its more commonly used derivative, succinimidyl levulinate (levulinic acid NHS ester), with other prevalent amine-reactive labeling reagents. This objective overview, supported by experimental data and detailed protocols, will aid in the selection of the optimal reagent for specific research applications.

Introduction to Amine-Reactive Labeling for Mass Spectrometry

Chemical modification of peptides, particularly at primary amines (the N-terminus and the ε-amino group of lysine residues), is a widely employed strategy in mass spectrometry. This derivatization can introduce a fixed charge, a reporter ion, or a functional group that facilitates enrichment or specific fragmentation patterns, ultimately leading to more robust and informative mass spectrometric data. The choice of labeling reagent is critical and depends on the analytical goal, be it qualitative identification, quantitative analysis, or structural elucidation.

While this compound is a reactive acyl chloride, its use in aqueous biological samples can be challenging due to its high reactivity and susceptibility to hydrolysis. A more stable and commonly used alternative for introducing the levulinoyl group is its N-hydroxysuccinimide (NHS) ester derivative, succinimidyl levulinate. The levulinoyl group is particularly useful as it contains a ketone functionality that can be further reacted, for example, with hydrazide-containing probes for enrichment or visualization.

This guide will focus on the mass spectrometric analysis of peptides and proteins modified with the levulinoyl group and compare its performance with other widely used amine-reactive labeling strategies.

Comparison of Amine-Reactive Labeling Reagents

The selection of an appropriate labeling reagent is a critical step in the experimental design of proteomic studies. The following table provides a comparative overview of succinimidyl levulinate and other common amine-reactive reagents used in mass spectrometry.

Reagent ClassSpecific Reagent ExampleReactive GroupTarget ResiduesMass Shift (Da)Key Features & ApplicationsPotential Limitations
Keto-containing Acylating Agents Succinimidyl LevulinateN-Hydroxysuccinimide esterN-terminus, Lysine+98.0368Introduces a ketone handle for subsequent bioorthogonal reactions (e.g., hydrazide chemistry for enrichment).Requires a two-step process for enrichment.
Simple Acylating Agents Acetic AnhydrideAnhydrideN-terminus, Lysine+42.0106Simple, inexpensive reagent for blocking amines and charge neutralization. Used in differential labeling strategies.Can modify other nucleophilic residues (Ser, Thr, Tyr) under certain conditions.
Isobaric Labeling Reagents Tandem Mass Tags (TMT)N-Hydroxysuccinimide esterN-terminus, LysineVariable (isobaric)Enables multiplexed quantitative proteomics by generating reporter ions in MS/MS.Can lead to ratio distortion in quantitative experiments.
Charged Derivatization Reagents (Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP)N-Hydroxysuccinimide esterN-terminus, Lysine+569.1787Introduces a fixed positive charge, enhancing ionization efficiency and directing fragmentation to produce predominantly b-ions.Significant increase in mass and hydrophobicity, which can alter chromatographic behavior.
Isotope-Coded Affinity Tags (ICAT) Cleavable ICAT ReagentsIodoacetamideCysteineVariable (isotope-coded)Specifically labels cysteine residues, allowing for quantification and enrichment of cysteine-containing peptides.Limited to cysteine-containing peptides.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable results in chemical derivatization for mass spectrometry.

Protocol 1: Labeling of Peptides/Proteins with Succinimidyl Levulinate

This protocol describes the general procedure for modifying primary amines in peptides or proteins with succinimidyl levulinate.

Materials:

  • Peptide or protein sample

  • Succinimidyl levulinate

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column (e.g., C18)

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Preparation: Dissolve the peptide or protein sample in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of succinimidyl levulinate in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the succinimidyl levulinate solution to the peptide/protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Sample Cleanup: Remove excess reagent and by-products by desalting the sample using a C18 column according to the manufacturer's protocol.

  • Mass Spectrometry Analysis: Analyze the desalted, levulinoylated peptides by LC-MS/MS. The mass shift for a single levulinoylation is +98.0368 Da.

Protocol 2: On-line Derivatization of Peptides for LC-MS/MS Analysis

This protocol is adapted for an automated, on-line derivatization setup, which can improve reproducibility and throughput.[1]

Materials:

  • Peptide sample

  • Derivatization reagent (e.g., succinimidyl acetate in methanol)

  • Loading buffer: 0.1% formic acid in water

  • Reaction buffer: e.g., sodium borate buffer, pH 8.5

  • LC-MS/MS system with a pre-column switching setup

Procedure:

  • Sample Loading: Load the peptide sample onto a pre-column in the loading buffer.

  • Reagent Delivery: Mix the derivatization reagent solution with the reaction buffer just before the pre-column using a T-junction.

  • On-column Reaction: The reaction occurs as the reagent mixture flows through the pre-column containing the trapped peptides.

  • Washing: Wash the pre-column with the loading buffer to remove excess reagents and by-products.

  • Elution and Analysis: Switch the pre-column in-line with the analytical column and elute the derivatized peptides for separation and subsequent MS/MS analysis.

Mass Spectrometry Analysis of Levulinoylated Peptides

The introduction of a levulinoyl group to a peptide results in a specific mass increase of 98.0368 Da for each modified amine. This mass shift is readily detectable in the MS1 spectrum.

Fragmentation Pattern of Levulinoylated Peptides

In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), levulinoylated peptides typically exhibit predictable fragmentation patterns. The modification is stable and remains attached to the N-terminus or lysine side chain. The primary fragmentation occurs along the peptide backbone, producing b- and y-type ions.

  • b-ions: Fragment ions containing the N-terminus will show a mass shift corresponding to the levulinoyl group (+98.0368 Da).

  • y-ions: Fragment ions containing the C-terminus will not show a mass shift unless the modification is on a lysine residue within that fragment.

  • Internal Fragments: Internal fragments containing a modified lysine will also exhibit the corresponding mass shift.

The presence of the levulinoyl group does not typically introduce unique, dominant neutral losses or diagnostic ions in CID/HCD spectra, and the fragmentation pattern remains largely governed by the peptide sequence itself.

Visualizing the Workflow and Reaction

To better understand the experimental process and the chemical reaction, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Protein Protein Sample Peptides Tryptic Peptides Protein->Peptides Digestion Labeled_Peptides Levulinoylated Peptides Peptides->Labeled_Peptides Reaction with Succinimidyl Levulinate LC_MSMS LC-MS/MS Analysis Labeled_Peptides->LC_MSMS Injection Data Data Analysis LC_MSMS->Data Acquisition

Figure 1. A simplified workflow for the mass spectrometry analysis of levulinoylated peptides.

Figure 2. Reaction of a primary amine on a peptide with succinimidyl levulinate.

Conclusion

The derivatization of peptides and proteins with succinimidyl levulinate offers a versatile method for introducing a ketone handle, enabling a wide range of downstream applications in proteomics. The mass spectrometric analysis of the resulting levulinoylated products is straightforward, with a predictable mass shift and fragmentation pattern. When compared to other amine-reactive reagents, the choice of succinimidyl levulinate is particularly advantageous when subsequent enrichment or bioorthogonal chemistry is desired. For applications focused solely on improving ionization or for multiplexed quantification, other reagents such as TMPP or TMT tags may be more suitable. By understanding the principles, protocols, and mass spectrometric behavior of these various labeling strategies, researchers can make informed decisions to best suit their analytical needs and advance their research in drug development and life sciences.

References

A Comparative Guide to HPLC Purification and Analysis of Compounds Synthesized with 4-Oxopentanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, the choice of acylating agent is a critical determinant of reaction efficiency, product purity, and the ultimate success of a synthetic route. 4-Oxopentanoyl chloride, also known as levulinic acid chloride, has emerged as a versatile bifunctional reagent, offering unique opportunities for the introduction of the levulinoyl group. This guide provides an objective comparison of the HPLC purification and analysis of compounds synthesized using this compound against a common alternative, benzoyl chloride. The information presented herein, supported by experimental data and detailed protocols, is intended to empower researchers to make informed decisions in their synthetic and analytical workflows.

Performance Comparison of Acylating Agents

The selection of an acylating agent directly impacts the impurity profile and the subsequent purification strategy. While both this compound and benzoyl chloride are effective for acylating a variety of nucleophiles, the nature of the introduced acyl group influences the physicochemical properties of the product, which in turn affects its chromatographic behavior.

Table 1: Comparative Performance of Acylating Agents in a Model Acylation Reaction

ParameterThis compoundBenzoyl Chloride
Typical Yield 80-95%85-98%
Product Polarity IncreasedSignificantly Increased
Typical Purity (Crude) 75-90%80-95%
Key Impurities Unreacted starting material, levulinic acid (from hydrolysis of the acyl chloride), self-condensation products.Unreacted starting material, benzoic acid (from hydrolysis), over-acylated products.
HPLC Retention Time Generally shorter on reversed-phase columns due to increased polarity.Generally longer on reversed-phase columns due to the hydrophobicity of the benzoyl group.

HPLC Method Validation: A Comparative Overview

Effective purification and analysis by High-Performance Liquid Chromatography (HPLC) are contingent on validated methodologies. The choice of derivatization agent, when necessary, and the chromatographic conditions are pivotal for achieving accurate and reproducible results.

Table 2: Comparison of HPLC Method Validation Parameters for Acylated Compounds

ParameterMethod for Levulinoylated Amine (Hypothetical)Method for Benzoylated Amine[1]
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 2.0 mg/L0.2 - 2.5 mg/L[1]
Limit of Quantitation (LOQ) 0.3 - 6.0 mg/L0.15 - 5.00 µg/L[1]
Precision (RSD%) < 5%< 4.6%[1]
Accuracy (Recovery %) 90 - 110%87.3 - 96.3%[1]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific outcomes. The following sections provide methodologies for a model acylation reaction and the subsequent HPLC analysis.

Synthesis of N-Levulinoyl-aniline (Model Reaction)

Materials:

  • Aniline

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-levulinoyl-aniline.

HPLC Purification and Analysis Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Elution:

  • A linear gradient from 10% to 90% Solvent B over 20 minutes.

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 254 nm

  • Injection volume: 10 µL

Sample Preparation:

  • Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 90:10 Solvent A:Solvent B).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Visual representations of workflows and pathways are crucial for clear communication of complex processes and relationships.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_analysis Final Analysis start Start Materials: Aniline, this compound reaction Acylation Reaction in DCM with Et3N start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude dissolve Dissolve Crude in Mobile Phase crude->dissolve filter Filter (0.45 µm) dissolve->filter hplc RP-HPLC (C18 Column) filter->hplc fractions Collect Fractions hplc->fractions purity_check Purity Analysis (Analytical HPLC) fractions->purity_check characterization Characterization (MS, NMR) purity_check->characterization final_product Pure Product characterization->final_product signaling_pathway cluster_cell Cellular Environment lev_drug Levulinoylated Prodrug receptor Cell Surface Receptor lev_drug->receptor Binding enzyme Intracellular Esterase receptor->enzyme Internalization & Activation active_drug Active Drug enzyme->active_drug Cleavage of Levulinoyl Group target Intracellular Target active_drug->target Inhibition response Cellular Response target->response

References

A Comparative Guide to the X-ray Crystallography of 4-Oxopentanoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount for predicting their reactivity, designing novel compounds, and elucidating biological mechanisms. While X-ray crystallography stands as the definitive method for atomic-resolution structural analysis, its application to liquid compounds like 4-oxopentanoyl chloride presents inherent challenges. This guide provides a comparative framework for the structural analysis of this compound derivatives, offering insights into alternative approaches and presenting key experimental data for a closely related crystalline analog, 4-oxopentanoic acid.

The Challenge of Liquid-State Analysis

This compound, also known as levulinic acid chloride, is a liquid at standard temperature and pressure, which precludes its direct analysis by single-crystal X-ray diffraction—a technique that requires a well-ordered crystalline lattice.[1] To overcome this limitation, structural insights must be gleaned from stable, crystalline derivatives. The conversion of the highly reactive acyl chloride to derivatives such as amides or esters facilitates crystallization, enabling detailed structural elucidation.[1] This approach not only confirms the molecular structure but also provides critical data on conformation and intermolecular interactions that govern the behavior of this class of compounds in the solid state.

Comparative Crystallographic Data: 4-Oxopentanoic Acid as a Model

In the absence of published crystallographic data for derivatives of this compound, we present the structural parameters of its parent carboxylic acid, 4-oxopentanoic acid (levulinic acid), as a valuable point of comparison. The crystal structure of 4-oxopentanoic acid reveals a nearly planar molecule, with the atoms showing a root-mean-square deviation of 0.0762 Å.[2] In the crystalline state, molecules are linked by O—H⋯O hydrogen bonds, where the hydroxyl group of the carboxylic acid donates a hydrogen to the ketone oxygen of an adjacent molecule, forming characteristic chains.[2]

Below is a summary of the key crystallographic and geometric parameters for 4-oxopentanoic acid. This data serves as a baseline for what might be expected for crystalline derivatives of this compound, with the understanding that the substitution of the hydroxyl group for a chlorine atom and subsequent derivatization will alter the unit cell dimensions and intermolecular interactions.

Parameter 4-Oxopentanoic Acid
Chemical Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.660(1)
b (Å) 10.050(2)
c (Å) 10.120(2)
β (°) 106.80(3)
Volume (ų) 550.5(2)
Z 4
Temperature (K) 100
R-factor 0.040
Key Bond Lengths (Å) C=O (keto): ~1.21, C=O (acid): ~1.22, C-O (acid): ~1.31
Key Intermolecular Interaction O—H⋯O Hydrogen Bonds

Data sourced from a single-crystal X-ray study of levulinic acid.[2]

Experimental Protocols

A generalized workflow for the structural analysis of a this compound derivative via X-ray crystallography is outlined below.

Synthesis and Crystallization of a Derivative
  • Derivative Synthesis: React this compound with a suitable nucleophile (e.g., an amine to form an amide or an alcohol to form an ester) under anhydrous conditions. The choice of nucleophile can be guided by the desire to introduce specific functional groups that may promote crystallization.

  • Purification: Purify the resulting derivative using standard techniques such as column chromatography, distillation, or recrystallization to achieve high purity (>98%).

  • Crystallization Screening: Screen a variety of crystallization conditions. This typically involves dissolving the purified derivative in a range of solvents and employing techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling to induce the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data collection is typically performed using a diffractometer equipped with a CCD or CMOS detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step is typically carried out using software such as CrysAlis RED.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., with SHELXS97) to obtain an initial model of the atomic positions.[2] This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, angles, and displacement parameters. Molecular graphics programs like Mercury are used for visualization.[2]

Visualizing the Workflow

The logical flow from the liquid starting material to the final structural analysis of a crystalline derivative is depicted in the following diagram.

experimental_workflow Workflow for X-ray Crystallography of a this compound Derivative cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Diffraction & Analysis A This compound (Liquid) B React with Nucleophile (e.g., Amine) A->B C Purify Crystalline Derivative (e.g., Amide) B->C D Grow Single Crystals C->D E Mount Crystal & Collect Diffraction Data D->E Suitable Crystal F Process Data (Unit Cell & Intensities) E->F G Solve & Refine Structure F->G H Final 3D Molecular Structure G->H G->H Validate & Visualize

Caption: From liquid reactant to 3D structure.

This guide provides a foundational understanding of how to approach the structural characterization of this compound derivatives. By forming stable, crystalline solids and employing standard crystallographic techniques, researchers can obtain the detailed structural information necessary for advancing drug discovery and chemical synthesis.

References

A Comparative Kinetic Analysis of 4-Oxopentanoyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Oxopentanoyl chloride, also known as levulinoyl chloride, is a versatile bifunctional molecule derived from levulinic acid, a key platform chemical from biomass. Its dual reactivity, stemming from the acyl chloride and a ketone functional group, makes it a valuable building block in the synthesis of pharmaceuticals, heterocycles, and specialty chemicals. Understanding the kinetics of its reactions is paramount for optimizing synthetic routes, controlling reaction selectivity, and scaling up processes. This guide provides a comparative analysis of the reaction kinetics of this compound in common acylation reactions—esterification and amidation—and contrasts its performance with alternative acylating agents.

Executive Summary

This compound exhibits high reactivity in nucleophilic acyl substitution reactions, characteristic of acyl chlorides. This reactivity, primarily governed by the electrophilicity of the carbonyl carbon, allows for rapid esterification and amidation reactions under mild conditions. However, this high reactivity also necessitates careful handling due to its moisture sensitivity. Alternative acylating agents, such as carboxylic anhydrides and activated esters, offer a spectrum of reactivity, providing milder and more selective options, albeit often at the cost of reaction rate. The choice of acylating agent should be guided by the specific requirements of the synthesis, including the nature of the substrate, desired reaction time, and tolerance to reaction conditions.

Comparative Kinetic Data

While specific kinetic data for every reaction of this compound is not exhaustively documented in publicly available literature, a comparative understanding can be derived from studies on similar aliphatic acyl chlorides and the general principles of reactivity. The following tables summarize representative kinetic data for acylation reactions. It is important to note that direct comparison of absolute rate constants requires identical reaction conditions (solvent, temperature, concentration).

Table 1: Comparative Second-Order Rate Constants (k) for Esterification of Various Acylating Agents with Ethanol at 25°C

Acylating AgentGeneral StructureRepresentative k (M⁻¹s⁻¹)Relative Reactivity
This compound CH₃C(O)CH₂CH₂COClEstimated ~10⁻² - 10⁻¹Very High
Acetyl ChlorideCH₃COCl1.8 x 10⁻²High
Propionyl ChlorideCH₃CH₂COCl1.2 x 10⁻²High
Butyryl ChlorideCH₃CH₂CH₂COCl8.5 x 10⁻³High
Acetic Anhydride(CH₃CO)₂O3.0 x 10⁻⁵Moderate
Levulinic Acid (acid-catalyzed)CH₃C(O)CH₂CH₂COOHVaries with catalystLow

Note: The rate constant for this compound is an estimation based on the reactivity of similar aliphatic acyl chlorides. Actual values may vary.

Table 2: Comparative Second-Order Rate Constants (k) for Amidation of Various Acylating Agents with Aniline at 25°C

Acylating AgentGeneral StructureRepresentative k (M⁻¹s⁻¹)Relative Reactivity
This compound CH₃C(O)CH₂CH₂COClEstimated ~10⁻¹ - 1Very High
Benzoyl ChlorideC₆H₅COCl6.9 x 10⁻²High
Acetic Anhydride(CH₃CO)₂O1.7 x 10⁻³Moderate
N-AcylbenzotriazolesR-CO-BtVaries with RModerate to High

Note: The rate constant for this compound is an estimation based on its expected high reactivity. Actual values may vary.

Reaction Mechanisms and Pathways

The reactions of this compound with nucleophiles such as alcohols and amines proceed via a nucleophilic acyl substitution mechanism. The presence of the ketone group does not significantly alter the fundamental pathway at the acyl chloride moiety under standard acylation conditions.

Nucleophilic_Acyl_Substitution cluster_0 Nucleophilic Acyl Substitution Reactants This compound + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Product + HCl Intermediate->Products Elimination of Cl⁻

Figure 1: General mechanism of nucleophilic acyl substitution for this compound.

Experimental Protocols

Accurate kinetic studies are essential for a quantitative comparison of acylating agents. Below are detailed methodologies for monitoring the kinetics of this compound reactions.

I. Synthesis of this compound

A standard method for the synthesis of this compound involves the reaction of levulinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1]

Materials:

  • Levulinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve levulinic acid (1 equivalent) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add the chlorinating agent (e.g., thionyl chloride, 1.2 equivalents) to the solution at room temperature.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).[1]

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.[1]

  • Purify the resulting this compound by fractional distillation under reduced pressure.

II. Kinetic Analysis of Acylation Reactions

The kinetics of acyl chloride reactions can be monitored using various analytical techniques.

A. Spectrophotometric Method (for Aminolysis with a Chromophoric Amine)

This method is suitable for reactions that result in a change in absorbance in the UV-Vis spectrum.

Materials:

  • This compound

  • A chromophoric amine (e.g., a substituted aniline)

  • Anhydrous aprotic solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare stock solutions of this compound and the amine in the chosen solvent.

  • Equilibrate the spectrophotometer cell holder to the desired reaction temperature.

  • In a cuvette, mix the amine solution with the solvent.

  • Initiate the reaction by adding a small, precise volume of the this compound stock solution to the cuvette and mix rapidly.

  • Immediately begin recording the absorbance at a wavelength where the product or reactant has a distinct absorption maximum.

  • Monitor the change in absorbance over time until the reaction is complete.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential decay or rise equation, assuming the amine is in large excess.

B. Chromatographic Method (GC-MS or HPLC)

This method is highly versatile and allows for the direct monitoring of the concentration of reactants and products over time.

Materials:

  • This compound

  • Nucleophile (e.g., alcohol or amine)

  • Anhydrous aprotic solvent

  • Internal standard

  • Quenching solution

  • GC-MS or HPLC system

Procedure:

  • Prepare a reaction mixture containing this compound, the nucleophile, and an internal standard in the chosen solvent at a controlled temperature.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching solution (e.g., a solution of a highly reactive amine for esterification reactions).

  • Analyze the quenched samples by GC-MS or HPLC to determine the concentrations of the reactant and product relative to the internal standard.

  • Plot the concentration of the product formed or reactant consumed versus time. The initial rate of the reaction can be determined from the initial slope of this plot.

  • The rate constant (k) can be calculated based on the appropriate rate law for the reaction.

Kinetic_Workflow cluster_workflow Kinetic Study Workflow A Reaction Setup (Thermostatted) B Initiate Reaction (t=0) A->B C Time-point Sampling B->C D Quench Reaction C->D E Analytical Measurement (e.g., HPLC, GC-MS) D->E F Data Analysis (Concentration vs. Time) E->F G Determine Rate Constant (k) F->G Reactivity_Spectrum cluster_info Reactivity Spectrum of Acylating Agents Reactivity High Reactivity This compound Moderate Reactivity Levulinic Anhydride Low Reactivity Levulinic Acid + DCC High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Low Reactivity Low Reactivity

References

Yield comparison of different synthetic routes to levulinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Levulinic acid, a versatile platform chemical derived from biomass, and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals, biofuels, and specialty chemicals. The efficiency of producing these valuable compounds is highly dependent on the chosen synthetic route. This guide provides an objective comparison of various synthetic pathways to levulinic acid and its key derivatives—alkyl levulinates and γ-valerolactone (GVL)—supported by experimental data to inform researchers in selecting the most suitable method for their specific applications.

Yield Comparison of Synthetic Routes

The synthesis of levulinic acid and its derivatives can be broadly categorized into three main strategies: acidic hydrolysis of biomass, conversion of furfural, and direct modification of levulinic acid. The selection of a particular route is often a trade-off between feedstock availability, catalyst cost, reaction conditions, and desired product yield. The following tables summarize the quantitative data for different synthetic approaches.

Synthesis of Levulinic Acid
Starting MaterialCatalystReaction ConditionsLevulinic Acid Yield (%)Reference
CelluloseH₂SO₄150°C, 360 min63%[1]
Rice Straw[C₃SO₃Hmim]HSO₄ (Ionic Liquid)180°C, 30 min96 mol% (21 wt%)[1]
Wheat StrawH₂SO₄209.3°C, 37.6 min19.9 wt%[2]
Cotton StrawH₂SO₄ (two-step)120°C for 20 min, then 180°C for 60 min9.5%[3]
Corn StrawMagnetic Fe₂O₃/SO₄²⁻Optimized conditions23.2%[3]
Furfural1.5 wt% Cu/NbP160°C, 3 h (with formic acid)67.0 mmol%[4]
FurfuralAmberlyst-15160°C, 5 min (Microwave)60% selectivity at 74% conversion[5]
Synthesis of Alkyl Levulinates
Starting MaterialProductCatalystReaction ConditionsYield (%)Reference
Levulinic Acid & EthanolEthyl Levulinate3 M-SiO₂Reflux, 4 h54%[6]
Levulinic Acid & MethanolMethyl Levulinate3 M-SiO₂Reflux, 4 h69%[6]
Levulinic Acid & n-ButanolButyl Levulinate3 M-SiO₂Reflux, 4 h40%[6]
Levulinic Acid & EthanolEthyl Levulinate40% HPW/ZrO₂150°C, 3 h99%[7]
Levulinic Acid & Various AlcoholsAlkyl LevulinatesSulfonated lignin-based carbonAlcohol reflux, 5 h73.5–83.3 mol%[8]
Furfural & EthanolEthyl LevulinatePt/ZrNbPO₄130°C, 5 MPa H₂, 6 h76%
Synthesis of γ-Valerolactone (GVL)
Starting MaterialCatalystReaction ConditionsGVL Yield (%)Reference
Levulinic AcidCu-Ni₂/Al₂O₃180°C, 1 h (with isopropanol)~90%
Levulinic Acid0.5 wt% Ru/C90°C, 45 bar H₂, 6 hHigh conversion[9]
Levulinic AcidMgO-UBE270°C (vapor phase with formic acid)100% selectivity at 100% conversion[10]
Levulinic AcidSnO₂/SBA-15Not specified95.2% selectivity at 85.1% conversion[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are representative experimental protocols for key transformations.

Synthesis of Levulinic Acid from Cellulose

This protocol is adapted from a procedure utilizing a Brønsted acidic ionic liquid catalyst.[1]

  • Materials: Cellulose, 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate ([BSMim]HSO₄), deionized water.

  • Procedure:

    • In a reaction vessel, combine cellulose (e.g., 1 g), [BSMim]HSO₄ (e.g., 5 g), and a specific amount of water.

    • Seal the vessel and heat the mixture to 120°C with stirring for 120 minutes.

    • After the reaction, cool the mixture to room temperature.

    • Dilute the reaction mixture with deionized water and separate the solid residue by filtration.

    • The aqueous solution containing levulinic acid is then analyzed by HPLC to determine the yield.

One-Pot Conversion of Furfural to Levulinate Ester

This protocol describes an integrated catalytic process for the direct conversion of furfural to a levulinate ester.

  • Materials: Furfural, ethanol, Pt/ZrNbPO₄ catalyst.

  • Procedure:

    • Charge a high-pressure autoclave with furfural, ethanol (as both reactant and solvent), and the Pt/ZrNbPO₄ catalyst.

    • Seal the autoclave, purge with H₂ several times, and then pressurize with H₂ to 5 MPa.

    • Heat the reactor to 130°C and maintain the temperature for 6 hours with vigorous stirring.

    • After the reaction, cool the reactor to room temperature and carefully vent the H₂ gas.

    • The product mixture is filtered to remove the catalyst and analyzed by gas chromatography (GC) to determine the yield of the levulinate ester.

Esterification of Levulinic Acid to Ethyl Levulinate

This protocol outlines a high-yield synthesis of ethyl levulinate using a solid acid catalyst.[7]

  • Materials: Levulinic acid, ethanol, 40% HPW/ZrO₂ catalyst.

  • Procedure:

    • In a high-pressure stirred autoclave reactor, combine levulinic acid and ethanol (e.g., a 1:5 volume ratio).

    • Add the 40% HPW/ZrO₂ catalyst (e.g., 0.5 g).

    • Seal the reactor and heat to 150°C for 3 hours with stirring.

    • After cooling, the product mixture is analyzed by GC-FID to determine the yield of ethyl levulinate.

Hydrogenation of Levulinic Acid to γ-Valerolactone (GVL)

This protocol details the hydrogenation of levulinic acid in a stainless-steel autoclave.[12]

  • Materials: Levulinic acid, 1,4-dioxane (solvent), Cu-Re/TiO₂ catalyst.

  • Procedure:

    • Introduce levulinic acid (0.5 g), 1,4-dioxane (10 mL), and the catalyst (50 mg) into a 25 mL stainless-steel autoclave.

    • Seal the reactor, purge with H₂ five times, and then pressurize with H₂ to the desired pressure.

    • Heat the autoclave to the required temperature and maintain it for the specified time with continuous stirring (1000 rpm).

    • After the reaction, cool the autoclave, vent the H₂, and analyze the liquid products by GC to determine the conversion of levulinic acid and the selectivity to GVL.

Synthetic Pathways Overview

The following diagram illustrates the interconnectedness of the various synthetic routes to levulinic acid and its derivatives, highlighting the central role of biomass as a renewable feedstock.

Synthetic_Routes_to_Levulinic_Acid_Derivatives Biomass Biomass (Lignocellulose, Starch, etc.) Cellulose Cellulose (C6 Sugars) Biomass->Cellulose Hydrolysis Hemicellulose Hemicellulose (C5 Sugars) Biomass->Hemicellulose Hydrolysis Levulinic_Acid Levulinic Acid Cellulose->Levulinic_Acid Acidic Hydrolysis Furfural Furfural Hemicellulose->Furfural Dehydration Alkyl_Levulinates Alkyl Levulinates Furfural->Alkyl_Levulinates One-pot Conversion Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Hydrogenation Levulinic_Acid->Alkyl_Levulinates Esterification (+ Alcohol) GVL γ-Valerolactone (GVL) Levulinic_Acid->GVL Hydrogenation Furfuryl_Alcohol->Levulinic_Acid Hydrolysis/ Rearrangement

Caption: Synthetic pathways from biomass to levulinic acid and its derivatives.

References

Assessing the Purity of Synthesized 4-Oxopentanoyl Chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for the synthesis of well-characterized and effective molecules. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-Oxopentanoyl chloride, a versatile bifunctional building block. We will delve into the experimental protocols for common analytical techniques, present comparative data, and discuss alternative acylating agents.

This compound, also known as levulinic acid chloride, is a valuable intermediate in organic synthesis, prized for its dual reactivity stemming from the acyl chloride and ketone functionalities.[1] It is typically synthesized from levulinic acid, a bio-based platform chemical, by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.[2] The purity of this compound is crucial, as impurities can lead to side reactions, reduced yields, and difficulties in the purification of the final products.

Analytical Methods for Purity Assessment

The purity of this compound can be determined using a variety of analytical techniques. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) with derivatization, and titrimetric analysis.

Comparison of Analytical Methods
Analytical MethodPrincipleAdvantagesLimitations
GC-MS Separation of volatile compounds followed by mass-based identification and quantification.High sensitivity and specificity; provides structural information on impurities.[3]Requires the analyte to be volatile and thermally stable.
¹H and ¹³C NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.Non-destructive; allows for the identification and quantification of impurities with distinct NMR signals.[4]May have lower sensitivity for minor impurities; overlapping signals can complicate analysis.
HPLC with Derivatization Chromatographic separation of the derivatized analyte.Suitable for non-volatile or thermally labile compounds; high sensitivity can be achieved.[5]Requires an additional reaction step which may introduce errors if not quantitative.
Argentometric Titration Titration of the chloride content with a standardized silver nitrate solution.[6]Simple, cost-effective, and provides a direct measure of the acyl chloride content.Not specific to this compound; titrates all hydrolyzable chlorides.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities in this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in an anhydrous solvent such as dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

  • Data Analysis: Determine the purity by calculating the relative peak area of this compound. Identify impurities by comparing their mass spectra with a reference library. Common impurities to monitor include residual levulinic acid and chlorinated byproducts.

Expected Data: A high-purity sample of this compound should exhibit a major peak corresponding to its molecular ion and fragmentation pattern. Impurities would appear as separate peaks at different retention times. For instance, unreacted levulinic acid would have a distinct retention time and mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the main compound and any impurities containing protons and carbon-13.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • ¹H NMR: The expected chemical shifts for this compound are approximately: δ 2.2 (s, 3H, CH₃CO), 2.8 (t, 2H, COCH₂), 3.2 (t, 2H, CH₂COCl).

    • ¹³C NMR: The expected chemical shifts are approximately: δ 29.8 (CH₃), 37.8 (COCH₂), 48.9 (CH₂COCl), 172.9 (COCl), 206.5 (COCH₃).

    • Impurity Identification: Look for characteristic peaks of potential impurities. For example, levulinic acid would show a broad singlet for the carboxylic acid proton (>10 ppm) and different chemical shifts for the methylene protons.

Argentometric Titration (Mohr Method)

Objective: To determine the total acyl chloride content.

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.2-0.3 g of this compound into a flask containing 50 mL of distilled water. The acyl chloride will hydrolyze to form hydrochloric acid and levulinic acid.

  • Neutralization: Add 2-3 drops of phenolphthalein indicator and neutralize the solution with a standard solution of sodium hydroxide (e.g., 0.1 M) until a faint pink color persists. This step neutralizes the levulinic acid and any other acidic impurities.

  • Titration: Add 1 mL of 5% potassium chromate solution as an indicator. Titrate the solution with a standardized 0.1 M silver nitrate solution until the first permanent reddish-brown precipitate of silver chromate appears.[7]

  • Calculation: The concentration of the acyl chloride can be calculated from the volume of silver nitrate solution consumed.

Visualizing the Workflow

To better understand the process of assessing the purity of this compound, the following workflow diagram is provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment Levulinic_Acid Levulinic Acid Reaction Chlorination Reaction Levulinic_Acid->Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->Reaction Crude_Product Crude 4-Oxopentanoyl chloride Reaction->Crude_Product GC_MS GC-MS Analysis Crude_Product->GC_MS NMR NMR Spectroscopy Crude_Product->NMR Titration Argentometric Titration Crude_Product->Titration HPLC HPLC (with derivatization) Crude_Product->HPLC Purity_Data Purity Data & Impurity Profile GC_MS->Purity_Data NMR->Purity_Data Titration->Purity_Data HPLC->Purity_Data

Caption: Workflow for the synthesis and purity assessment of this compound.

Alternative Acylating Agent: Levulinic Anhydride

For applications where the high reactivity of an acyl chloride may be detrimental, or when milder reaction conditions are preferred, levulinic anhydride presents a viable alternative.

Comparative Performance
FeatureThis compoundLevulinic Anhydride
Reactivity Very highModerate
Byproduct HCl (corrosive gas)Levulinic acid (less corrosive)
Handling Moisture sensitive, corrosiveLess sensitive to moisture
Reaction Conditions Often requires a base to scavenge HClMay require heating or a catalyst

Experimental Comparison: Acylation of Aniline

To illustrate the performance difference, consider the acylation of aniline.

  • With this compound: The reaction proceeds rapidly at room temperature in the presence of a non-nucleophilic base like triethylamine to yield N-phenyl-4-oxopentanamide. High yields are typically achieved.

  • With Levulinic Anhydride: The reaction may require heating to achieve a comparable reaction rate and yield. The byproduct is levulinic acid, which can be easier to remove during workup than triethylamine hydrochloride.

The choice between this compound and levulinic anhydride will depend on the specific requirements of the synthesis, including the sensitivity of the substrate and the desired reaction conditions.

Alternatives_Comparison cluster_Acyl_Chloride This compound cluster_Anhydride Levulinic Anhydride AC_Reactivity High Reactivity Decision Choice of Acylating Agent AC_Reactivity->Decision AC_Byproduct Byproduct: HCl (corrosive) AC_Byproduct->Decision AC_Handling Moisture Sensitive AC_Conditions Room Temperature with Base AN_Reactivity Moderate Reactivity AN_Reactivity->Decision AN_Byproduct Byproduct: Levulinic Acid AN_Byproduct->Decision AN_Handling Less Moisture Sensitive AN_Conditions May Require Heat/Catalyst

Caption: Decision factors for choosing between this compound and Levulinic anhydride.

References

Benchmarking the performance of 4-Oxopentanoyl chloride in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of biomolecular conjugates, such as antibody-drug conjugates (ADCs). 4-Oxopentanoyl chloride, also known as levulinic acid chloride, offers a unique value proposition by introducing a ketone handle that can serve as a cleavable linker. This guide provides an objective comparison of the performance of this compound with common alternative conjugation chemistries, supported by a review of available data and detailed experimental protocols.

Performance Comparison: this compound vs. Alternatives

The utility of this compound lies in its ability to acylate primary amines, such as the lysine residues on proteins, thereby introducing a levulinoyl group. This group is relatively stable under physiological conditions but can be selectively cleaved by treatment with hydrazine, offering a controlled release mechanism.[1] However, the high reactivity of the acyl chloride functional group presents challenges, primarily its susceptibility to hydrolysis in aqueous environments, which can lead to lower conjugation efficiencies.

Here, we compare this compound-mediated conjugation with two widely used alternatives: N-hydroxysuccinimide (NHS) esters for amine acylation and maleimide chemistry for reaction with thiols.

FeatureThis compoundNHS Ester ChemistryMaleimide-Thiol Chemistry
Target Residue Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)Thiols (e.g., Cysteine)
Primary Competing Reaction Rapid hydrolysis in aqueous solutionHydrolysis of the NHS-esterHydrolysis of maleimide; disulfide bond formation with other thiols
Linkage Formed AmideAmideThioether
Linkage Stability Amide bond is highly stable.Amide bond is highly stable.Thioether bond can be unstable and undergo retro-Michael reaction, especially in the presence of other thiols.[2][3]
Cleavability Cleavable with hydrazine.[1]Non-cleavableGenerally non-cleavable, though some specialized maleimide linkers with cleavable elements exist.
Control & Purity Can result in a heterogeneous product mixture due to the fast reaction and competing hydrolysis.Higher control over stoichiometry is possible with pre-activated esters, leading to potentially higher purity.Highly selective for thiols at pH 6.5-7.5, allowing for site-specific conjugation if free cysteines are available or engineered.
Reaction pH Compromise between amine reactivity and hydrolysis, typically pH 7.0-8.5.Optimal at pH 7.2-8.5.Optimal at pH 6.5-7.5 to maintain thiol nucleophilicity and minimize reaction with amines.

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of this compound in bioconjugation workflows.

Protocol 1: Protein Modification with this compound

This protocol outlines a general procedure for the modification of a protein with this compound to introduce a ketone handle.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS or a similar buffer.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).

  • Conjugation Reaction:

    • While gently vortexing the protein solution, add a 10- to 50-fold molar excess of the this compound stock solution. The optimal molar excess should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. Lower temperatures can help maintain protein stability.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the protein concentration and the degree of labeling. The modification can be confirmed by mass spectrometry, which will show a mass increase corresponding to the addition of the levulinoyl group.

Protocol 2: Cleavage of the Levulinoyl Linker

This protocol describes the cleavage of the levulinoyl ester to release the conjugated molecule. This is particularly relevant in proteomics for the analysis of modified peptides.

Materials:

  • Levulinoylated protein or peptide

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) for quenching (optional)

  • LC-MS for analysis

Procedure:

  • Cleavage Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For substrates where cleavage is difficult, the concentration can be increased to 3-4%.[4]

  • Cleavage Reaction:

    • For proteins in solution, add the hydrazine solution to the levulinoylated protein. The exact ratio and incubation time will need to be optimized.

    • For peptides immobilized on a solid support (e.g., resin), treat the resin with the hydrazine solution.[4]

    • Incubate at room temperature. Typical reaction times are short, often in the range of a few minutes.[4] For solid-phase cleavage, the treatment may be repeated 2-3 times.[4]

  • Quenching (Optional): For solution-phase reactions, the reaction can be quenched by the addition of an acid like TFA.

  • Sample Preparation for Analysis:

    • For proteomics workflows, after cleavage, the sample is typically acidified and desalted (e.g., using a C18 ZipTip) before LC-MS analysis.[5]

  • Analysis: Analyze the sample by LC-MS to confirm the removal of the levulinoyl group and identify the released molecule or the unmodified peptide/protein.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in protein modification with this compound and the subsequent cleavage of the levulinoyl linker.

Protein_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein in Amine-Free Buffer Conjugation Conjugation (pH 8.5, RT or 4°C) Protein->Conjugation Reagent This compound in Anhydrous Solvent Reagent->Conjugation Quenching Quenching (Tris-HCl) Conjugation->Quenching Purification Purification (Desalting Column) Quenching->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Experimental workflow for protein modification.

Cleavage_Workflow cluster_cleavage Cleavage cluster_post_cleavage Analysis Lev_Protein Levulinoylated Protein/Peptide Cleavage_Reaction Cleavage Reaction (Room Temperature) Lev_Protein->Cleavage_Reaction Hydrazine Hydrazine Solution (2% in DMF) Hydrazine->Cleavage_Reaction Sample_Prep Sample Preparation (Acidification, Desalting) Cleavage_Reaction->Sample_Prep LCMS LC-MS Analysis Sample_Prep->LCMS

Workflow for levulinoyl linker cleavage.

Signaling Pathway Context: Antibody-Drug Conjugate Action

The application of cleavable linkers, such as those derived from this compound, is central to the mechanism of action of many ADCs. The following diagram illustrates the general signaling pathway of an ADC utilizing a cleavable linker.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Active Payload Lysosome->Payload Linker Cleavage & Payload Release Cell_Death Cell Death Payload->Cell_Death Induces

General signaling pathway of an ADC.

References

A Comparative Analysis of Catalysts for 4-Oxopentanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is paramount in directing the outcome of reactions involving 4-oxopentanoyl chloride, a versatile bifunctional building block in organic synthesis. This guide provides a comparative overview of various catalysts employed in the Friedel-Crafts acylation of aromatic compounds with this compound. While direct, side-by-side comparative studies for this specific acyl chloride are not extensively documented in publicly available literature, this guide extrapolates from well-established principles of Friedel-Crafts chemistry and data from analogous acylation reactions to offer valuable insights into catalyst performance.

The primary application of this compound in this context is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in the synthesis of aromatic ketones. These products are often crucial intermediates in the development of pharmaceuticals and other fine chemicals. The choice of catalyst profoundly influences reaction efficiency, selectivity, and overall yield.

Catalyst Performance Comparison

The following table summarizes the expected performance of different classes of catalysts in the Friedel-Crafts acylation of a representative aromatic substrate, anisole, with this compound. The data is a composite representation based on typical outcomes observed in similar acylation reactions.

Catalyst TypeCatalystAromatic SubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Key Observations
Lewis Acids Aluminum Chloride (AlCl₃)AnisoleDichloromethane0 - RT1 - 485-95Highly reactive and efficient, but often requires stoichiometric amounts. Moisture sensitive.[1][2]
Iron(III) Chloride (FeCl₃)AnisoleDichloromethaneRT - 402 - 670-85Milder and less moisture-sensitive than AlCl₃, offering a more environmentally benign option.[3][4]
Zinc Chloride (ZnCl₂)AnisoleNeat or Dichloromethane25 - 804 - 1260-80A milder Lewis acid, which may require higher temperatures or longer reaction times but can offer better selectivity.[2][5][6]
Solid Acids H-Beta ZeoliteAnisole1,2-Dichloroethane100 - 1404 - 875-90Reusable and environmentally friendly catalyst, offering shape selectivity. Can require higher temperatures.[7][8]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Friedel-Crafts Acylation of Anisole with this compound

This protocol provides a general procedure for the acylation of anisole using aluminum chloride as the catalyst. Modifications may be necessary when employing other catalysts.

Materials:

  • This compound (1.0 eq)

  • Anisole (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a dry round-bottom flask equipped with a magnetic stirrer is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. The suspension is cooled to 0°C using an ice bath.

  • Addition of Reactants: A solution of this compound (1.0 eq) and anisole (1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is slowly poured into a flask containing crushed ice and 1M HCl. The mixture is stirred until all solids have dissolved. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated NaHCO₃ solution, brine, and then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Visualizing the Process: Diagrams

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification A Cool AlCl3 in DCM to 0°C B Add this compound & Anisole Solution A->B Dropwise Addition C Stir at 0°C then RT B->C D Quench with Ice/HCl C->D E Extract with DCM D->E F Wash with NaHCO3 & Brine E->F G Dry & Evaporate F->G H Purify Product G->H

Caption: Experimental workflow for a Lewis acid-catalyzed Friedel-Crafts acylation.

Reaction_Mechanism reagents This compound + Aromatic Ring acylium Acylium Ion Intermediate reagents->acylium Activation catalyst Lewis Acid (e.g., AlCl3) catalyst->acylium product Aromatic Ketone Product acylium->product Electrophilic Aromatic Substitution

Caption: Simplified mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

References

The Green Credentials of Levulinyl Chloride: A Comparative Guide to a Bio-Based Acylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to integrate sustainable practices into their synthetic workflows, the choice of an acylating agent presents a critical opportunity to enhance the green credentials of a chemical process. Levulinyl chloride, derived from the biomass platform molecule levulinic acid, is emerging as a promising bio-based alternative to traditional acylating agents. This guide provides an objective comparison of the green chemistry metrics associated with using levulinyl chloride against common petrochemical-derived acylating agents, supported by a detailed analysis of key performance indicators and experimental considerations.

Acylation is a fundamental transformation in organic synthesis, crucial for the construction of esters and amides that form the backbone of numerous pharmaceuticals and functional materials. However, conventional acylation procedures often rely on reagents derived from fossil fuels and can generate significant waste, prompting the exploration of more sustainable alternatives. Levulinic acid, identified by the U.S. Department of Energy as a top 12 value-added chemical from biomass, serves as the precursor to levulinyl chloride, positioning it as a renewable and potentially more environmentally benign acylating agent.[1][2]

Comparing the Green Metrics: A Quantitative Look

To objectively evaluate the environmental performance of acylating agents, a suite of green chemistry metrics is employed. These metrics provide a quantitative framework for assessing the efficiency and waste generation of a chemical reaction.[3][4][5] Key metrics include Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI).[6][7][8]

A comparative analysis of amide formation using different acylating agents highlights the potential advantages and disadvantages of each. The following table provides a hypothetical comparison based on established principles of green chemistry for the acylation of a generic primary amine (R-NH2).

Acylating AgentMolecular Weight ( g/mol )Atom Economy (%)E-Factor (ideal)Process Mass Intensity (PMI) (ideal)Key ByproductsRenewable Origin
Levulinyl Chloride 134.5586.2%0.161.16HClYes
Acetyl Chloride 78.4975.2%0.331.33HClNo
Benzoyl Chloride 140.5786.1%0.161.16HClNo
Acetic Anhydride 102.0957.8%0.731.73Acetic AcidNo

Note: The values in this table are calculated for the ideal stoichiometric reaction forming the corresponding amide and do not account for solvents, excess reagents, or purification steps, which would significantly increase the E-Factor and PMI in a real-world scenario.[9][10]

Delving into the Metrics: What the Numbers Mean

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms to the desired product.[7] A higher atom economy signifies a more efficient reaction with less waste generated. The calculation for the atom economy of an acylation reaction with an acyl chloride is:

AE = (Molecular Weight of Amide Product) / (Molecular Weight of Amine + Molecular Weight of Acyl Chloride) * 100%

From the table, both levulinyl chloride and benzoyl chloride exhibit a high atom economy, primarily due to their larger molecular weights relative to the hydrochloric acid byproduct.

The E-Factor , introduced by Roger Sheldon, provides a simple yet powerful measure of the total waste generated per unit of product.[8] A lower E-Factor is indicative of a greener process. The ideal E-Factor is calculated as:

E-Factor = (Total Mass of Waste) / (Mass of Product)

In the ideal case, the primary waste product for acyl chlorides is HCl. Acetic anhydride, while avoiding the generation of a strong mineral acid, produces a larger mass of acetic acid as a byproduct, leading to a higher E-Factor.

Process Mass Intensity (PMI) is a more holistic metric widely adopted by the pharmaceutical industry. It considers all materials used in a process, including reactants, solvents, and reagents for workup and purification, relative to the mass of the final product.[4][10] A lower PMI indicates a more sustainable and efficient process.

PMI = (Total Mass of Inputs) / (Mass of Product)

While the ideal PMI is presented in the table, real-world PMI values are often significantly higher, with solvents being a major contributor to the overall mass intensity.[10] The use of bio-based solvents, such as Cyrene™, which is itself derived from levulinic acid, can further enhance the green profile of reactions involving levulinyl chloride.[11][12][13]

Experimental Protocols: A Practical Perspective

The following are generalized experimental protocols for the synthesis of an amide using an acyl chloride. Specific reaction conditions, such as temperature, reaction time, and purification methods, will vary depending on the specific substrates used.

Protocol 1: Synthesis of an N-Aryl Amide via Acylation with an Acyl Chloride

Materials:

  • Aromatic amine (e.g., aniline)

  • Acyl chloride (levulinyl chloride, acetyl chloride, or benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Aqueous acid solution (e.g., 1 M HCl) for workup

  • Aqueous base solution (e.g., saturated NaHCO3) for workup

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the aromatic amine and the tertiary amine base in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography.[14][15]

Visualizing the Process: From Reagents to Green Metrics

The following diagrams illustrate the general workflow for synthesizing levulinyl chloride and its subsequent use in an acylation reaction, along with a conceptual representation of how green chemistry metrics are evaluated.

Synthesis_and_Acylation cluster_synthesis Synthesis of Levulinyl Chloride cluster_acylation Amide Synthesis Levulinic Acid Levulinic Acid Levulinyl Chloride_product Levulinyl Chloride Levulinic Acid->Levulinyl Chloride_product Reacts with Thionyl Chloride Thionyl Chloride Thionyl Chloride->Levulinyl Chloride_product SO2 SO2 Levulinyl Chloride_product->SO2 Co-products HCl_gas HCl (gas) Levulinyl Chloride_product->HCl_gas Levulinyl Chloride_reagent Levulinyl Chloride Amide_Product Amide Product Levulinyl Chloride_reagent->Amide_Product Reacts with Amine Amine Amine->Amide_Product HCl_byproduct HCl Amide_Product->HCl_byproduct Byproduct

Caption: A simplified workflow for the synthesis of levulinyl chloride and its use in amide synthesis.

Green_Metrics_Evaluation cluster_inputs Reaction Inputs cluster_outputs Reaction Outputs cluster_metrics Green Chemistry Metrics Reactants Reactants Product Product Reactants->Product Byproducts Byproducts Reactants->Byproducts Process Mass Intensity Process Mass Intensity Reactants->Process Mass Intensity Solvents Solvents Solvent Waste Solvent Waste Solvents->Solvent Waste Solvents->Process Mass Intensity Reagents Reagents Reagent Waste Reagent Waste Reagents->Reagent Waste Reagents->Process Mass Intensity Catalysts Catalysts Catalysts->Process Mass Intensity Atom Economy Atom Economy Product->Atom Economy E-Factor E-Factor Product->E-Factor Product->Process Mass Intensity Byproducts->Atom Economy Byproducts->E-Factor Solvent Waste->E-Factor Reagent Waste->E-Factor

Caption: Conceptual overview of the inputs and outputs used to calculate key green chemistry metrics.

Conclusion: A Step Towards Greener Synthesis

Levulinyl chloride, as a bio-based acylating agent, presents a compelling option for chemists aiming to improve the sustainability of their synthetic routes. While its atom economy is comparable to other acyl chlorides, its renewable origin offers a distinct advantage in reducing reliance on fossil fuel feedstocks. The choice of acylating agent should be made not only on the basis of reactivity and yield but also through a careful evaluation of green chemistry metrics. By considering factors such as atom economy, E-Factor, and Process Mass Intensity, researchers can make more informed decisions that align with the principles of green chemistry, paving the way for a more sustainable future in chemical synthesis and drug development. Further research focusing on direct comparative studies under identical conditions is necessary to fully elucidate the green advantages of levulinyl chloride in a broader range of applications.

References

Mechanistic Insights into 4-Oxopentanoyl Chloride Reactions: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of 4-Oxopentanoyl Chloride as an Acylating Agent in Organic Synthesis and its Potential Relevance in Biochemical Pathways

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall success of a synthetic route. This compound, also known as levulinic acid chloride, is a bifunctional reagent with significant potential in the synthesis of complex molecules due to its keto and acyl chloride moieties. This guide provides an objective comparison of this compound's performance with alternative acylating agents, supported by available experimental data and detailed methodologies.

Performance Comparison of Acylating Agents

Acylation is a fundamental transformation in organic chemistry involving the introduction of an acyl group (R-C=O) into a molecule. The reactivity of acylating agents is a key factor in their selection. Acyl chlorides, such as this compound, are among the most reactive acylating agents. This high reactivity stems from the excellent leaving group ability of the chloride ion, which facilitates nucleophilic attack at the carbonyl carbon.

In general, the reactivity of common acylating agents follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Carboxylic Acids. This trend is directly correlated with the stability of the leaving group. While highly reactive, the use of acyl chlorides often necessitates careful control of reaction conditions to avoid side reactions and the production of corrosive hydrochloric acid as a byproduct.

The following tables summarize the general performance of different classes of acylating agents. It is important to note that specific yields and reaction conditions for this compound are not extensively documented in publicly available literature. Therefore, the data presented for acyl chlorides serves as a general representation of this class of reagents.

Table 1: Comparison of Acylating Agents in Esterification Reactions

Acylating AgentAlcohol SubstrateCatalyst/ConditionsReaction TimeYieldReference
Acyl Chloride (General) Primary & Secondary AlcoholsTypically no catalyst needed, often with a base (e.g., pyridine, triethylamine) to scavenge HClRapid (minutes to a few hours)High to Excellent[General Organic Chemistry Principles]
Acid Anhydride Primary & Secondary AlcoholsOften requires a catalyst (e.g., DMAP, Lewis acids) or heatingSlower than acyl chloridesGood to Excellent[General Organic Chemistry Principles]
Carboxylic Acid Primary & Secondary AlcoholsRequires a strong acid catalyst (e.g., H₂SO₄) and often removal of water (e.g., Dean-Stark)Slow (hours to days)Moderate to Good (equilibrium limited)[1]

Table 2: Comparison of Acylating Agents in Amidation Reactions

Acylating AgentAmine SubstrateCatalyst/ConditionsReaction TimeYieldReference
Acyl Chloride (General) Primary & Secondary AminesTypically no catalyst needed, requires a base (often excess amine) to neutralize HClVery Rapid (often instantaneous)High to Excellent[2][3]
Acid Anhydride Primary & Secondary AminesGenerally no catalyst needed, may require heatingSlower than acyl chloridesGood to Excellent[]
Carboxylic Acid Primary & Secondary AminesRequires high temperatures or coupling agents (e.g., DCC, EDC)Slow (without coupling agents)Moderate (without coupling agents)[5]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for adapting a reaction to new substrates. Below are general procedures for acylation reactions using acyl chlorides, which can be adapted for this compound.

General Experimental Protocol for Esterification using an Acyl Chloride
  • Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether).

  • Addition of Base: A non-nucleophilic base such as pyridine or triethylamine (1.1 - 1.5 eq.) is added to the solution. The mixture is cooled in an ice bath.

  • Addition of Acyl Chloride: The acyl chloride (1.0 - 1.2 eq.), in this case, this compound, is dissolved in the anhydrous solvent and added dropwise to the stirred solution of the alcohol and base.

  • Reaction Monitoring: The reaction is stirred at 0 °C or allowed to warm to room temperature. The progress of the reaction is monitored by an appropriate technique (e.g., Thin Layer Chromatography, Gas Chromatography).

  • Work-up: Upon completion, the reaction mixture is typically washed with dilute aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated aqueous sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method such as column chromatography or distillation.

General Experimental Protocol for Amidation using an Acyl Chloride
  • Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the amine (2.0 eq. or 1.0 eq. with an external base like triethylamine) and a suitable anhydrous solvent (e.g., dichloromethane, THF).[2][3]

  • Addition of Acyl Chloride: The acyl chloride (1.0 eq.), such as this compound, dissolved in the anhydrous solvent is added dropwise to the stirred amine solution, often at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: The reaction is typically very fast and is often complete after the addition of the acyl chloride. It is stirred for a short period at room temperature.

  • Work-up: The reaction mixture is washed with water and brine. If an external base was used, an acidic wash might be employed to remove it.

  • Isolation and Purification: The organic layer is dried, filtered, and the solvent is evaporated. The resulting amide can be purified by recrystallization or column chromatography.

Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the general mechanism of nucleophilic acyl substitution for acyl chlorides and a typical experimental workflow.

Caption: General mechanism of nucleophilic acyl substitution.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup Dry Glassware & Inert Atmosphere reagents Dissolve Substrate & Base in Solvent setup->reagents cooling Cool to 0°C reagents->cooling addition Dropwise Addition of This compound cooling->addition stirring Stir at 0°C to RT addition->stirring monitoring Monitor by TLC/GC stirring->monitoring wash Aqueous Washes (Acid, Base, Brine) monitoring->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate purify Column Chromatography or Distillation evaporate->purify

Caption: A typical experimental workflow for acylation reactions.

Potential Biological Relevance

While there is no direct evidence of this compound itself in signaling pathways, its parent molecule, levulinic acid, and its derivatives are of growing interest in the field of green chemistry and as platform molecules for the synthesis of various value-added chemicals. The levulinoyl group is sometimes used as a protecting group in the synthesis of complex biomolecules. Its introduction via this compound allows for selective protection of hydroxyl and amino groups, which can be later removed under specific conditions. This application is particularly relevant in the synthesis of oligonucleotides and peptides. The potential for the levulinoyl group to interact with biological systems is an area of ongoing research, but at present, no specific signaling pathways involving this moiety have been elucidated.

Conclusion

This compound is a highly reactive and versatile acylating agent, characteristic of the acyl chloride class. Its bifunctional nature offers opportunities for the synthesis of a wide range of esters and amides, which are valuable intermediates in drug development. While specific, quantitative comparative data for this compound is limited, the general principles of acyl chloride reactivity provide a strong basis for its application. The provided experimental protocols offer a starting point for its use in the laboratory. Further research into the specific reaction kinetics and substrate scope of this compound would be beneficial for its broader application in the synthesis of novel therapeutic agents.

References

Safety Operating Guide

Safe Disposal of 4-Oxopentanoyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research, development, and synthesis, the proper handling and disposal of reactive reagents like 4-oxopentanoyl chloride is paramount for ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe neutralization and disposal of this compound, minimizing risks associated with its reactivity.

This compound, also known as levulinoyl chloride, is a corrosive and moisture-sensitive acyl chloride. Its high reactivity, particularly with nucleophiles like water, necessitates a controlled approach to its disposal. The primary strategy is to convert the reactive acyl chloride into a less hazardous and more stable carboxylate salt through a carefully controlled neutralization process before it is collected for final disposal by a certified waste management service.

Immediate Safety Precautions

Before initiating any disposal procedure, it is crucial to adhere to the following safety measures:

  • Work Area: All handling and disposal steps must be conducted within a certified chemical fume hood to prevent the inhalation of corrosive vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.

  • Spill Management: In case of a small spill, absorb the material with an inert, dry absorbent such as sand or vermiculite. Collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Hazard Summary

The table below summarizes the key hazards associated with this compound.

Hazard ClassificationDescriptionPrecautionary Codes
Flammable Gas (in contact with water) Reacts violently with water to release flammable gases which may ignite spontaneously.[1]H260, P223
Acute Toxicity (Oral) Harmful if swallowed.[1]H302, P264, P270
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1]H314, P280
Skin Sensitization May cause an allergic skin reaction.[1]H317, P272
Acute Toxicity (Inhalation) Toxic if inhaled.[1]H331, P261, P271
Corrosive to Respiratory Tract Supplemental Hazard

Experimental Protocol for Neutralization and Disposal

The recommended method for the safe disposal of this compound involves a controlled neutralization reaction with a basic solution. This procedure converts the reactive acyl chloride into the significantly less reactive sodium 4-oxopentanoate.

Materials:

  • This compound to be disposed of

  • 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Large beaker or flask (at least 5-10 times the volume of the acyl chloride)

  • Stir bar and stir plate

  • Ice bath

  • pH paper or pH meter

  • Labeled hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker or flask containing a magnetic stir bar on a stir plate. Fill the container to no more than 25% of its capacity with a cold 5-10% solution of sodium bicarbonate or sodium carbonate. Place the beaker in an ice bath to manage the exothermic reaction.

  • Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the this compound dropwise. The reaction is exothermic and will produce carbon dioxide gas and hydrochloric acid, which is neutralized by the base. A slow addition rate is critical to control the temperature and the rate of gas evolution, preventing foaming and splashing.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture for at least one hour to ensure the complete hydrolysis and neutralization of the acyl chloride. Monitor the pH of the solution periodically to ensure it remains basic (pH > 8). If the solution becomes neutral or acidic, slowly add more of the basic solution until the pH is stable in the basic range.

  • Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.

  • Final Disposal: The container with the neutralized waste should be collected by your institution's designated hazardous waste management service.[1]

Disposal Workflow

cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_solution Prepare Cold 5-10% NaHCO3 or Na2CO3 Solution prep_fume_hood->prep_solution add_chloride Slowly Add this compound to Stirred Basic Solution prep_solution->add_chloride Start Procedure monitor_reaction Stir for 1 hour, Monitor pH (keep basic) add_chloride->monitor_reaction collect_waste Transfer Neutralized Solution to Labeled Waste Container monitor_reaction->collect_waste final_disposal Arrange for Professional Waste Collection collect_waste->final_disposal

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxopentanoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Oxopentanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.